Product packaging for Cervinomycin A1(Cat. No.:CAS No. 82658-23-9)

Cervinomycin A1

Cat. No.: B1235111
CAS No.: 82658-23-9
M. Wt: 529.5 g/mol
InChI Key: HKGLETKFBVSBOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cervinomycin A1 is a polycyclic xanthone antibiotic originally isolated from the actinomycete Streptomyces cervinus . This compound demonstrates potent antibacterial activity against Gram-positive bacteria, with a particularly valuable efficacy against anaerobic bacteria and mycoplasma . Its core structure features a complex, angular hexacyclic framework that includes a xanthone skeleton, and it exists as the hydroquinone form of cervinomycin A2 . The primary mechanism of action of this compound, as studied in Staphylococcus aureus , involves a targeted interaction with the cytoplasmic membrane. The antibiotic binds to phospholipids in the membrane, which subsequently disrupts the membrane transport system. This interaction results in the leakage of potassium ions, amino acids, and other UV-absorbing materials from the cell, and ultimately leads to the inhibition of the incorporation of precursors into key macromolecules such as cell wall peptidoglycan, RNA, DNA, and protein . The acetylated derivative, triacetylthis compound, has been shown to have its inhibitory effects partially reversed by the addition of phospholipids, further confirming the membrane as its site of action . For research purposes, this compound is provided with the CAS Number 82658-23-9 and a molecular formula of C 29 H 23 NO 9 . This product is intended for non-human research applications only and is not for diagnostic, therapeutic, or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H23NO9 B1235111 Cervinomycin A1 CAS No. 82658-23-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

82658-23-9

Molecular Formula

C29H23NO9

Molecular Weight

529.5 g/mol

IUPAC Name

3,18,29-trihydroxy-23,24-dimethoxy-10-methyl-9,20-dioxa-6-azaheptacyclo[15.12.0.02,14.04,12.06,10.019,28.021,26]nonacosa-1(17),2,4(12),13,15,18,21,23,25,28-decaene-5,27-dione

InChI

InChI=1S/C29H23NO9/c1-29-11-13-8-12-4-5-14-21(19(12)25(33)20(13)28(35)30(29)6-7-38-29)26(34)22-23(31)15-9-17(36-2)18(37-3)10-16(15)39-27(22)24(14)32/h4-5,8-10,32-34H,6-7,11H2,1-3H3

InChI Key

HKGLETKFBVSBOX-UHFFFAOYSA-N

SMILES

CC12CC3=C(C(=C4C(=C3)C=CC5=C4C(=C6C(=C5O)OC7=CC(=C(C=C7C6=O)OC)OC)O)O)C(=O)N1CCO2

Canonical SMILES

CC12CC3=C(C(=C4C(=C3)C=CC5=C4C(=C6C(=C5O)OC7=CC(=C(C=C7C6=O)OC)OC)O)O)C(=O)N1CCO2

Synonyms

cervinomycin A1

Origin of Product

United States

Foundational & Exploratory

Cervinomycin A1: A Technical Guide to its Discovery, Origin, and Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cervinomycin A1 is a potent polycyclic xanthone antibiotic with significant activity against anaerobic bacteria and mycoplasmas.[1][2][3][4][5] This technical guide provides a comprehensive overview of the discovery, origin, and proposed biosynthetic pathway of this compound. It includes detailed experimental protocols for its production and isolation, quantitative data on its biological activity, and a putative biosynthetic pathway constructed from current scientific understanding of polycyclic xanthone biosynthesis. This document is intended to serve as a valuable resource for researchers in natural product discovery, antibiotic development, and microbial biosynthesis.

Discovery and Origin

Table 1: Physicochemical Properties of this compound

PropertyDescriptionReference
AppearanceYellow powder[2]
Molecular FormulaC29H23NO9[2][5]
Molecular Weight529.51[2]
SolubilitySoluble in DMSO, MeOH, CHCl3, benzene. Insoluble in H2O, hexane.[2]

Biological Activity

This compound exhibits strong inhibitory activity against a range of anaerobic bacteria and is also effective against mycoplasmas.[1][2][5] The minimum inhibitory concentrations (MICs) for this compound against various microorganisms are summarized in the table below.

Table 2: Minimum Inhibitory Concentration (MIC) of this compound

Test OrganismMIC (µg/ml)Reference
Clostridium perfringens ATCC 131240.05[2]
Eubacterium limosum ATCC 84680.1[2]
Peptococcus prevotii ATCC 93210.2[2]
Bacteroides fragilis ATCC 237450.78[2]
Mycoplasma gallisepticum S-61.56[2]
Acholeplasma laidlawii PG81.56[2]
Staphylococcus aureus ATCC 6538P0.78[2]
Bacillus subtilis ATCC 66330.05[2]
Micrococcus luteus ATCC 93410.39[2]
Escherichia coli NIHJ JC-2>25[2]
Klebsiella pneumoniae ATCC 10031>25[2]
Proteus vulgaris IFO 3167>25[2]
Pseudomonas aeruginosa IFO 3080>25[2]

Experimental Protocols

Production of this compound

The production of this compound is achieved through fermentation of Streptomyces cervinus strain AM-5344. A high-producing strain, AM-5344 M-81, was selected for improved yields.[1]

Fermentation Medium Composition:

  • Glycerol: 2.0%

  • Soybean meal: 2.0%

  • NaCl: 0.3%

  • pH: 7.0 (before sterilization)

Fermentation Process:

The production of this compound commences approximately 40 hours after inoculation, reaching its peak at around 89 hours.[1]

Isolation and Purification of this compound

The following workflow outlines the extraction and purification process for this compound from the fermentation broth.

G Fermentation_Broth Fermentation Broth (30 L) Centrifugation Clarification (Sharples centrifuge) Fermentation_Broth->Centrifugation Supernatant Supernatant (approx. 25 L) Centrifugation->Supernatant Extraction Solvent Extraction (10 L Ethyl Acetate) Supernatant->Extraction Concentration1 Concentration in vacuo Extraction->Concentration1 Oily_Material Oily Material Concentration1->Oily_Material Hexane_Treatment Treatment with n-hexane (300 ml) Oily_Material->Hexane_Treatment Brown_Powder Crude Brown Powder (3 g) Hexane_Treatment->Brown_Powder Silica_Gel_Chromatography Silica Gel Column Chromatography (Eluent: Chloroform:Methanol, 50:1) Brown_Powder->Silica_Gel_Chromatography Active_Fractions Active Fractions Silica_Gel_Chromatography->Active_Fractions Concentration2 Concentration in vacuo Active_Fractions->Concentration2 Reddish_Brown_Powder Reddish Brown Powder (500 mg) Concentration2->Reddish_Brown_Powder TLC Preparative Thin-Layer Chromatography (Eluent: Chloroform:Methanol, 40:1) Reddish_Brown_Powder->TLC Cervinomycin_A1 This compound (25 mg, yellow powder) TLC->Cervinomycin_A1 Cervinomycin_A2 Cervinomycin A2 (150 mg, reddish orange powder) TLC->Cervinomycin_A2

Figure 1: Experimental workflow for the isolation and purification of this compound.
Preparation of Triacetylthis compound

A derivative, triacetylthis compound, can be synthesized for further structural and functional studies.

Reaction Components:

  • This compound: 500 mg

  • Acetic anhydride: 2 ml

  • Pyridine: 15 ml

  • Triethylamine: 1.2 ml

Procedure:

  • Combine this compound, acetic anhydride, and pyridine.

  • Add triethylamine to the mixture.

  • Stir at room temperature for 4 days.

  • Pour the reaction mixture into 300 ml of ice water.

  • Extract the product with 150 ml of ethyl acetate.

  • Wash the ethyl acetate layer three times with 100 ml portions of water.

  • Dry the ethyl acetate layer with anhydrous sodium sulfate.

  • Concentrate under vacuum to obtain the product.

Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to be initiated by a type II polyketide synthase (PKS) system, which is common for the production of polycyclic xanthones in Streptomyces. The pathway likely involves the assembly of a polyketide chain from acetate and malonate units, followed by a series of cyclization, aromatization, and tailoring reactions. While the specific gene cluster for cervinomycin has not been fully elucidated, a putative pathway can be inferred from the biosynthesis of related compounds.

G cluster_pks Type II Polyketide Synthase (PKS) cluster_post_pks Post-PKS Tailoring Starter_Unit Starter Unit (e.g., Acetyl-CoA) PKS_Complex Minimal PKS Complex (KSα, KSβ, ACP) Starter_Unit->PKS_Complex Extender_Units Extender Units (Malonyl-CoA) Extender_Units->PKS_Complex Polyketide_Chain Linear Polyketide Chain PKS_Complex->Polyketide_Chain Cyclization_Aromatization Cyclization & Aromatization (Cyclases/Aromatases) Polyketide_Chain->Cyclization_Aromatization Polycyclic_Intermediate Polycyclic Aromatic Intermediate Cyclization_Aromatization->Polycyclic_Intermediate Xanthone_Formation Xanthone Ring Formation (e.g., Baeyer-Villiger Oxidation) Polycyclic_Intermediate->Xanthone_Formation Xanthone_Core Polycyclic Xanthone Core Xanthone_Formation->Xanthone_Core Tailoring_Enzymes Tailoring Reactions (Methylation, Hydroxylation, etc.) Xanthone_Core->Tailoring_Enzymes Cervinomycin_A1 This compound Tailoring_Enzymes->Cervinomycin_A1

Figure 2: Proposed biosynthetic pathway for this compound.

The initial steps involve the iterative condensation of malonyl-CoA extender units with a starter unit by the minimal PKS complex, consisting of ketosynthase α (KSα), chain length factor (KSβ), and an acyl carrier protein (ACP). The resulting linear polyketide chain undergoes a series of cyclization and aromatization reactions catalyzed by specific cyclases and aromatases to form a polycyclic aromatic intermediate. A key step in the formation of the characteristic xanthone structure is believed to be a Baeyer-Villiger type oxidation. Subsequent tailoring reactions, such as methylation and hydroxylation, would then lead to the final structure of this compound.

Conclusion

This compound represents a significant discovery in the field of natural product antibiotics, demonstrating potent activity against clinically relevant anaerobic bacteria. The elucidation of its biosynthetic pathway and the development of efficient production and isolation protocols are crucial for its potential therapeutic application. This technical guide provides a foundational resource for researchers to further explore the chemistry, biology, and biotechnological potential of this compound. Future work should focus on the definitive characterization of the cervinomycin biosynthetic gene cluster to enable pathway engineering for the production of novel analogs with improved pharmacological properties.

References

The Production of Cervinomycin A1 from Streptomyces cervinus: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Streptomyces cervinus as a source of the potent antibiotic, Cervinomycin A1. It covers the fermentation process for its production, detailed protocols for its extraction and purification, its biological activity, and its mechanism of action. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product discovery and antibiotic development.

Introduction to Streptomyces cervinus and this compound

Streptomyces cervinus is a species of actinomycetes isolated from a soil sample in Chiba City, Japan.[1] This bacterium is notable for its production of the cervinomycins, a class of polycyclic xanthone antibiotics. Among these, this compound has demonstrated significant inhibitory activity, particularly against anaerobic bacteria.[1] The producing strain, originally designated AM-5344, was identified as a new species and named Streptomyces cervinus.[1] Through strain improvement techniques, such as the monospore-culture method, a high-producing strain, AM-5344 M-81, was developed, capable of producing over 600 µg/ml of this compound as the main component.[1]

Quantitative Data

Table 1: Physicochemical Properties of this compound
PropertyValueReference
AppearanceYellow powder[1]
Molecular FormulaC₂₉H₂₃NO₉[1]
Molecular Weight529.135[1]
UV Absorption Maxima (in CHCl₃)303 nm, 376 nm, 385 nm[1]
SolubilitySoluble in chloroform, benzene, ethyl acetate, acetone, methanol, ethanol. Insoluble in water, n-hexane, ethyl ether.[1]
Acute Toxicity (LD₅₀ in mice, intraperitoneal)50 mg/kg[1]
Table 2: Minimum Inhibitory Concentration (MIC) of this compound
OrganismMIC (µg/ml)Reference
Clostridium perfringens<0.025
Bacteroides fragilis0.1
Peptococcus prevotii0.1
Eubacterium limosum0.05
Staphylococcus aureus<0.025
Bacillus subtilis<0.025
Micrococcus luteus<0.025
Mycoplasma gallisepticum0.39
Acholeplasma laidlawii0.2

Experimental Protocols

Fermentation of Streptomyces cervinus

A high-yield production of this compound can be achieved using the improved strain Streptomyces cervinus AM-5344 M-81. The following protocol is based on a 50-liter jar fermentor.

Medium Composition:

  • Glycerol: 2.0%

  • Soybean meal: 2.0%

  • NaCl: 0.3%

  • pH: 7.0 (before sterilization)

Fermentation Parameters:

  • Inoculation: Inoculate the production medium with a seed culture of S. cervinus.

  • Temperature: Maintain the temperature at 27°C.[1]

  • Aeration: Supply sterile air at a rate of 10 liters per minute.[1]

  • Agitation: Agitate the culture at 250 rpm.[1]

  • Fermentation Time: Continue the fermentation for approximately 89 hours. Antibiotic production typically starts around 40 hours and reaches its maximum at 89 hours.[1]

Extraction and Purification of this compound

The following protocol outlines the steps for extracting and purifying this compound from the fermentation broth.

1. Clarification:

  • Centrifuge the 89-hour culture broth using a Sharples centrifuge to separate the supernatant from the mycelia.[1]

2. Solvent Extraction:

  • Extract the antibiotic from the supernatant with ethyl acetate. For approximately 25 liters of supernatant, use 10 liters of ethyl acetate.[1]

  • Concentrate the ethyl acetate layer in vacuo to dryness to obtain an oily material.[1]

3. Crude Powder Preparation:

  • Treat the oily residue with n-hexane (e.g., 300 ml) to precipitate a brown powder.[1]

4. Silica Gel Chromatography:

  • Dissolve the crude powder in a small amount of chloroform.

  • Load the dissolved sample onto a silica gel column (e.g., Merck, Kieselgel 60).

  • Elute the column with a chloroform-methanol solvent system (e.g., 50:1, v/v).[1]

  • Collect the active fractions and concentrate them in vacuo to yield a reddish-brown powder.[1]

5. Preparative Thin-Layer Chromatography (TLC):

  • Further purify the reddish-brown powder using preparative TLC on silica gel plates (e.g., Merck, GF254).

  • Develop the plates with a chloroform-methanol solvent system (e.g., 40:1, v/v).[1]

  • Isolate the band corresponding to this compound (Rf value of approximately 0.39 in this system) to obtain a yellow powder.[1]

Visualizations

Proposed Biosynthetic Pathway of this compound

This compound belongs to the polycyclic xanthone class of antibiotics. Its biosynthesis is proposed to be initiated by a type II polyketide synthase (PKS), followed by a series of tailoring reactions to form the characteristic hexacyclic structure.

This compound Biosynthesis acetyl_coa Acetyl-CoA (Starter Unit) pks Type II Polyketide Synthase (PKS) acetyl_coa->pks malonyl_coa Malonyl-CoA (Extender Units) malonyl_coa->pks polyketide Linear Polyketide Chain pks->polyketide cyclases Cyclases/ Aromatases polyketide->cyclases anthraquinone Anthraquinone Intermediate cyclases->anthraquinone bvmo Baeyer-Villiger Monooxygenase anthraquinone->bvmo xanthone Xanthone Core Formation bvmo->xanthone tailoring Tailoring Enzymes (e.g., Methyltransferases, Hydroxylases) xanthone->tailoring cervinomycin_a1 This compound tailoring->cervinomycin_a1 This compound Workflow fermentation Fermentation of S. cervinus centrifugation Centrifugation fermentation->centrifugation supernatant Supernatant centrifugation->supernatant mycelia Mycelia (discarded) centrifugation->mycelia extraction Ethyl Acetate Extraction supernatant->extraction concentration1 Concentration (in vacuo) extraction->concentration1 precipitation n-Hexane Precipitation concentration1->precipitation crude_powder Crude Powder precipitation->crude_powder silica_gel Silica Gel Chromatography crude_powder->silica_gel active_fractions Active Fractions silica_gel->active_fractions prep_tlc Preparative TLC active_fractions->prep_tlc pure_cervinomycin Pure this compound prep_tlc->pure_cervinomycin This compound Mechanism of Action cervinomycin This compound interaction Interaction cervinomycin->interaction membrane Bacterial Cytoplasmic Membrane (Phospholipids) membrane->interaction transport_interference Interference with Membrane Transport System interaction->transport_interference leakage Leakage of Cellular Components (Ions, Amino Acids) interaction->leakage inhibition Inhibition of Macromolecule Synthesis (DNA, RNA, Protein, Peptidoglycan) transport_interference->inhibition cell_death Bacterial Cell Death leakage->cell_death inhibition->cell_death

References

Cervinomycin A1: A Technical Overview of its Physio-Chemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

October 31, 2025

Abstract

Cervinomycin A1 is a novel polycyclic xanthone antibiotic isolated from the actinomycete Streptomyces cervinus.[1][2] As a member of the cervinomycin family, it is the hydroquinone form of its counterpart, Cervinomycin A2.[3][4] This document provides a comprehensive technical guide on the core physio-chemical properties of this compound, its mechanism of action, and detailed experimental protocols for its isolation and purification. The information is curated for professionals in scientific research and drug development, presenting quantitative data in accessible formats and visualizing complex processes for enhanced clarity.

Core Physio-Chemical Properties

This compound is characterized as a yellow powder.[1][2] Its structural and physical properties have been determined through various analytical techniques, including mass spectrometry, elemental analysis, and spectroscopy.

Structural and General Properties

The fundamental properties that define this compound are summarized below.

PropertyValueReference
Molecular Formula C₂₉H₂₃NO₉[1][2][5]
Molecular Weight 529.51 g/mol [1]
Exact Mass 529.13700 Da[5]
Appearance Yellow Powder[1][2]
Melting Point >240°C (with decomposition)[2]
Optical Rotation [α]²⁵D -92° (c 0.05, CHCl₃)[2]
CAS Number 82658-23-9[5][6]
Solubility Profile

The solubility of this compound is critical for its handling, formulation, and biological testing.

Solvent ClassSpecific SolventsSolubilityReference
Polar Aprotic DMSOSoluble[1]
Polar Protic Methanol, EthanolSoluble[1][2]
Non-Polar / Weakly Polar Chloroform, Benzene, Ethyl Acetate, AcetoneSoluble[1][2]
Aqueous WaterInsoluble[1][2]
Aliphatic Hydrocarbon n-Hexane, Ethyl EtherInsoluble[1][2]
Spectroscopic Data

Spectroscopic analysis provides the structural fingerprint of the molecule.

TechniqueMediumAbsorption Maxima (λmax) / Wavenumber (νmax)Reference
UV Spectroscopy Chloroform (CHCl₃)303 nm (E¹%₁cm 516), 376 nm (E¹%₁cm 219), 385 nm (E¹%₁cm 214)[2]
IR Spectroscopy KBr3550, 3370, 2980, 1660, 1639, 1618, 1558, 1500, 1460, 1445, 1425 cm⁻¹[2]
Chromatographic Behavior

The migration of this compound on silica gel thin-layer chromatography (TLC) plates with various solvent systems is a key parameter for its purification and identification.

Solvent System (v/v)Rf ValueReference
Chloroform : Methanol (40:1)0.39[2]
Benzene : Acetone (1:1)0.69[2]
n-Butanol : Acetic Acid : Water (4:1:1)0.67[2]

Mechanism of Action

Studies on Triacetylthis compound (ACVM), a derivative of this compound, have elucidated its mode of action against Gram-positive bacteria such as Staphylococcus aureus.[7] The primary target is the bacterial cytoplasmic membrane.

The proposed mechanism involves the following key steps:

  • Membrane Interaction : ACVM directly interacts with phospholipids, which are integral components of the cytoplasmic membrane.[1][7]

  • Disruption of Transport : This interaction disrupts the architecture and function of the membrane, leading to interference with the membrane transport system.[7]

  • Inhibition of Macromolecular Synthesis : Consequently, the uptake of essential precursors is inhibited, halting the synthesis of the cell wall (peptidoglycan), RNA, DNA, and proteins.[7]

  • Cellular Leakage : The compromised membrane integrity results in the leakage of critical intracellular components, including UV₂₆₀-absorbing materials (nucleotides), amino acids, and potassium ions.[7]

This multi-faceted attack on the cytoplasmic membrane underscores its potent antibacterial activity.

Cervinomycin_A1_MoA cluster_extracellular Extracellular Space cluster_membrane Cytoplasmic Membrane cluster_intracellular Intracellular Space Cervinomycin This compound (or derivative ACVM) Phospholipids Phospholipids Cervinomycin->Phospholipids Interacts with Transport Membrane Transport System Phospholipids->Transport Disrupts Precursors Precursor Uptake (N-acetylglucosamine, uridine, thymidine, leucine) Transport->Precursors Inhibits Leakage Cellular Leakage (K+, Amino Acids, Nucleotides) Transport->Leakage Induces Synthesis Macromolecular Synthesis (Peptidoglycan, RNA, DNA, Protein) Precursors->Synthesis Blocks

Figure 1: Proposed mechanism of action for this compound derivative in bacteria.

Experimental Protocols

The following protocols are based on the methods described for the production, isolation, and purification of this compound from Streptomyces cervinus sp. nov. strain AM-5344.[2]

Fermentation

3.1.1 Seed Culture Preparation

  • Prepare a seed medium consisting of 1.0% glucose, 2.0% starch, 0.5% yeast extract, 0.5% peptone, and 0.4% CaCO₃.

  • Inoculate 100 mL of the seed medium in a 500-mL Sakaguchi flask with a stock culture of S. cervinus.

  • Incubate the flask at 27°C for 48 hours on a rotary shaker.

3.1.2 Production Fermentation

  • Prepare the production medium consisting of 2.0% glycerol, 2.0% soybean meal, and 0.3% NaCl. Adjust the pH to 7.0 before sterilization.

  • Transfer the seed culture (e.g., 300 mL) to 30 liters of the production medium in a 50-liter jar fermentor.

  • Conduct the fermentation at 27°C for approximately 89 hours.

  • Maintain aeration at 10 liters/minute and agitation at 250 rpm. Monitor antibiotic production, which typically reaches its maximum around 89 hours.

Extraction and Isolation
  • Harvest the 89-hour culture broth and clarify it using a Sharples centrifuge to separate the supernatant from the mycelial cake.

  • Extract the antibiotic from the supernatant (approx. 25 liters) with ethyl acetate (10 liters).

  • Separate the ethyl acetate layer and concentrate it to dryness in vacuo.

  • Treat the resulting oily residue with n-hexane (300 mL) to precipitate the crude antibiotic, yielding a brown powder.

Purification
  • Dissolve the crude brown powder in a minimal amount of chloroform.

  • Apply the dissolved sample to a silica gel column (Merck, Kieselgel 60).

  • Elute the column with a solvent mixture of chloroform and methanol (50:1, v/v).

  • Collect the active fractions and concentrate them in vacuo to yield a reddish-brown powder.

  • Perform a final purification step using preparative thin-layer chromatography (TLC) on silica gel plates (Merck, GF₂₅₄).

  • Develop the plates with a solvent system of chloroform and methanol (40:1, v/v).

  • Isolate the band corresponding to this compound (Rf ≈ 0.39) to obtain the pure yellow powder.

Cervinomycin_A1_Purification_Workflow Fermentation 1. Fermentation of S. cervinus (89 hrs) Centrifugation 2. Centrifugation Fermentation->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Extraction 3. Ethyl Acetate Extraction Supernatant->Extraction Concentration1 4. Concentration (in vacuo) Extraction->Concentration1 Precipitation 5. n-Hexane Precipitation Concentration1->Precipitation CrudePowder Crude Brown Powder Precipitation->CrudePowder ColumnChrom 6. Silica Gel Column (CHCl₃:MeOH, 50:1) CrudePowder->ColumnChrom ActiveFractions Enriched Fractions ColumnChrom->ActiveFractions PrepTLC 7. Preparative TLC (CHCl₃:MeOH, 40:1) ActiveFractions->PrepTLC PureA1 Pure this compound (Yellow Powder) PrepTLC->PureA1

References

Unveiling the Architecture of Cervinomycin A1: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molecular characteristics of Cervinomycin A1, a potent antibiotic. It details the compound's molecular structure, formula, and physicochemical properties, outlines the experimental protocols used for its characterization, and illustrates its chemical relationships with related compounds.

Core Molecular Identity

This compound is a polycyclic xanthone antibiotic isolated from the actinomycete strain Streptomyces cervinus (AM-5344).[1][2][3][4] It is recognized for its significant inhibitory activity against anaerobic bacteria and mycoplasma.[1][2][3][4][5] Structurally, it is the hydroquinone form of its co-metabolite, Cervinomycin A2.[5][6][7][8]

The definitive molecular formula for this compound is C₂₉H₂₃NO₉ .[1][2][7][9]

Physicochemical and Spectroscopic Data

The essential quantitative data for this compound are summarized below, providing a clear reference for its physical and spectral properties.

PropertyValueReference(s)
Molecular Formula C₂₉H₂₃NO₉[1][2][9]
Molecular Weight 529.51 g/mol [2]
Monoisotopic Mass 529.13727 Da[9]
Appearance Yellow powder[2]
Solubility Soluble in DMSO, MeOH, CHCl₃, benzene; Insoluble in H₂O, hexane[2]
UV Absorption Maxima 303, 376, 385 nm (in CHCl₃)[1]
Infrared (IR) Spectra Shows a hydroxyl absorption at 3370 cm⁻¹ and lacks the ketone carbonyl group (present in Cervinomycin A2 at 1685 cm⁻¹)[1]

Experimental Protocols

The structural elucidation of this compound was accomplished through a combination of isolation, spectroscopic analysis, and chemical derivatization.

Isolation and Production

This compound and A2 were first isolated from the culture filtrate of Streptomyces cervinus sp. nov., a strain discovered in a soil sample from Chiba City, Japan.[1] The producing organism was cultivated in a 50-liter jar fermentor.[1] Initial production yielded Cervinomycin A2 as the main component.[1] A high-producing strain (AM-5344 M-81) was later selected through the monospore-culture method, which predominantly produces this compound at concentrations exceeding 600 µg/ml, simplifying its isolation.[1]

Structure Determination

The molecular formula was initially proposed based on data from Fast Atom Bombardment (FAB) and Electron Ionization (EI) mass spectrometry, alongside elemental analysis.[1] The core polycyclic structure, featuring a xanthone skeleton, was determined through extensive Nuclear Magnetic Resonance (NMR) studies.[5][6]

A critical step in confirming the structure of this compound involved its chemical relationship with Cervinomycin A2. The following reactions were key:

  • Oxidation: Oxidation of this compound with silver(I) oxide (Ag₂O) quantitatively yielded Cervinomycin A2.[5][6]

  • Acetylation: Acetylation of this compound with acetic anhydride in pyridine produced Triacetylthis compound.[5][6]

These transformations, supported by IR and UV spectral data, confirmed that this compound is the hydroquinone (reduced form) of Cervinomycin A2.[1][5]

Logical and Chemical Relationships

The following diagram illustrates the key chemical derivatizations of this compound that were instrumental in its structural confirmation.

Cervinomycin_Relationship A1 This compound (C₂₉H₂₃NO₉) A2 Cervinomycin A2 (C₂₉H₂₁NO₉) A1->A2 Oxidation (Ag₂O) A1_triacetyl Triacetylthis compound A1->A1_triacetyl Acetylation ((CH₃CO)₂O, Pyridine)

Caption: Chemical relationship between this compound, A2, and its acetylated derivative.

References

The Interplay of Redox States: A Technical Guide to Cervinomycin A1 and Cervinomycin A2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cervinomycins A1 and A2 are novel polycyclic xanthone antibiotics isolated from Streptomyces cervinus sp. nov. with potent activity against anaerobic bacteria and mycoplasmas. This technical guide provides an in-depth analysis of the core relationship between these two compounds, detailing their physicochemical properties, biological activities, and mechanism of action. Experimental protocols for their isolation and antimicrobial evaluation are also presented. A key finding is that Cervinomycin A1 is the hydroquinone form of Cervinomycin A2, indicating a direct redox relationship that influences their biological profile.[1][2] This guide aims to serve as a comprehensive resource for researchers engaged in the discovery and development of new antimicrobial agents.

Core Relationship: A Redox Pair

This compound and Cervinomycin A2 exist as a redox pair, with Cervinomycin A2 being the oxidized form of this compound.[3] This relationship is a critical determinant of their chemical and biological characteristics. The oxidation of the hydroquinone moiety in this compound to a quinone in Cervinomycin A2 is a reversible process that can be influenced by the surrounding chemical environment.

G A1 This compound (Hydroquinone) A2 Cervinomycin A2 (Quinone) A1->A2 Oxidation A2->A1 Reduction

Caption: Redox relationship between this compound and A2.

Physicochemical Properties

The structural difference between this compound and A2 leads to distinct physicochemical properties, as summarized in the table below.

PropertyThis compoundCervinomycin A2
Appearance Yellow powderReddish orange powder
Molecular Formula C₂₉H₂₃NO₉[3][4]C₂₉H₂₁NO₉[3][5]
Molecular Weight 529.51 g/mol [6]527.48 g/mol [7]
Melting Point >240°C (decomposition)[3]>290°C (decomposition)[3]
Optical Rotation [α]D²⁰ -92° (c 0.05, CHCl₃)[3][α]D²⁰ -214° (c 0.25, CHCl₃)[3]
UV λmax (in CHCl₃) 303, 376, 385 nm[3]260, 329, 375 (sh), 420 (sh) nm[3]
Solubility Soluble in chloroform, benzene, ethyl acetate, acetone, methanol, ethanol. Insoluble in water, n-hexane, ethyl ether.[3]Same as A1[3]

Biological Activity: A Comparative Analysis

Both this compound and A2 exhibit potent antimicrobial activity, particularly against anaerobic bacteria.[3][8] They also demonstrate cytotoxic effects against various human cancer cell lines.[9][10] The minimum inhibitory concentrations (MICs) against a range of microorganisms are presented below.

OrganismThis compound MIC (µg/mL)Cervinomycin A2 MIC (µg/mL)
Clostridium perfringens ATCC 131240.050.025
Peptococcus prevotii ATCC 93210.20.1
Bacteroides fragilis ATCC 237450.780.1
Staphylococcus aureus ATCC 6538P0.78<0.025
Bacillus subtilis ATCC 66330.05<0.025
Micrococcus luteus ATCC 93410.39<0.025
Mycoplasma gallisepticum S-61.560.39
Acholeplasma laidlawii PG81.560.2

Data compiled from The Journal of Antibiotics, 1982, 35(6), 645-652.[3]

Mechanism of Action: Membrane Disruption

Studies on triacetylthis compound, a derivative of this compound, suggest a mechanism of action involving the cytoplasmic membrane.[11] The compound interacts with phospholipids in the bacterial membrane, leading to a disruption of the membrane transport system.[11] This interaction results in the leakage of essential intracellular components, ultimately causing cell death.

G cluster_membrane Bacterial Cytoplasmic Membrane phospholipids Phospholipids transport Membrane Transport System phospholipids->transport Disruption cervinomycin Triacetylthis compound cervinomycin->phospholipids Interaction leakage Leakage of Intracellular Components (ions, amino acids, etc.) transport->leakage Leads to death Cell Death leakage->death Results in G start Culture Filtrate of Streptomyces cervinus extraction Solvent Extraction (e.g., Ethyl Acetate) start->extraction concentration Concentration in vacuo extraction->concentration chromatography Preparative Thin-Layer Chromatography (TLC) concentration->chromatography separation Separation of A1 and A2 (based on Rf values) chromatography->separation A1 This compound (Yellow Powder) separation->A1 A2 Cervinomycin A2 (Reddish Orange Powder) separation->A2

References

Cervinomycin A1: A Polycyclic Xanthone Antibiotic with Potent Anti-Anaerobic Activity

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cervinomycin A1 is a polycyclic xanthone antibiotic first isolated from the culture broth of Streptomyces cervinus. It exhibits potent antimicrobial activity, particularly against anaerobic bacteria and mycoplasmas. This document provides a comprehensive technical overview of this compound, including its physicochemical properties, antibacterial spectrum, and proposed mechanism of action. Detailed experimental protocols for the evaluation of its antimicrobial properties are also presented, along with visualizations of key pathways and workflows to facilitate understanding and further research into this promising antibiotic compound.

Physicochemical Properties of this compound

This compound is a yellow powder with a complex polycyclic structure.[1] Its core is a xanthone skeleton, and it is structurally related to Cervinomycin A2, being its hydroquinone form.[2][3] The key physicochemical properties of this compound are summarized in Table 1.

PropertyValueReference
Molecular Formula C29H23NO9[1][4]
Molecular Weight 529.51 g/mol [1][5]
Appearance Yellow Powder[1]
Solubility Soluble in DMSO, MeOH, CHCl3, Benzene[1]
Insolubility Insoluble in H2O, Hexane[1]
CAS Number 82658-23-9[5]

Antibacterial Spectrum

This compound demonstrates significant inhibitory activity against a range of anaerobic bacteria and mycoplasmas. Its efficacy against Gram-positive bacteria is notable, while it shows limited to no activity against Gram-negative bacteria and fungi. The Minimum Inhibitory Concentrations (MICs) for this compound against various microorganisms are detailed in Table 2.

Test OrganismStrainMIC (µg/mL)Reference
Staphylococcus aureusATCC 6538P0.78[1]
Bacillus subtilisATCC 66330.05[1]
Micrococcus luteusATCC 93410.39[1]
Escherichia coliNIHJ JC-2>25[1]
Klebsiella pneumoniaeATCC 10031>25[1]
Proteus vulgarisIFO 3167>25[1]
Pseudomonas aeruginosaIFO 3080>25[1]
Clostridium perfringensATCC 131240.05[1]
Eubacterium limosumATCC 84680.1[1]
Peptococcus prevotiiATCC 93210.2[1]
Streptococcus mutansRK-10.05[1]
Bacteroides fragilisATCC 237450.78[1]
Fusobacterium variumATCC 8501>25[1]
Veillonella alcalescensATCC 17745>25[1]
Mycoplasma gallisepticumS-61.56[1]
Acholeplasma laidlawiiPG81.56[1]

Mechanism of Action

Studies on Triacetylthis compound, a derivative of this compound, suggest that the antibiotic's mode of action involves the disruption of the cytoplasmic membrane.[2][3] The proposed mechanism is an interaction with phospholipids within the bacterial cell membrane, leading to a loss of membrane integrity and interference with membrane transport systems.[3] This disruption results in the leakage of essential intracellular components, such as UV260-absorbing materials, amino acids, and potassium ions.[3] Furthermore, Triacetylthis compound has been shown to inhibit the incorporation of precursors for the synthesis of essential macromolecules, including peptidoglycan, RNA, DNA, and protein.[3]

Cervinomycin_A1_Mechanism_of_Action cluster_extracellular Extracellular cluster_membrane Cytoplasmic Membrane cluster_intracellular Intracellular Cervinomycin_A1 This compound Phospholipids Phospholipids Cervinomycin_A1->Phospholipids Interacts with Transport_System Membrane Transport System Phospholipids->Transport_System Disrupts Macromolecular_Synthesis Macromolecular Synthesis (DNA, RNA, Protein, Peptidoglycan) Transport_System->Macromolecular_Synthesis Inhibits precursor uptake for Intracellular_Components Intracellular Components (Ions, Amino Acids) Transport_System->Intracellular_Components Causes leakage of

Proposed mechanism of action for this compound.

Biosynthesis and Chemical Synthesis

Biosynthesis

While the specific biosynthetic pathway for this compound has not been fully elucidated, it is understood that polycyclic xanthone antibiotics are typically synthesized by type II polyketide synthases (PKS) in actinomycetes. This process generally involves the iterative condensation of small carboxylic acid units to form a polyketide chain, which then undergoes cyclization and further modifications to yield the final complex structure.

Chemical Synthesis

The total synthesis of this compound and its derivatives has been reported by several research groups. These synthetic routes are often complex, multi-step processes that involve the construction of the polycyclic ring system and the introduction of the various functional groups.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of this compound's antimicrobial properties.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method for anaerobic bacteria.

  • Preparation of Media: Use Brucella agar supplemented with hemin (5 µg/mL), Vitamin K (1 µg/mL), and 5% laked horse blood for growing anaerobic bacteria. For the broth microdilution, use supplemented Brucella broth.

  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent, such as DMSO, to a high concentration (e.g., 1000 µg/mL).

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the this compound stock solution in the appropriate broth to achieve a range of desired concentrations.

  • Preparation of Bacterial Inoculum: Culture the anaerobic bacteria on Brucella agar in an anaerobic chamber. Prepare a bacterial suspension in sterile broth and adjust the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted this compound. Include a positive control well (broth and bacteria, no antibiotic) and a negative control well (broth only).

  • Incubation: Incubate the microtiter plate in an anaerobic environment at 37°C for 24-48 hours.

  • Determination of MIC: The MIC is the lowest concentration of this compound at which there is no visible growth of bacteria.

MIC_Determination_Workflow Start Start Prepare_Media Prepare Media and This compound Stock Start->Prepare_Media Serial_Dilution Perform Serial Dilutions in 96-well plate Prepare_Media->Serial_Dilution Inoculate Inoculate Plate Serial_Dilution->Inoculate Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Prepare_Inoculum->Inoculate Incubate Incubate Anaerobically (37°C, 24-48h) Inoculate->Incubate Read_MIC Read MIC (Lowest concentration with no growth) Incubate->Read_MIC End End Read_MIC->End

Workflow for MIC determination.
Membrane Permeability Assay (Leakage of Intracellular Components)

This protocol outlines a method to assess the leakage of UV-absorbing materials from bacterial cells.

  • Bacterial Culture: Grow the test bacterium to the mid-logarithmic phase in a suitable broth.

  • Cell Preparation: Harvest the bacterial cells by centrifugation, wash them twice with a sterile buffer (e.g., phosphate-buffered saline, pH 7.4), and resuspend them in the same buffer to a specific optical density.

  • Treatment: Add this compound at a concentration of its MIC or multiples of its MIC to the bacterial suspension. An untreated control (with the same volume of solvent used for the antibiotic) should be run in parallel.

  • Incubation: Incubate the suspensions at 37°C with gentle shaking.

  • Sampling: At various time intervals, take aliquots from each suspension and centrifuge to pellet the bacterial cells.

  • Measurement: Measure the absorbance of the supernatant at 260 nm using a UV-Vis spectrophotometer. An increase in absorbance at 260 nm in the treated sample compared to the control indicates leakage of nucleic acids and other UV-absorbing materials.

Inhibition of Macromolecular Synthesis

This protocol uses radiolabeled precursors to assess the effect of this compound on the synthesis of DNA, RNA, protein, and peptidoglycan.

  • Bacterial Culture: Grow the test bacterium to the early to mid-logarithmic phase.

  • Precursor Labeling: Add radiolabeled precursors to the culture medium. For example:

    • [³H]thymidine for DNA synthesis

    • [³H]uridine for RNA synthesis

    • [³H]leucine for protein synthesis

    • [¹⁴C]N-acetylglucosamine for peptidoglycan synthesis

  • Treatment: After a brief period of incorporation of the radiolabeled precursors, add this compound at a concentration of its MIC or multiples of its MIC. A control with no antibiotic should be run in parallel.

  • Sampling: At various time points, withdraw aliquots from the culture.

  • Precipitation: Precipitate the macromolecules by adding cold trichloroacetic acid (TCA).

  • Filtration and Washing: Collect the precipitate on a glass fiber filter and wash with cold TCA and ethanol to remove unincorporated radiolabeled precursors.

  • Quantification: Measure the radioactivity of the filters using a scintillation counter. A decrease in the incorporation of radioactivity in the treated samples compared to the control indicates inhibition of the respective macromolecular synthesis.

Conclusion and Future Directions

This compound is a potent polycyclic xanthone antibiotic with a promising antibacterial spectrum, particularly against anaerobic bacteria. Its proposed mechanism of action, involving the disruption of the bacterial cytoplasmic membrane, makes it an interesting candidate for further investigation, especially in an era of increasing antibiotic resistance. Future research should focus on a more detailed elucidation of its biosynthetic pathway to enable bioengineering approaches for the production of novel analogs. Furthermore, comprehensive studies are needed to evaluate its in vivo efficacy and safety profile to determine its potential as a therapeutic agent. The detailed experimental protocols provided in this guide offer a foundation for researchers to further explore the properties and potential of this intriguing natural product.

References

Foundational Research on the Antibacterial Spectrum of Cervinomycin A1: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research concerning the antibacterial spectrum of Cervinomycin A1. It includes a summary of its activity, detailed experimental protocols for susceptibility testing, and a visualization of its proposed mechanism of action. This document is intended to serve as a core resource for scientific professionals engaged in antibiotic research and development.

Introduction to this compound

This compound is a novel antibiotic isolated from the culture filtrate of the actinomycete strain AM-5344, identified as a new species, Streptomyces cervinus.[1][2] It is a yellow powder with the molecular formula C₂₉H₂₃NO₉.[3] Along with its congener Cervinomycin A2, it was initially identified during a screening for antimycoplasmal agents and was found to exhibit potent activity against anaerobic bacteria at low concentrations.[1]

Antibacterial Spectrum of this compound

The antibacterial activity of this compound has been quantified using Minimum Inhibitory Concentration (MIC) assays. The MIC is defined as the lowest concentration of an antibiotic that inhibits the visible growth of a given bacterial strain.[4] The foundational studies reveal that this compound is highly active against Gram-positive bacteria and a broad range of anaerobic bacteria.[1] It is largely inactive against Gram-negative aerobic bacteria and fungi.[1]

Quantitative Data: Minimum Inhibitory Concentrations (MIC)

The following tables summarize the MIC values of this compound against various microorganisms as determined by the agar dilution method.

Table 1: MIC of this compound against Aerobic Bacteria [1][3]

Test OrganismStrainMediumMIC (µg/ml)
Staphylococcus aureusATCC 6538PI0.78
Bacillus subtilisATCC 6633I0.05
Micrococcus luteusATCC 9341I0.39
Escherichia coliNIHJ JC-2I>25
Klebsiella pneumoniaeATCC 10031I>25
Proteus vulgarisIFO 3167I>25
Pseudomonas aeruginosaIFO 3080I>25

Medium I: Heart Infusion Agar (37°C, 20 hrs)

Table 2: MIC of this compound against Anaerobic Bacteria [1][3]

Test OrganismStrainMediumMIC (µg/ml)
Clostridium perfringensATCC 13124II0.05
Eubacterium limosumATCC 8468II0.1
Peptococcus prevotiiATCC 9321II0.2
Streptococcus mutansRK-1II0.05
Bacteroides fragilisATCC 23745II0.78
Fusobacterium variumATCC 8501II>25
Veillonella alcalescensATCC 17745II>25

Medium II: GAM Agar (37°C, 48 hrs, under anaerobic conditions)

Table 3: MIC of this compound against Mycoplasma [1][3]

Test OrganismStrainMediumMIC (µg/ml)
Mycoplasma gallisepticumS-6III1.56
Acholeplasma laidlawiiPG8III1.56

Medium III: PPLO Agar (37°C, 7 days)

Experimental Protocols

The primary method used in the foundational studies to determine the antibacterial spectrum of this compound was the conventional agar dilution method.[1][5]

Agar Dilution Method for MIC Determination

This method involves incorporating varying concentrations of the antimicrobial agent into an agar medium, followed by the inoculation of a standardized bacterial suspension.[5]

Protocol Steps:

  • Preparation of Antibiotic Stock Solution: A stock solution of this compound is prepared in a suitable solvent, such as Dimethyl sulfoxide (DMSO), due to its insolubility in water.[3]

  • Preparation of Agar Plates with Antibiotic:

    • A series of twofold dilutions of the this compound stock solution are prepared.

    • Each dilution is added to molten agar medium (e.g., Heart Infusion Agar for aerobes, GAM Agar for anaerobes) at a specified temperature (typically 45-50°C) to achieve the final desired concentrations.[1]

    • The agar is then poured into sterile petri dishes and allowed to solidify. A control plate containing no antibiotic is also prepared.

  • Inoculum Preparation:

    • The bacterial strains to be tested are grown in a suitable broth medium to achieve a specific turbidity, corresponding to a standardized cell density (e.g., 0.5 McFarland standard).

    • This suspension is then diluted to the final inoculum concentration.

  • Inoculation: A standardized volume of the prepared bacterial inoculum is spotted onto the surface of the agar plates, including the control plate.[5]

  • Incubation:

    • Plates are incubated under appropriate conditions (temperature, time, and atmospheric conditions).

    • Aerobic bacteria are incubated in air at 37°C for 20-24 hours.[1]

    • Anaerobic bacteria are incubated in an anaerobic environment at 37°C for 48 hours.[1]

    • Mycoplasmas require specific PPLO agar and are incubated for up to 7 days.[1]

  • Determination of MIC: After incubation, the plates are examined for bacterial growth. The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth on the agar surface.[4]

experimental_workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase stock Prepare this compound Stock Solution plates Prepare Agar Plates with Serial Dilutions of Antibiotic stock->plates spot Spot Inoculum onto Surface of Agar Plates plates->spot inoculum Prepare Standardized Bacterial Inoculum inoculum->spot incubate Incubate Plates under Appropriate Conditions spot->incubate read Examine Plates for Visible Bacterial Growth incubate->read mic Determine MIC Value read->mic

Workflow for MIC determination using the agar dilution method.

Proposed Mechanism of Action

Studies on triacetylthis compound (ACVM), a derivative of this compound, have provided significant insights into its mode of action in Staphylococcus aureus. The primary mechanism appears to involve the disruption of the bacterial cytoplasmic membrane.[6]

Key findings suggest the following sequence of events:

  • Membrane Interaction: ACVM interacts with phospholipids within the cytoplasmic membrane.[6]

  • Transport Interference: This interaction disrupts the membrane's integrity and interferes with the membrane transport system.[3][6]

  • Inhibition of Macromolecular Synthesis: The antibiotic inhibits the incorporation of precursors for the synthesis of essential macromolecules, including cell wall peptidoglycan (N-acetylglucosamine), RNA (uridine), DNA (thymidine), and protein (L-leucine).[6]

  • Cellular Leakage: ACVM stimulates the leakage of intracellular components, such as UV₂₆₀-absorbing materials (indicative of nucleic acids), amino acids, and potassium ions from the bacterial cells.[6]

This multi-faceted attack on the cell membrane and subsequent inhibition of vital cellular processes likely accounts for its potent bactericidal activity against susceptible organisms.

mechanism_of_action cluster_bacterium Bacterial Cell membrane Cytoplasmic Membrane (Phospholipids) disruption Membrane Disruption & Transport Interference membrane->disruption transport Membrane Transport System transport->disruption synthesis Macromolecular Synthesis (Cell Wall, DNA, RNA, Protein) contents Intracellular Contents (Ions, Amino Acids, etc.) cervinomycin This compound cervinomycin->membrane Interacts with leakage Cellular Leakage disruption->leakage inhibition Inhibition of Synthesis disruption->inhibition leakage->contents causes release of death Bacterial Cell Death leakage->death inhibition->synthesis blocks inhibition->death

Proposed mechanism of action for this compound.

References

Unveiling the Bioactivity of Cervinomycin A1: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Cervinomycin A1, a polycyclic xanthone antibiotic, has demonstrated significant promise in early studies due to its potent activity against a range of anaerobic bacteria and mycoplasmas. This technical guide delves into the foundational research on the biological activity of this compound, with a particular focus on its mode of action, providing a comprehensive resource for professionals in the field of drug discovery and development.

Antimicrobial Spectrum of this compound

This compound, isolated from the actinomycete strain AM-5344T, exhibits a targeted antimicrobial profile.[1] Early investigations established its efficacy, particularly against anaerobic bacteria, at low concentrations.[1][2] The minimum inhibitory concentrations (MICs) of this compound against various microorganisms are summarized below, offering a quantitative overview of its potency.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Microorganisms [1]

Test OrganismMediumMIC (µg/ml)
Staphylococcus aureus ATCC 6538PI0.78
Bacillus subtilis ATCC 6633I0.05
Micrococcus luteus ATCC 9341I0.39
Escherichia coli NIHJ JC-2I>25
Klebsiella pneumoniae ATCC 10031I>25
Proteus vulgaris IFO 3167I>25
Pseudomonas aeruginosa IFO 3080I>25
Clostridium perfringens ATCC 13124II0.05
Eubacterium limosum ATCC 8468II0.1
Peptococcus prevotii ATCC 9321II0.2
Streptococcus mutans RK-1II0.05
Bacteroides fragilis ATCC 23745II0.78
Fusobacterium varium ATCC 8501II>25
Veillonella alcalescens ATCC 17745II>25
Mycoplasma gallisepticum S-6III1.56
Acholeplasma laidlawii PG8III1.56

Medium Key:

  • I: Heart infusion agar (37°C, 20 hrs)

  • II: GAM agar (37°C, 48 hrs, under anaerobic conditions)

  • III: PPLO agar (37°C, 7 days)

Mode of Action: Insights from Triacetylthis compound Studies

Research into the precise mechanism of action of Cervinomycin was conducted using its derivative, triacetylthis compound (ACVM). These studies, primarily in Staphylococcus aureus, revealed a multi-faceted impact on bacterial physiology, strongly suggesting the cytoplasmic membrane as the primary target.[3]

ACVM demonstrated a potent inhibitory effect on the incorporation of radiolabeled precursors for essential cellular macromolecules. This suggests a broad disruption of fundamental biosynthetic pathways.[3]

  • Cell Wall: Inhibition of N-acetylglucosamine incorporation, indicating interference with peptidoglycan synthesis.[3]

  • RNA: Inhibition of uridine incorporation, suggesting a halt in transcription.[3]

  • DNA: Inhibition of thymidine incorporation, pointing to a disruption of DNA replication.[3]

  • Protein: Inhibition of L-leucine incorporation, indicating a cessation of protein synthesis.[3]

A key finding was the ability of ACVM to induce leakage of cellular components from S. aureus resting cells and protoplasts. This indicates a direct or indirect compromise of the cytoplasmic membrane's barrier function.[3] The observed leakage included:

  • UV260-absorbing materials (indicative of nucleic acids)[3]

  • Amino acids[3]

  • Potassium ions[3]

The inhibitory effects of ACVM on bacterial growth were partially reversed by the addition of phospholipids.[3] This crucial observation supports the hypothesis that ACVM's primary mode of action involves an interaction with phospholipid components of the cytoplasmic membrane, which in turn disrupts membrane transport systems and overall integrity.[1][3]

Experimental Protocols

The following outlines the general methodologies employed in the early studies of triacetylthis compound's biological activity.

The antimicrobial spectra of this compound and its derivatives were determined using the conventional agar dilution method.[2]

  • Media Preparation: Specific media were prepared for different types of microorganisms: Heart infusion agar for aerobic bacteria, GAM agar for anaerobic bacteria, and PPLO agar for mycoplasmas.[2]

  • Antibiotic Dilution: A serial dilution of the antibiotic was prepared and incorporated into the molten agar before pouring the plates.

  • Inoculation: Standardized suspensions of the test organisms were inoculated onto the surface of the agar plates.

  • Incubation: Plates were incubated under appropriate conditions (temperature, atmosphere, and duration) for each organism.[1]

  • MIC Determination: The MIC was recorded as the lowest concentration of the antibiotic that completely inhibited visible growth.

The effect of ACVM on the synthesis of DNA, RNA, protein, and cell wall was assessed by measuring the incorporation of radiolabeled precursors.[3]

  • Bacterial Culture: Staphylococcus aureus was grown to the logarithmic phase.

  • Treatment: The culture was treated with ACVM at a concentration of 1.0 µg/ml at the time of inoculation.[3] For comparison, a control culture without the antibiotic was run in parallel.

  • Radiolabeling: Radiolabeled precursors ([3H]thymidine, [14C]uridine, [14C]L-leucine, and [14C]N-acetylglucosamine) were added to the cultures.

  • Sampling: Aliquots were taken at various time points.

  • Measurement: The incorporation of radioactivity into the acid-insoluble fraction (representing macromolecules) was measured using a scintillation counter.

The ability of ACVM to damage the cytoplasmic membrane was evaluated by measuring the leakage of intracellular components.[3]

  • Cell Preparation: Resting cells or protoplasts of S. aureus were prepared and suspended in a suitable buffer.

  • Treatment: The cell suspension was treated with ACVM.

  • Sampling: The supernatant was collected at different time intervals after centrifugation to remove the cells.

  • Analysis: The supernatant was analyzed for the presence of leaked materials:

    • UV260-absorbing materials were quantified using a spectrophotometer.

    • Amino acids were measured using a suitable colorimetric assay.

    • Potassium ions were quantified using atomic absorption spectrophotometry.

Visualizing the Mechanism and Experimental Workflow

To further elucidate the proposed mode of action and the experimental approach, the following diagrams are provided.

G cluster_membrane Bacterial Cytoplasmic Membrane phospholipids Phospholipids transport Membrane Transport System acvm Triacetylthis compound (ACVM) acvm->phospholipids Interacts with disruption Membrane Disruption acvm->disruption Causes leakage Leakage of Intracellular Components (Ions, Amino Acids, Nucleotides) disruption->leakage inhibition Inhibition of Macromolecular Synthesis (DNA, RNA, Protein, Peptidoglycan) disruption->inhibition death Bacterial Cell Death leakage->death inhibition->death

Caption: Proposed mode of action of Triacetylthis compound (ACVM).

G cluster_exp Experimental Arms start Start: S. aureus Culture growth_inhibition Growth Inhibition Assay (with/without ACVM) start->growth_inhibition macromolecule_synthesis Macromolecular Synthesis Assay (Radiolabeled Precursors) start->macromolecule_synthesis membrane_leakage Membrane Leakage Assay (UV260, Amino Acids, K+) start->membrane_leakage phospholipid_reversal Phospholipid Reversal Assay start->phospholipid_reversal observation Observations growth_inhibition->observation macromolecule_synthesis->observation membrane_leakage->observation phospholipid_reversal->observation conclusion Conclusion: ACVM interacts with phospholipids, disrupting membrane function observation->conclusion

Caption: Experimental workflow for investigating ACVM's mode of action.

Conclusion and Future Directions

The early investigations into this compound and its derivative, triacetylthis compound, have laid a solid foundation for understanding its biological activity. The data strongly indicate that its potent antibacterial effect, particularly against anaerobic bacteria, stems from its ability to interact with and disrupt the cytoplasmic membrane of susceptible organisms. This leads to a cascade of detrimental effects, including the cessation of essential macromolecular synthesis and the leakage of vital intracellular components, ultimately resulting in cell death.

For drug development professionals, this compound represents a promising scaffold. Its targeted spectrum of activity suggests a potential for developing therapies against specific anaerobic infections. Further research could focus on elucidating the precise molecular interactions with membrane phospholipids, exploring structure-activity relationships to enhance potency and selectivity, and investigating mechanisms of potential resistance. The detailed experimental protocols provided herein offer a starting point for reproducing and expanding upon these seminal studies.

References

Cervinomycin A1: A Technical Guide to its Activity Against Anaerobic Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cervinomycin A1 is a novel antibiotic produced by the actinomycete Streptomyces cervinus.[1] Initially investigated for its antimycoplasmal properties, it has demonstrated potent inhibitory activity against a range of anaerobic bacteria, positioning it as a compound of interest for further research and development in antimicrobial therapeutics.[1][2] This technical guide provides a comprehensive overview of the available data on this compound's efficacy against anaerobic bacteria, details the experimental protocols used in its evaluation, and illustrates its proposed mechanism of action.

Quantitative Antimicrobial Activity

The in vitro activity of this compound against various anaerobic bacterial strains has been quantified through the determination of Minimum Inhibitory Concentrations (MICs). The following table summarizes the available data, offering a comparative view of its potency.

Test OrganismMediumThis compound MIC (µg/ml)
Clostridium perfringens ATCC 13124GAM agar0.05
Eubacterium limosum ATCC 8468GAM agar0.1
Peptococcus prevotii ATCC 9321GAM agar0.2
Bacteroides fragilis ATCC 23745GAM agar0.78
Fusobacterium varium ATCC 8501GAM agar>25
Veillonella alcalescens ATCC 17745GAM agar>25
Data sourced from Ōmura et al., 1982.[3]

Experimental Protocols

The determination of this compound's antimicrobial activity against anaerobic bacteria was conducted using the following methodology:

Minimum Inhibitory Concentration (MIC) Determination by Agar Dilution

1. Media Preparation:

  • GAM (Gifu Anaerobic Medium) agar was utilized for the cultivation and susceptibility testing of anaerobic bacteria.[3]

2. Inoculum Preparation:

  • Standardized suspensions of the test organisms were prepared to a specified cell density to ensure consistent inoculation.

3. Antibiotic Dilution Series:

  • A serial dilution of this compound was prepared to create a range of concentrations to be tested.

4. Plate Inoculation:

  • The GAM agar plates containing the different concentrations of this compound were inoculated with the prepared bacterial suspensions.

5. Incubation:

  • The inoculated plates were incubated under anaerobic conditions at 37°C for 48 hours.[3]

6. MIC Reading:

  • The MIC was determined as the lowest concentration of this compound that completely inhibited the visible growth of the test organism on the agar surface.

Mechanism of Action

Studies on a derivative of this compound, triacetylthis compound, in Staphylococcus aureus suggest a mechanism of action that involves interaction with the bacterial cell membrane.[4] This mechanism is likely conserved in its activity against anaerobic bacteria.

The proposed mechanism involves the following steps:

  • Membrane Interaction: Triacetylthis compound interacts with phospholipids within the cytoplasmic membrane.[4]

  • Disruption of Membrane Function: This interaction disrupts the integrity and function of the cell membrane.

  • Inhibition of Transport: The compromised membrane integrity interferes with the membrane transport system.[4]

  • Leakage of Cellular Components: This disruption leads to the leakage of essential intracellular components, such as UV260-absorbing materials, amino acids, and potassium ions.[4]

  • Inhibition of Macromolecular Synthesis: Consequently, the incorporation of precursors for cell wall peptidoglycan, RNA, DNA, and protein is inhibited.[4]

  • Bacterial Growth Inhibition: The culmination of these effects leads to the inhibition of bacterial growth.

Signaling Pathway Diagram

CervinomycinA1_Mechanism cluster_membrane Bacterial Cytoplasmic Membrane PL Phospholipids MTS Membrane Transport System PL->MTS Disrupts Leakage Leakage of Intracellular Components (Ions, Amino Acids, etc.) MTS->Leakage Leads to Cervinomycin This compound Derivative (Triacetylthis compound) Cervinomycin->PL Interacts with Inhibition Inhibition of Macromolecular Synthesis (Peptidoglycan, RNA, DNA, Protein) Leakage->Inhibition Causes Growth_Inhibition Inhibition of Bacterial Growth Inhibition->Growth_Inhibition Results in

Caption: Proposed mechanism of action for a this compound derivative.

Conclusion

This compound exhibits significant inhibitory activity against a notable spectrum of anaerobic bacteria. Its unique mechanism of action, targeting the bacterial cytoplasmic membrane, presents a promising avenue for the development of new antimicrobial agents. Further research is warranted to fully elucidate its spectrum of activity, in vivo efficacy, and potential for clinical application.

References

Initial Screening of Cervinomycin A1 Against Mycoplasma: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial screening of Cervinomycin A1, a polycyclic xanthone antibiotic, against Mycoplasma species. This document outlines the available quantitative data on its anti-mycoplasmal activity, detailed experimental protocols for susceptibility testing, and a proposed workflow for the initial screening process.

Quantitative Antimicrobial Activity

This compound has demonstrated inhibitory activity against Mycoplasma species. The available Minimum Inhibitory Concentration (MIC) data from foundational studies is summarized below.[1]

Test OrganismStrainMIC (µg/mL)
Mycoplasma gallisepticumS-61.56
Acholeplasma laidlawiiPG81.56

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the initial screening of this compound against Mycoplasma.

Minimum Inhibitory Concentration (MIC) Determination via Agar Dilution

This protocol is based on the conventional agar dilution method used for Mycoplasma susceptibility testing.[2]

2.1.1. Media Preparation (PPLO Agar)

PPLO (Pleuropneumonia-Like Organisms) Agar is the recommended medium for the cultivation of Mycoplasma.

  • Composition per liter:

    • Beef Heart Infusion: 50.0 g

    • Peptone: 10.0 g

    • Sodium Chloride: 5.0 g

    • Agar: 15.0 g

  • Preparation:

    • Suspend 35 g of PPLO Agar base in 700 mL of distilled water.

    • Heat to boiling with frequent agitation to ensure complete dissolution.

    • Sterilize by autoclaving at 121°C for 15 minutes.

    • Cool the medium to 45-50°C.

    • Aseptically add 300 mL of a suitable enrichment supplement (e.g., horse serum).

    • Mix gently and dispense into sterile petri dishes.

2.1.2. Inoculum Preparation

  • Mycoplasma species are cultured in PPLO broth until the mid-logarithmic phase of growth is achieved.

  • The culture is then diluted to a concentration of 10^4 to 10^5 color changing units (CCU)/mL.

2.1.3. Agar Dilution Procedure

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Incorporate serial twofold dilutions of this compound into molten PPLO agar at 45-50°C to achieve the desired final concentrations.

  • Pour the agar into petri dishes and allow to solidify.

  • Inoculate the surface of the agar plates with a standardized inoculum of the Mycoplasma test strains.

  • Incubate the plates at 37°C for 7 days in a humidified atmosphere with 5% CO2.

  • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth on the agar surface.

Cytotoxicity Assessment (MTT Assay)

A crucial step in the initial screening of any antimicrobial compound is to assess its potential toxicity to host cells. The MTT assay is a colorimetric assay for assessing cell metabolic activity.

2.2.1. Cell Culture

  • Maintain a suitable mammalian cell line (e.g., Vero or HepG2) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

2.2.2. MTT Assay Protocol

  • Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in the cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubate the plate for 24-48 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration of this compound relative to the untreated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) can then be determined.

Visualizations

Proposed Mechanism of Action

The available evidence suggests that a derivative of this compound, triacetylthis compound, interacts with phospholipids in the cytoplasmic membrane, leading to interference with membrane transport.[1] This disruption of the cell membrane is a likely mechanism for its antimicrobial activity.

G Proposed Mechanism of Action of this compound CervinomycinA1 This compound Membrane Mycoplasma Cytoplasmic Membrane (Phospholipid Bilayer) CervinomycinA1->Membrane Interacts with Disruption Membrane Disruption (Increased Permeability) Membrane->Disruption Leads to Leakage Leakage of Intracellular Components (Ions, Metabolites) Disruption->Leakage Inhibition Inhibition of Membrane Transport Disruption->Inhibition Death Cell Death Leakage->Death Inhibition->Death G Initial Screening Workflow for Anti-Mycoplasmal Compounds cluster_0 Primary Screening cluster_1 Secondary Screening & Characterization cluster_2 Lead Progression Compound Test Compound (e.g., this compound) PrimaryAssay Primary Anti-Mycoplasma Assay (e.g., Agar Dilution MIC) Compound->PrimaryAssay Activity Activity Detected? PrimaryAssay->Activity MIC_Confirmation MIC Confirmation (Broth Microdilution) Activity->MIC_Confirmation Yes NoActivity Inactive Activity->NoActivity No Cytotoxicity Cytotoxicity Assay (e.g., MTT on Host Cells) MIC_Confirmation->Cytotoxicity Selectivity Determine Selectivity Index (IC50 / MIC) Cytotoxicity->Selectivity Mechanism Mechanism of Action Studies Selectivity->Mechanism Lead Lead Candidate Mechanism->Lead

References

A Comprehensive Review of the Discovery of Cervinomycin A1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of the discovery, isolation, structure elucidation, and biological characterization of Cervinomycin A1, a potent antibiotic with significant activity against anaerobic bacteria and mycoplasmas.

Discovery and Producing Organism

Taxonomy of the Producing Organism

The producing organism, strain AM-5344, was identified as a new species of the genus Streptomyces.[1][2] It was subsequently named Streptomyces cervinus sp. nov.[1]

Key Morphological and Chemical Characteristics:

  • The vegetative mycelium grows abundantly and does not fragment.[1]

  • Spore chains are of the Rectus or Flexibilis type.[1]

  • Spores are cylindrical with a smooth surface.[1]

  • Whole-cell analysis revealed the presence of LL-diaminopimelic acid (DAP) and no characteristic sugar pattern.[1]

Production and Isolation

Initial production of this compound by the parent strain was low, with it being a minor component compared to Cervinomycin A2.[1] A significant improvement was achieved through a monospore-culture method, resulting in the selection of strain AM-5344 M-81. This improved strain was found to produce over 600 µg/ml of this compound as the main component, facilitating its isolation.[1]

Experimental Protocol: Fermentation and Isolation

Fermentation:

  • Production Medium: The fermentation was carried out in a medium containing 2.0% glycerol, 2.0% soybean meal, and 0.3% NaCl, with a pH of 7.0 before sterilization.[1]

  • Cultivation: A 30-liter culture was grown in a 50-liter jar fermentor. Antibiotic production commenced at 40 hours and reached its maximum at 89 hours.[1]

Isolation and Purification:

  • Clarification: The 89-hour culture broth (30 liters) was centrifuged to obtain approximately 25 liters of the supernatant.[1]

  • Extraction: The pH of the supernatant was adjusted to 4.0, and it was then extracted twice with 15-liter portions of ethyl acetate.[1]

  • Concentration: The combined ethyl acetate layers were concentrated under vacuum to yield an oily material.[1]

  • Precipitation: The oily residue was treated with 300 ml of n-hexane, resulting in 3 g of a brown powder.[1]

  • Silica Gel Chromatography: The crude powder was dissolved in a small amount of chloroform and subjected to column chromatography on silica gel (Merck, Kieselgel 60). Elution was performed with a chloroform-methanol mixture (50:1, v/v).[1]

  • Preparative TLC: The active fractions were concentrated to yield 500 mg of a reddish-brown powder. This was further purified by preparative thin-layer chromatography (Merck, GF254) using a chloroform-methanol solvent system (40:1, v/v) to yield 25 mg of this compound as a yellow powder.[1]

G cluster_fermentation Fermentation cluster_extraction Extraction & Concentration cluster_purification Purification Fermentor 50-L Jar Fermentor (S. cervinus AM-5344 M-81) CultureBroth 89-hr Culture Broth (30 L) Fermentor->CultureBroth Max production Centrifuge Centrifugation CultureBroth->Centrifuge Supernatant Supernatant (25 L) Centrifuge->Supernatant EtOAc Ethyl Acetate Extraction (pH 4.0) Supernatant->EtOAc OilyMaterial Concentrated Oily Material EtOAc->OilyMaterial Hexane n-Hexane Precipitation OilyMaterial->Hexane CrudePowder Crude Brown Powder (3 g) Hexane->CrudePowder SilicaGel Silica Gel Column (CHCl3:MeOH, 50:1) CrudePowder->SilicaGel ActiveFractions Active Fractions (500 mg) SilicaGel->ActiveFractions PrepTLC Preparative TLC (CHCl3:MeOH, 40:1) ActiveFractions->PrepTLC FinalProduct This compound (25 mg) Yellow Powder PrepTLC->FinalProduct

Isolation and Purification Workflow for this compound.

Physicochemical Properties and Structure Elucidation

The structure of this compound was determined using modern NMR techniques and confirmed through chemical derivatization.[3][4]

Physicochemical Data
PropertyDescriptionReference
Appearance Yellow powder[5]
Molecular Formula C₂₉H₂₃NO₉[5]
Molecular Weight 529.51[5]
Solubility Soluble in DMSO, MeOH, CHCl₃, benzene[5]
Insolubility Insoluble in H₂O, hexane[5]
UV λmax (CHCl₃) 303, 376, 385 nm[1]
Structural Features

Structural investigations revealed that this compound possesses a polycyclic structure with a xanthone skeleton.[3][4] It was confirmed to be the hydroquinone form of Cervinomycin A2.[3][4] This relationship was established by the quantitative conversion of this compound into Cervinomycin A2 upon oxidation with silver(I) oxide (Ag₂O).[3][4]

G A1 This compound (Hydroquinone form) A2 Cervinomycin A2 (Quinone form) A1->A2 Oxidation (Ag₂O) A2->A1 Reduction

Redox Relationship between this compound and A2.

Biological Activity

This compound demonstrates potent inhibitory activity, particularly against anaerobic bacteria and mycoplasmas.[1]

Antimicrobial Spectrum

The Minimum Inhibitory Concentrations (MICs) of this compound against a range of microorganisms were determined using the agar dilution method.[1][5]

Test OrganismStrainMedium*MIC (µg/ml)Reference
Gram-Positive Aerobes
Staphylococcus aureusATCC 6538PI0.78[5]
Bacillus subtilisATCC 6633I0.05[5]
Micrococcus luteusATCC 9341I0.39[5]
Gram-Negative Aerobes
Escherichia coliNIHJ JC-2I>25[5]
Klebsiella pneumoniaeATCC 10031I>25[5]
Anaerobic Bacteria
Clostridium perfringensATCC 13124II0.05[5]
Eubacterium limosumATCC 8468II0.1[5]
Peptococcus prevotiiATCC 9321II0.2[5]
Streptococcus mutansRK-1II0.05[5]
Bacteroides fragilisATCC 23745II0.78[5]
Mycoplasmas
Mycoplasma gallisepticumS-6III1.56[5]
Acholeplasma laidlawiiPG8III1.56[5]

*Medium I: Heart infusion agar; Medium II: GAM agar (anaerobic); Medium III: PPLO agar.[5]

Acute Toxicity

The acute toxicity (LD₅₀) of this compound in mice was determined to be 50 mg/kg via intraperitoneal injection.[1]

Mode of Action

Studies on triacetylthis compound (ACVM), a derivative of this compound, were conducted to elucidate the antibiotic's mode of action in Staphylococcus aureus.[6]

Experimental Protocol: Mode of Action Studies

Macromolecular Synthesis Inhibition:

  • The effect of ACVM on the synthesis of cell wall, RNA, DNA, and protein was measured by the incorporation of radiolabeled precursors: N-acetylglucosamine, uridine, thymidine, and L-leucine, respectively.[6]

Membrane Damage Assay:

  • Leakage of cellular components was assessed by measuring UV₂₆₀-absorbing materials, amino acids, and potassium ions from resting cells and protoplasts treated with ACVM.[6]

Reversal Assay:

  • The ability of phospholipids to reverse the inhibitory activity of ACVM was tested in a growing culture of S. aureus.[6]

Proposed Mechanism

The findings from these experiments suggest that Cervinomycin's derivative, ACVM, interacts with phospholipids within the bacterial cytoplasmic membrane.[5][6] This interaction disrupts the membrane's integrity and interferes with the membrane transport system.[6] The consequences of this disruption include:

  • Inhibition of the incorporation of precursors for major cellular macromolecules.[6]

  • Stimulation of leakage of essential intracellular components like amino acids and potassium ions.[6]

The inhibitory effect of ACVM was partially reversed by the addition of phospholipids, further supporting the cytoplasmic membrane as the primary target.[6]

G cluster_membrane Bacterial Cytoplasmic Membrane PL Phospholipids Disruption Membrane Disruption & Transport Interference PL->Disruption Transport Membrane Transport System Transport->Disruption CVM This compound (as ACVM derivative) CVM->PL Interacts with Leakage Leakage of K+, Amino Acids, etc. Disruption->Leakage Inhibition Inhibition of Macromolecule Synthesis (DNA, RNA, Protein, Cell Wall) Disruption->Inhibition Death Bacterial Cell Death Leakage->Death Inhibition->Death

Proposed Mode of Action for this compound.

References

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of Cervinomycin A1 from Streptomyces cervinus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the isolation and purification of Cervinomycin A1, a potent antibiotic, from the fermentation broth of Streptomyces cervinus. The methodologies outlined are based on established scientific literature and are intended to guide researchers in obtaining this valuable secondary metabolite for further study and development.

Overview

This compound is a polycyclic xanthone antibiotic produced by the actinomycete Streptomyces cervinus.[1][2] It exhibits significant inhibitory activity against anaerobic bacteria, making it a compound of interest for therapeutic applications.[1] This document details the fermentation of S. cervinus, followed by the extraction and chromatographic purification of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the production and purification of this compound from a 30-liter fermentation culture of Streptomyces cervinus strain AM-5344.[1] An improved yield has been reported with the mutant strain AM-5344 M-81, producing over 600 µg/ml of this compound.[1]

ParameterValueReference
Fermentation Volume30 Liters[1]
Initial Crude Powder3 g[1]
Intermediate Reddish Brown Powder500 mg[1]
Final Yield of this compound25 mg[1]
Final Yield of Cervinomycin A2150 mg[1]
Molecular Formula of this compoundC29H23NO9[1]
Molecular Weight of this compound529.51[3]
UV Absorption Maxima of this compound (in CHCl3)303, 376, 385 nm[1]
Rf Value of this compound (TLC)0.39 (Chloroform:Methanol, 40:1)[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the isolation and purification of this compound.

Fermentation of Streptomyces cervinus

Objective: To cultivate Streptomyces cervinus under conditions optimized for this compound production.

Materials:

  • Streptomyces cervinus strain (e.g., AM-5344 or the higher-yielding AM-5344 M-81)

  • Production Medium:

    • Glycerol: 2.0%

    • Soybean meal: 2.0%

    • NaCl: 0.3%

  • 50-Liter Jar Fermentor

  • Autoclave

  • Shaker incubator (for seed culture)

Protocol:

  • Seed Culture Preparation:

    • Prepare a suitable seed culture medium (e.g., ISP2 medium).

    • Inoculate the seed medium with a stock culture of S. cervinus.

    • Incubate at 28-30°C for 48-72 hours with shaking at 180-200 rpm.

  • Production Fermentation:

    • Prepare the production medium and adjust the pH to 7.0 before sterilization.

    • Sterilize the fermentor and the medium by autoclaving.

    • Inoculate the production medium with the seed culture (typically 5-10% v/v).

    • Carry out the fermentation at 28-30°C with appropriate aeration and agitation.

    • Monitor the fermentation process. Antibiotic production typically starts around 40 hours and reaches a maximum at approximately 89 hours.[1]

Extraction of this compound

Objective: To extract this compound from the fermentation broth.

Materials:

  • Fermentation broth (30 Liters)

  • Sharples centrifuge (or equivalent)

  • Ethyl acetate (10 Liters)

  • n-Hexane (300 ml)

  • Rotary evaporator

Protocol:

  • Clarification:

    • Harvest the 89-hour culture.

    • Separate the supernatant from the mycelial mass by centrifugation using a Sharples centrifuge to obtain approximately 25 liters of supernatant.[1]

  • Solvent Extraction:

    • Extract the antibiotic from the supernatant with 10 liters of ethyl acetate.

    • Separate the ethyl acetate layer containing the antibiotic.

  • Concentration and Precipitation:

    • Concentrate the ethyl acetate extract to dryness in vacuo using a rotary evaporator. This will result in an oily material.[1]

    • Treat the oily residue with 300 ml of n-hexane to precipitate the crude antibiotic, yielding approximately 3 g of a brown powder.[1]

Purification of this compound

Objective: To purify this compound from the crude extract using chromatographic techniques.

Materials:

  • Crude brown powder (3 g)

  • Silica gel (Merck, Kieselgel 60, 120 g)

  • Chloroform

  • Methanol

  • Preparative Thin-Layer Chromatography (TLC) plates (Merck, GF254)

  • Glass chromatography column

Protocol:

  • Silica Gel Column Chromatography:

    • Dissolve the 3 g of crude powder in a small amount of chloroform.

    • Prepare a silica gel column (120 g of Kieselgel 60).

    • Load the dissolved sample onto the column.

    • Elute the column with a solvent mixture of chloroform and methanol (50:1, v/v).[1]

    • Collect the active fractions and concentrate them in vacuo to yield approximately 500 mg of a reddish-brown powder.[1]

  • Preparative Thin-Layer Chromatography (TLC):

    • Dissolve the 500 mg of reddish-brown powder in a minimal amount of chloroform-methanol.

    • Apply the sample as a band onto preparative TLC plates.

    • Develop the plates in a chromatography tank with a solvent system of chloroform and methanol (40:1, v/v).[1]

    • Identify the bands corresponding to this compound (Rf = 0.39) and Cervinomycin A2 (Rf = 0.32) under UV light.[1]

    • Scrape the silica band corresponding to this compound.

    • Elute the this compound from the silica using a suitable solvent (e.g., chloroform-methanol).

    • Evaporate the solvent to obtain pure this compound as a yellow powder (approximately 25 mg).[1]

Visualizations

Experimental Workflow for this compound Isolation and Purification

G cluster_0 Fermentation cluster_1 Extraction cluster_2 Purification A Streptomyces cervinus Inoculation B Seed Culture (48-72h, 28-30°C) A->B C Production Fermentation (89h, 28-30°C) B->C D Centrifugation of Broth C->D Harvest E Supernatant Collection D->E F Ethyl Acetate Extraction E->F G Concentration (in vacuo) F->G H n-Hexane Precipitation G->H I Crude Brown Powder (3g) H->I J Silica Gel Column Chromatography (CHCl3:MeOH, 50:1) I->J K Active Fractions (Reddish-Brown Powder, 500mg) J->K L Preparative TLC (CHCl3:MeOH, 40:1) K->L M This compound Band (Rf = 0.39) L->M N Elution and Evaporation M->N O Pure this compound (Yellow Powder, 25mg) N->O

Caption: Workflow for this compound isolation.

References

Application Notes and Protocol for Antibacterial Susceptibility Testing of Cervinomycin A1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the in vitro antibacterial susceptibility of Cervinomycin A1, a xanthone antibiotic. The primary methods outlined are broth microdilution for determining the Minimum Inhibitory Concentration (MIC) and disk diffusion as a qualitative assessment of susceptibility. These protocols are based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI), which are considered the global standard for antimicrobial susceptibility testing (AST).[1][2]

Introduction to this compound

This compound is a novel antibiotic isolated from Streptomyces cervinus, demonstrating activity against Gram-positive bacteria, including anaerobic strains.[3][4] Its mechanism of action involves interaction with phospholipids in the bacterial cytoplasmic membrane, leading to interference with the membrane transport system.[3][5] Given its unique mode of action and potential as a therapeutic agent, standardized susceptibility testing is crucial for its development and for establishing effective dosages.

Quantitative Data Summary

The following table summarizes the available quantitative data on the antibacterial activity of this compound.

Test OrganismStrainMethodMIC (µg/mL)Reference
Staphylococcus aureusATCC 6538PNot Specified0.78[3]

Experimental Protocols

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[6][7][8] The broth microdilution method is considered a gold standard for quantitative susceptibility testing.[9][10]

Materials:

  • This compound (Yellow powder, C29H23NO9, MW: 529.51)[3]

  • Dimethyl sulfoxide (DMSO) (for stock solution)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains for testing (e.g., Staphylococcus aureus ATCC 29213 as a quality control strain)

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator (35°C ± 2°C)

  • Micropipettes and sterile tips

Procedure:

  • Preparation of this compound Stock Solution:

    • This compound is insoluble in water but soluble in DMSO.[3] Prepare a stock solution of this compound in DMSO at a concentration of 1 mg/mL. Ensure complete dissolution. Further dilutions should be made in CAMHB. The final concentration of DMSO in the wells should not exceed 1% to avoid toxicity to the bacteria.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.

    • Within 15 minutes of preparation, dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.[11]

  • Preparation of Microtiter Plates:

    • Perform serial two-fold dilutions of the this compound working solution in CAMHB directly in the 96-well plate. A typical concentration range to test for novel compounds is 0.06 to 64 µg/mL.

    • The final volume in each well should be 100 µL after the addition of the inoculum.

    • Include a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to each well, except for the sterility control well.

    • Seal the plate to prevent evaporation and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Result Interpretation:

    • Following incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of this compound at which there is no visible growth.[8][12]

Quality Control:

  • Concurrently test a reference strain, such as Staphylococcus aureus ATCC 29213, for which the expected MIC range of standard control antibiotics is known. This ensures the validity of the testing procedure.

Disk Diffusion Method (Kirby-Bauer)

The disk diffusion method is a qualitative test where the zone of inhibition around an antibiotic-impregnated disk is correlated with susceptibility.[6][9][13]

Materials:

  • This compound

  • Sterile paper disks (6 mm diameter)

  • Solvent for impregnating disks (e.g., DMSO)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial strains for testing

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Incubator (35°C ± 2°C)

  • Calipers or ruler

Procedure:

  • Preparation of this compound Disks:

    • Prepare a solution of this compound in a suitable volatile solvent.

    • Impregnate sterile paper disks with a known amount of this compound. The optimal concentration will need to be determined empirically.

    • Allow the solvent to evaporate completely.

  • Inoculum Preparation and Plating:

    • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

    • Within 15 minutes, dip a sterile cotton swab into the standardized suspension, removing excess fluid by pressing against the inside of the tube.

    • Streak the swab evenly over the entire surface of an MHA plate in three directions to ensure uniform growth.[14]

  • Application of Disks and Incubation:

    • Aseptically place the this compound-impregnated disks onto the inoculated MHA plate.

    • Gently press the disks to ensure complete contact with the agar surface.

    • Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

  • Result Interpretation:

    • After incubation, measure the diameter of the zones of complete growth inhibition around each disk to the nearest millimeter.

    • The interpretation of the zone diameters as susceptible, intermediate, or resistant requires correlation with MIC data, which is not yet established for this compound. Initially, this method can be used for screening and qualitative assessment.

Visualizations

Antibacterial_Susceptibility_Testing_Workflow cluster_prep Preparation cluster_mic Broth Microdilution (MIC) cluster_disk Disk Diffusion start Start: Pure Bacterial Culture stock_sol Prepare this compound Stock Solution (in DMSO) inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) start->inoculum serial_dil Serial Dilution of this compound in 96-well plate stock_sol->serial_dil prepare_disk Prepare this compound Impregnated Disks stock_sol->prepare_disk inoculate_plate Inoculate Plate with Bacterial Suspension inoculum->inoculate_plate plate_inoculum Inoculate MHA Plate with Bacterial Suspension inoculum->plate_inoculum serial_dil->inoculate_plate incubate_mic Incubate at 35°C (16-20 hours) inoculate_plate->incubate_mic read_mic Read MIC (Lowest concentration with no growth) incubate_mic->read_mic place_disk Place Disks on Agar prepare_disk->place_disk plate_inoculum->place_disk incubate_disk Incubate at 35°C (16-20 hours) place_disk->incubate_disk read_zone Measure Zone of Inhibition incubate_disk->read_zone

Caption: Workflow for Antibacterial Susceptibility Testing of this compound.

CervinomycinA1_Mechanism Cervinomycin This compound Membrane Bacterial Cytoplasmic Membrane Phospholipids Cervinomycin->Membrane:f1 Interacts with Transport Membrane Transport System Cervinomycin->Transport Interferes with Membrane->Transport Regulates Leakage Leakage of Cellular Components (Ions, Amino Acids) Membrane->Leakage Increased Permeability Inhibition Inhibition of Transport Transport->Inhibition CellDeath Bacterial Cell Death Inhibition->CellDeath Leakage->CellDeath

Caption: Proposed Mechanism of Action of this compound.

References

Application Note & Protocol: Determining the Minimum Inhibitory Concentration (MIC) of Cervinomycin A1

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Minimum Inhibitory Concentration (MIC) is a fundamental measurement in microbiology, representing the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1][2][3] Establishing the MIC is a critical step in the assessment of new antimicrobial compounds, providing essential data on their potency and spectrum of activity. This application note provides detailed protocols for determining the MIC of Cervinomycin A1, a novel antibiotic with activity against Gram-positive bacteria, including anaerobic species.[4][5]

This compound's proposed mechanism of action involves interaction with phospholipids within the cytoplasmic membrane, leading to interference with the membrane transport system.[4][6] Understanding its in vitro efficacy through MIC determination is crucial for its further development as a potential therapeutic agent. The following sections outline the necessary materials, step-by-step procedures for broth microdilution and agar dilution methods, and guidance on data interpretation.

Data Presentation

The results of an MIC assay are typically presented in a tabular format, allowing for a clear and concise summary of the antimicrobial agent's activity against a panel of microorganisms.

Table 1: Example MIC Values for this compound Against Various Bacterial Strains

Bacterial StrainATCC NumberThis compound MIC (µg/mL)Quality Control Range (µg/mL)
Staphylococcus aureus292130.50.25 - 1.0
Enterococcus faecalis2921210.5 - 2.0
Streptococcus pneumoniae496190.250.12 - 0.5
Bacillus subtilis66330.1250.06 - 0.25
Clostridium perfringens1312421.0 - 4.0

Experimental Protocols

Two standard methods for determining the MIC of this compound are the broth microdilution method and the agar dilution method.[7][8] The choice between these methods may depend on the specific research question, the number of isolates to be tested, and laboratory resources.

Protocol 1: Broth Microdilution Method

This method determines the MIC in a liquid growth medium and is amenable to high-throughput screening using 96-well microtiter plates.[7][9]

Materials:

  • This compound (powder)

  • Appropriate solvent (e.g., DMSO, methanol)[6]

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial cultures (logarithmic growth phase)

  • 0.5 McFarland turbidity standard

  • Sterile petri dishes

  • Spectrophotometer

  • Incubator (35-37°C)

  • Multichannel pipette

Procedure:

  • Preparation of this compound Stock Solution:

    • Accurately weigh the this compound powder.

    • Dissolve the powder in a minimal amount of a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).

    • Further dilute the stock solution in CAMHB to achieve a working stock concentration that is twice the highest concentration to be tested.

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the working stock solution of this compound to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.

    • Column 11 will serve as the growth control (no antibiotic), and column 12 will be the sterility control (no bacteria).

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours growth), select several colonies and suspend them in sterile saline or broth.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial inoculum to each well from column 1 to 11. Do not inoculate column 12.

    • The final volume in each well will be 200 µL.

    • Seal the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • Reading and Interpreting Results:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well).[1][2]

    • The growth control well (column 11) should show distinct turbidity, and the sterility control well (column 12) should remain clear.

Protocol 2: Agar Dilution Method

This method involves incorporating the antimicrobial agent into an agar medium, which is then inoculated with the test organisms. It is considered a reference method and is useful for testing multiple isolates simultaneously.[8][10]

Materials:

  • This compound (powder)

  • Appropriate solvent (e.g., DMSO, methanol)[6]

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Bacterial cultures (logarithmic growth phase)

  • 0.5 McFarland turbidity standard

  • Inoculum replicating apparatus (e.g., Steers replicator)

  • Incubator (35-37°C)

Procedure:

  • Preparation of this compound Agar Plates:

    • Prepare a series of two-fold dilutions of this compound in a suitable solvent or diluent at 10 times the final desired concentrations.

    • Melt MHA and cool it to 45-50°C in a water bath.

    • Add 2 mL of each this compound dilution to 18 mL of molten MHA to create a series of plates with the desired final concentrations. Mix well by inverting the tubes and pour into sterile petri dishes.

    • Prepare a control plate containing agar with no antibiotic.

    • Allow the agar to solidify completely at room temperature.

  • Preparation of Bacterial Inoculum:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution method.

    • This suspension will be the inoculum.

  • Inoculation and Incubation:

    • Using an inoculum replicating apparatus, spot-inoculate the surface of each agar plate with the bacterial suspensions. Each spot should contain approximately 10⁴ CFU.

    • Allow the inoculum spots to dry completely before inverting the plates.

    • Incubate the plates at 35-37°C for 16-20 hours.

  • Reading and Interpreting Results:

    • After incubation, examine the plates for bacterial growth at the inoculation spots.

    • The MIC is the lowest concentration of this compound that completely inhibits the growth of the organism. The growth of one or two colonies or a faint haze should be disregarded.[1]

    • The growth on the antibiotic-free control plate should be confluent.

Visualizations

The following diagrams illustrate the experimental workflow for MIC determination and the proposed mechanism of action for this compound.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading A This compound Stock Solution C Serial Dilution (Microtiter Plate/Agar Plates) A->C B Bacterial Inoculum (0.5 McFarland) D Inoculation B->D C->D E Incubation (37°C, 16-20h) D->E F Read Results (Visual Inspection) E->F G Lowest Concentration with No Visible Growth F->G Determine MIC

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

Cervinomycin_MoA cluster_membrane Bacterial Cytoplasmic Membrane PL Phospholipids Disruption Membrane Transport Disruption PL->Disruption TP Transport Proteins TP->Disruption Cerv This compound Cerv->PL Interacts with Leakage Leakage of Cellular Components Disruption->Leakage Inhibition Inhibition of Macromolecular Synthesis Disruption->Inhibition Death Bacterial Cell Death Leakage->Death Inhibition->Death

Caption: Proposed mechanism of action of this compound.

References

Application Notes: Ethyl Acetate Extraction of Cervinomycin A1

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cervinomycin A1 is a xanthone antibiotic produced by the actinomycete Streptomyces cervinus.[1][2] It exhibits potent inhibitory activity against anaerobic bacteria and mycoplasma.[1][3][4] Due to its therapeutic potential, efficient methods for its extraction and purification are critical for research and drug development. Ethyl acetate is a commonly used solvent for extracting secondary metabolites from Streptomyces fermentations due to its polarity, which is suitable for capturing a wide range of bioactive compounds.[5][6][7] This document provides detailed protocols for the extraction of this compound from culture broth using ethyl acetate, followed by subsequent purification steps.

Data Presentation

The following tables summarize the quantitative data derived from a representative extraction and purification process as described in the scientific literature.[1]

Table 1: Summary of Extraction and Purification Yields for this compound

StageStarting MaterialProduct DescriptionYield
Ethyl Acetate Extraction ~25 L Culture SupernatantOily MaterialNot specified
Hexane Precipitation Oily MaterialBrown Powder3.0 g
Silica Gel Chromatography 3.0 g Brown PowderReddish Brown Powder500 mg
Preparative TLC 500 mg Reddish Brown PowderPure this compound (Yellow Powder)25 mg

Table 2: Chromatographic Conditions for this compound Purification [1]

Chromatography TypeStationary PhaseMobile Phase (v/v)Target CompoundRf Value
Column Chromatography Silica Gel (Kieselgel 60)Chloroform : Methanol (50:1)Active FractionsNot specified
Preparative TLC Silica Gel (GF254)Chloroform : Methanol (40:1)This compound0.39
Preparative TLC Silica Gel (GF254)Chloroform : Methanol (40:1)Cervinomycin A20.32

Experimental Workflow

The overall process for isolating this compound involves fermentation, extraction, and a multi-step purification procedure.

G Workflow for this compound Extraction and Purification cluster_products fermentation 1. Fermentation of S. cervinus centrifugation 2. Centrifugation (Harvest Supernatant) fermentation->centrifugation extraction 3. Liquid-Liquid Extraction (Culture Supernatant + Ethyl Acetate) centrifugation->extraction concentration1 4. Concentration in vacuo (Yields Oily Material) extraction->concentration1 hexane_treatment 5. Hexane Treatment (Precipitates Crude Brown Powder) concentration1->hexane_treatment column_chroma 6. Silica Gel Column Chromatography (Mobile Phase: CHCl3:MeOH, 50:1) hexane_treatment->column_chroma concentration2 7. Concentration of Active Fractions (Yields Reddish Brown Powder) column_chroma->concentration2 prep_tlc 8. Preparative TLC (Mobile Phase: CHCl3:MeOH, 40:1) concentration2->prep_tlc product_A1 Isolated this compound (Yellow Powder) prep_tlc->product_A1 Separation product_A2 Isolated Cervinomycin A2 (Reddish Orange Powder) prep_tlc->product_A2

Caption: Workflow for the extraction and purification of this compound.

Experimental Protocols

Protocol 1: Extraction and Purification of this compound from S. cervinus

This protocol is adapted from the original literature describing the isolation of this compound.[1]

1. Fermentation and Harvest a. Culture Streptomyces cervinus (e.g., strain AM-5344) in a suitable production medium (e.g., 2.0% glycerol, 2.0% soybean meal, 0.3% NaCl, pH 7.0) at 27°C for approximately 89 hours.[1] b. Harvest the culture broth (e.g., 30 liters). c. Clarify the broth by centrifugation (e.g., using a Sharples centrifuge) to separate the supernatant from the mycelium. Collect the supernatant (e.g., ~25 liters).

2. Ethyl Acetate Extraction a. Transfer the culture supernatant to a large separation funnel or extraction vessel. b. Add ethyl acetate to the supernatant. A ratio of 1:2.5 (ethyl acetate:supernatant, v/v) has been used effectively (e.g., 10 liters of ethyl acetate for 25 liters of supernatant).[1] c. Mix vigorously for an adequate time (e.g., 20 minutes) to ensure thorough extraction of the secondary metabolites into the organic phase.[5] d. Allow the layers to separate and collect the upper ethyl acetate layer containing the antibiotic. e. Concentrate the ethyl acetate layer in vacuo using a rotary evaporator until dryness to obtain a resultant oily material.

3. Initial Purification (Hexane Precipitation) a. To the oily material, add n-hexane (e.g., 300 ml) to precipitate the crude antibiotic. b. Mix and then collect the precipitate, which will appear as a brown powder (yield: ~3 g from 30 L culture).[1]

4. Silica Gel Column Chromatography a. Dissolve the crude brown powder in a minimal amount of chloroform. b. Prepare a silica gel column (e.g., 120 g of Kieselgel 60). c. Load the dissolved sample onto the column. d. Elute the column with a chloroform and methanol solvent system (50:1, v/v).[1] e. Collect the active fractions, monitoring by a suitable assay (e.g., bioassay against Acholeplasma laidlawii or TLC). f. Concentrate the pooled active fractions in vacuo to yield a reddish-brown powder (yield: ~500 mg).[1]

5. Preparative Thin-Layer Chromatography (TLC) a. Purify the reddish-brown powder further using preparative TLC on silica gel plates (e.g., Merck GF254). b. Develop the plates using a chloroform and methanol solvent system (40:1, v/v).[1] c. Identify the bands corresponding to this compound (Rf = 0.39) and A2 (Rf = 0.32) under UV light. d. Scrape the silica from the band corresponding to this compound. e. Elute the compound from the silica using a suitable solvent (e.g., chloroform-methanol mixture). f. Filter and concentrate the solvent to obtain pure this compound as a yellow powder (yield: ~25 mg).[1]

Protocol 2: General Method for Ethyl Acetate Extraction of Streptomyces Metabolites

This protocol provides a more general approach commonly used for the extraction of secondary metabolites from various Streptomyces species.[5][6][8]

1. Culture and Harvest a. Following fermentation, separate the culture filtrate (supernatant) from the cell biomass by centrifugation (e.g., 8000 rpm for 15 min).[8]

2. Solvent Extraction a. Transfer the collected supernatant to a separating funnel. b. Add an equal volume of ethyl acetate (1:1, v/v).[5][8][9] c. Shake the funnel vigorously for 15-20 minutes and then allow the aqueous and organic phases to separate. d. Collect the upper ethyl acetate phase. e. For exhaustive extraction, repeat the process 2-3 times with fresh ethyl acetate.[5] f. Combine all collected ethyl acetate fractions.

3. Concentration a. Dry the combined ethyl acetate extract over anhydrous sodium sulfate to remove residual water.[9][10] b. Filter the dried extract. c. Evaporate the solvent to dryness using a rotary evaporator at 40°C to obtain the crude extract.[5] d. The resulting crude extract can then be subjected to further chromatographic purification as detailed in Protocol 1 (Steps 4 and 5).

References

Application Notes and Protocols for the Purification of Cervinomycin A1 using Silica Gel Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the purification of Cervinomycin A1, a polycyclic xanthone antibiotic, from a crude extract using silica gel chromatography. The methodology is based on established laboratory procedures for the isolation of this class of compounds.

Introduction

This compound is a bioactive secondary metabolite produced by Streptomyces cervinus.[1][2] Like other members of the polycyclic xanthone family, it exhibits potent antibacterial activity, particularly against anaerobic bacteria.[1][2] The purification of this compound from fermentation broths is a critical step in its characterization, preclinical evaluation, and potential therapeutic development. Silica gel chromatography is a fundamental and effective technique for the separation of this compound from its closely related analogue, Cervinomycin A2, and other impurities. This document outlines a comprehensive protocol for this purification process.

Data Presentation

The following table summarizes the quantitative data from a representative purification of this compound and A2 from a 30-liter fermentation culture of Streptomyces cervinus.

Purification StepStarting MaterialProductYieldAppearance
Solvent Extraction 30 L Culture Supernatant3 g Crude Powder-Brown Powder
Silica Gel Column Chromatography 3 g Crude Powder500 mg Partially Purified Extract16.7% (from crude)Reddish-Brown Powder
Preparative TLC 500 mg Partially Purified Extract25 mg this compound5% (from partially purified)Yellow Powder
150 mg Cervinomycin A230% (from partially purified)Reddish-Orange Powder

Experimental Protocols

This section provides a detailed methodology for the extraction and purification of this compound.

Extraction of Crude Cervinomycin

This protocol describes the initial extraction of the crude antibiotic mixture from the fermentation broth.

Materials:

  • Fermentation broth of Streptomyces cervinus

  • Ethyl acetate

  • n-Hexane

  • Rotary evaporator

  • Centrifuge

Procedure:

  • Clarify the fermentation broth (e.g., 30 liters) by centrifugation to remove microbial cells and obtain the supernatant.

  • Extract the supernatant with an equal volume of ethyl acetate. Mix vigorously and allow the phases to separate.

  • Collect the organic (ethyl acetate) layer.

  • Concentrate the ethyl acetate extract to dryness in vacuo using a rotary evaporator.

  • Treat the resulting oily residue with n-hexane to precipitate the crude antibiotic.

  • Collect the precipitated brown powder and dry it thoroughly.

Silica Gel Column Chromatography

This step aims to achieve a preliminary separation and enrichment of the Cervinomycins.

Materials:

  • Crude Cervinomycin powder

  • Silica gel (e.g., Kieselgel 60)

  • Chloroform

  • Methanol

  • Chromatography column

  • Fraction collector

Procedure:

  • Prepare a slurry of silica gel in chloroform.

  • Pack the chromatography column with the silica gel slurry.

  • Dissolve the crude Cervinomycin powder (e.g., 3 g) in a minimal amount of chloroform.

  • Load the dissolved sample onto the top of the silica gel column.

  • Elute the column with a solvent system of chloroform:methanol (50:1, v/v) .

  • Collect fractions and monitor the separation by thin-layer chromatography (TLC).

  • Combine the fractions containing the Cervinomycins.

  • Evaporate the solvent from the pooled fractions to obtain a reddish-brown powder.

Preparative Thin-Layer Chromatography (TLC)

This final step separates this compound from Cervinomycin A2.

Materials:

  • Partially purified Cervinomycin extract from column chromatography

  • Preparative TLC plates (e.g., Silica Gel GF254)

  • Chloroform

  • Methanol

  • Developing tank

  • UV lamp for visualization

  • Scraper or spatula

Procedure:

  • Dissolve the reddish-brown powder (e.g., 500 mg) in a small volume of chloroform:methanol.

  • Apply the dissolved sample as a band onto the origin of the preparative TLC plate.

  • Develop the plate in a chromatography tank saturated with a chloroform:methanol (40:1, v/v) solvent system.

  • After development, visualize the separated bands under a UV lamp. This compound will appear as a distinct band from Cervinomycin A2. The reported Rf values are 0.39 for this compound and 0.32 for Cervinomycin A2 with this solvent system.[1]

  • Carefully scrape the silica gel corresponding to the this compound band from the plate.

  • Extract the this compound from the scraped silica gel using a suitable solvent (e.g., chloroform:methanol).

  • Filter to remove the silica gel and evaporate the solvent to obtain purified this compound as a yellow powder.

  • Repeat the scraping and extraction process for the Cervinomycin A2 band to isolate it as a reddish-orange powder.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the purification of this compound.

G cluster_0 Extraction cluster_1 Silica Gel Column Chromatography cluster_2 Preparative TLC Fermentation_Broth Fermentation Broth Centrifugation Centrifugation Fermentation_Broth->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Ethyl_Acetate_Extraction Ethyl Acetate Extraction Supernatant->Ethyl_Acetate_Extraction Concentration Concentration Ethyl_Acetate_Extraction->Concentration n_Hexane_Precipitation n-Hexane Precipitation Concentration->n_Hexane_Precipitation Crude_Extract Crude Extract (Brown Powder) n_Hexane_Precipitation->Crude_Extract Column_Loading Load Crude Extract on Silica Gel Column Crude_Extract->Column_Loading Elution_1 Elute with Chloroform:Methanol (50:1) Column_Loading->Elution_1 Fraction_Collection_1 Collect Fractions Elution_1->Fraction_Collection_1 TLC_Monitoring_1 Monitor by TLC Fraction_Collection_1->TLC_Monitoring_1 Pooling_1 Pool Cervinomycin Fractions TLC_Monitoring_1->Pooling_1 Evaporation_1 Evaporate Solvent Pooling_1->Evaporation_1 Partially_Purified_Extract Partially Purified Extract (Reddish-Brown Powder) Evaporation_1->Partially_Purified_Extract TLC_Application Apply Extract to Preparative TLC Plate Partially_Purified_Extract->TLC_Application Development Develop with Chloroform:Methanol (40:1) TLC_Application->Development Visualization Visualize Bands under UV Development->Visualization Scraping_A1 Scrape this compound Band Visualization->Scraping_A1 Scraping_A2 Scrape Cervinomycin A2 Band Visualization->Scraping_A2 Extraction_A1 Extract with Solvent Scraping_A1->Extraction_A1 Evaporation_A1 Evaporate Solvent Extraction_A1->Evaporation_A1 Purified_A1 Purified this compound (Yellow Powder) Evaporation_A1->Purified_A1 Extraction_A2 Extract with Solvent Scraping_A2->Extraction_A2 Evaporation_A2 Evaporate Solvent Extraction_A2->Evaporation_A2 Purified_A2 Purified Cervinomycin A2 (Reddish-Orange Powder) Evaporation_A2->Purified_A2

Caption: Workflow for this compound Purification.

References

Application Note: In Vitro Experimental Models for Testing Cervinomycin A1 Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cervinomycin A1 is a polycyclic xanthone antibiotic isolated from Streptomyces cervinus.[1][2] It has demonstrated potent inhibitory activity, primarily against Gram-positive and anaerobic bacteria, including clinically relevant species such as Staphylococcus aureus, Clostridium perfringens, and Bacteroides fragilis.[1][3] The primary antibacterial mechanism of action involves interaction with phospholipids in the cytoplasmic membrane, leading to a disruption of membrane transport systems and leakage of intracellular components.[3][4] Furthermore, this compound is classified as an antineoplastic antibiotic, suggesting potential applications in oncology.[3][5]

This document provides detailed protocols and application notes for establishing robust in vitro models to evaluate the efficacy of this compound, covering both its antibacterial and potential anticancer activities. The methodologies are designed to deliver quantitative, reproducible data essential for preclinical drug development.

In Vitro Models for Antibacterial Efficacy

Standardized antimicrobial susceptibility testing (AST) methods are crucial for determining the potency of this compound against target bacterial strains.[6] The following protocols describe the determination of the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and time-kill kinetics.

Experimental Protocols

2.1.1 Protocol: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.[7]

  • Materials:

    • This compound stock solution (in DMSO or other suitable solvent).[4]

    • Sterile 96-well microtiter plates.

    • Appropriate sterile bacterial growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for aerobes, GAM agar for anaerobes).[1]

    • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL).

    • Resazurin solution (optional, for colorimetric reading).

    • Multichannel pipette, incubator.

  • Procedure:

    • Dispense 50 µL of sterile broth into all wells of a 96-well plate.

    • Add 50 µL of the this compound stock solution to the first well of each row to be tested, creating a 1:2 dilution.

    • Perform a 2-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and repeating across the plate. Discard the final 50 µL from the last well. This creates a gradient of this compound concentrations.

    • Prepare the bacterial inoculum by diluting the 0.5 McFarland suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

    • Add 50 µL of the diluted bacterial inoculum to each well.

    • Include a positive control (broth + inoculum, no drug) and a negative control (broth only).

    • Seal the plate and incubate at 37°C for 18-24 hours (or under appropriate anaerobic conditions if required).

    • Determine the MIC by visual inspection: the MIC is the lowest concentration of this compound in which there is no visible turbidity (bacterial growth).

2.1.2 Protocol: Minimum Bactericidal Concentration (MBC) Determination

This protocol determines the lowest concentration of this compound required to kill the bacteria.[7]

  • Materials:

    • MIC plate from Protocol 2.1.1.

    • Sterile agar plates (e.g., Tryptic Soy Agar).

    • Micropipette, sterile spreader.

  • Procedure:

    • Following MIC determination, select the wells corresponding to the MIC, 2x MIC, and 4x MIC. Also include the positive control well.

    • Mix the contents of each selected well thoroughly.

    • Aseptically pipette 10-20 µL from each selected well and spot-plate it onto a fresh agar plate.

    • Incubate the agar plate at 37°C for 24 hours.

    • The MBC is the lowest concentration that results in no bacterial growth on the agar plate.

2.1.3 Protocol: Time-Kill Kinetic Assay

This assay provides insight into the rate of bactericidal activity over time.[8]

  • Materials:

    • Bacterial culture in logarithmic growth phase.

    • This compound at various concentrations (e.g., 0.5x, 1x, 2x, 4x MIC).

    • Sterile culture tubes, incubator shaker.

    • Apparatus for serial dilution and plate counting.

  • Procedure:

    • Inoculate flasks of fresh broth with the test organism to a starting density of ~5 x 10⁵ CFU/mL.

    • Add this compound to the flasks to achieve the desired final concentrations. Include a drug-free growth control.

    • Incubate the flasks in a shaker at 37°C.

    • At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each flask.

    • Perform serial dilutions of the aliquot in sterile saline or PBS.

    • Plate the dilutions onto agar plates to determine the viable colony count (CFU/mL).

    • Plot the log₁₀ CFU/mL versus time for each this compound concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL compared to the initial inoculum.

Data Presentation: Antibacterial Activity

Quantitative data from antibacterial assays should be summarized for clear comparison.

Bacterial StrainTypeMIC (µg/mL)MBC (µg/mL)MBC/MIC Ratio
Staphylococcus aureus ATCC 6538PGram-positive, Aerobe0.78[4]Data_ValueCalculated
Clostridium perfringensGram-positive, AnaerobeData_ValueData_ValueCalculated
Bacteroides fragilisGram-negative, AnaerobeData_ValueData_ValueCalculated
Mycoplasma sp.-Data_ValueN/AN/A

Note: An MBC/MIC ratio ≤ 4 is generally considered bactericidal, while a ratio > 4 suggests bacteriostatic activity.[9]

Visualization: Antibacterial Testing Workflow

G cluster_0 Antimicrobial Susceptibility Testing Workflow prep Prepare Bacterial Inoculum (0.5 McFarland) mic Perform Broth Microdilution (Serial Dilution of this compound) prep->mic read_mic Incubate & Read MIC (Lowest concentration with no growth) mic->read_mic mbc Subculture from MIC wells onto Agar Plates read_mic->mbc Proceed if bactericidal activity is suspected time_kill Time-Kill Kinetic Assay (Optional, for rate of kill) read_mic->time_kill read_mbc Incubate & Read MBC (Lowest concentration with no colonies) mbc->read_mbc G cluster_1 In Vitro Anticancer Efficacy Workflow culture Culture Cancer Cell Lines treat Treat Cells with This compound (Dose-Response) culture->treat viability Cell Viability Assay (e.g., MTT) Determine IC50 treat->viability cytotoxicity Cytotoxicity Assay (e.g., LDH Release) Measure Membrane Damage treat->cytotoxicity apoptosis Apoptosis Assay (e.g., Annexin V/PI) Determine Mode of Cell Death treat->apoptosis G cluster_2 Proposed Antibacterial MoA of this compound cerv This compound membrane Bacterial Cytoplasmic Membrane (Phospholipids) cerv->membrane Interacts with transport Disruption of Membrane Transport Systems membrane->transport leakage Leakage of Intracellular Contents (Ions, Amino Acids, UV260 materials) membrane->leakage death Inhibition of Macromolecule Synthesis (DNA, RNA, Protein, Peptidoglycan) transport->death leakage->death bdeath Bacterial Cell Death death->bdeath G cluster_3 Hypothetical Apoptosis Pathway for this compound in Cancer Cells cerv This compound cell Cancer Cell cerv->cell ros Increased Intracellular Reactive Oxygen Species (ROS) cell->ros Induces jnk Sustained JNK Activation ros->jnk Activates cjun c-Jun Phosphorylation jnk->cjun caspase Caspase Cascade Activation cjun->caspase Leads to apoptosis Apoptosis caspase->apoptosis

References

Cervinomycin A1: Application Notes and Protocols for Anaerobic Infection Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the biological activity and methods for studying Cervinomycin A1, a polycyclic xanthone antibiotic with potent activity against anaerobic bacteria. The information is compiled from foundational research and is intended to serve as a starting point for further investigation into its therapeutic potential.

Introduction

This compound is a novel antibiotic isolated from the culture filtrate of Streptomyces cervinus sp. nov.[1][2]. It demonstrates significant inhibitory activity against a range of anaerobic bacteria, including clinically relevant species such as Clostridium perfringens and Bacteroides fragilis[1][2][3]. Its unique structure and potent activity make it a subject of interest for research into new anti-anaerobic agents.

Biological Activity and Data

This compound exhibits strong selective activity against anaerobic bacteria and, to a lesser extent, some Gram-positive aerobic bacteria and mycoplasmas. It is generally inactive against Gram-negative aerobic bacteria and fungi[1]. The minimum inhibitory concentrations (MICs) for a variety of anaerobic organisms have been determined and are summarized in the table below.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Anaerobic Bacteria [1]

Test OrganismStrainMIC (µg/ml)
Clostridium perfringensATCC 131240.05
Eubacterium limosumATCC 84680.1
Peptococcus prevotiiATCC 93210.2
Streptococcus mutansRK-10.05
Bacteroides fragilisATCC 237450.78
Fusobacterium variumATCC 8501>25
Veillonella alcalescensATCC 17745>25

Experimental Protocols

The following protocols are based on the methodologies described in the foundational research on this compound[1].

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Agar Dilution Method

This protocol details the conventional agar dilution method for assessing the in vitro antimicrobial activity of this compound against anaerobic bacteria.

Materials:

  • This compound

  • GAM agar (or other suitable agar for anaerobes)

  • Anaerobic bacterial strains for testing

  • Solvent for this compound (e.g., chloroform, methanol)

  • Sterile petri dishes

  • Anaerobic incubation system (e.g., anaerobic jar with gas-generating system or anaerobic chamber)

  • Bacterial inoculum standardized to a McFarland standard (e.g., 0.5)

Procedure:

  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent to a known concentration.

  • Preparation of Agar Plates:

    • Melt GAM agar and cool to 45-50°C.

    • Prepare a series of twofold dilutions of the this compound stock solution.

    • Add the appropriate volume of each this compound dilution to molten agar to achieve the desired final concentrations. Also, prepare a control plate with no antibiotic.

    • Pour the agar into sterile petri dishes and allow them to solidify.

  • Inoculation:

    • Culture the anaerobic test organisms in a suitable broth medium under anaerobic conditions.

    • Dilute the cultures to a standardized concentration (e.g., 10^5 - 10^6 CFU/ml).

    • Spot-inoculate the surface of the prepared agar plates with the bacterial suspensions.

  • Incubation: Place the inoculated plates in an anaerobic incubation system at 37°C for 48 hours.

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the test organism.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock This compound Stock Solution plates Prepare Serial Dilutions in GAM Agar Plates stock->plates Two-fold dilutions spot Spot Inoculate Plates plates->spot inoculum Standardize Anaerobic Bacterial Inoculum inoculum->spot incubate Incubate Anaerobically (37°C, 48h) spot->incubate read Read Plates for Visible Growth incubate->read mic Determine MIC read->mic

Caption: Workflow for MIC determination of this compound.

Mechanism of Action

While the exact mechanism of action of this compound against anaerobic bacteria has not been fully elucidated, studies on its acetylated derivative, Triacetylthis compound, provide strong indications. The proposed mechanism involves interaction with the bacterial cell membrane[1][4][5].

Triacetylthis compound was shown to interact with phospholipids in the cytoplasmic membrane of Staphylococcus aureus[1][4]. This interaction is believed to disrupt the membrane's integrity and interfere with membrane transport systems. The consequences of this disruption include the leakage of essential intracellular components such as UV260-absorbing materials (indicative of nucleic acids), amino acids, and potassium ions, ultimately leading to cell death[1]. Given the structural similarity, it is hypothesized that this compound exerts its antibacterial effect on anaerobic bacteria through a similar membrane-disrupting mechanism.

mechanism_of_action Cervinomycin This compound Membrane Bacterial Cytoplasmic Membrane (Phospholipids) Cervinomycin->Membrane Interacts with Disruption Membrane Integrity Disruption Membrane->Disruption Transport Interference with Membrane Transport Membrane->Transport Leakage Leakage of Intracellular Components (Ions, Metabolites) Disruption->Leakage Death Bacterial Cell Death Transport->Death Leakage->Death

Caption: Hypothesized mechanism of action for this compound.

Conclusion

This compound demonstrates potent and selective activity against anaerobic bacteria, making it a valuable subject for further research in the development of new antimicrobial agents. The provided protocols and data serve as a foundation for researchers to explore its efficacy and mechanism of action in greater detail. Future studies could focus on in vivo efficacy in animal models of anaerobic infection, a more detailed elucidation of its molecular targets within the cell membrane, and the potential for synergistic activity with other antibiotics.

References

developing a research protocol for studying Cervinomycin A1

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive research protocol for the detailed investigation of Cervinomycin A1, a novel antibiotic with potent activity against anaerobic and Gram-positive bacteria. The following protocols are designed to elucidate its mechanism of action, antimicrobial efficacy, and potential for therapeutic development.

Introduction

This compound, produced by Streptomyces cervinus, is a yellow, powdered antibiotic that is soluble in various organic solvents but not in water.[1] Its proposed mechanism of action involves the disruption of the bacterial cytoplasmic membrane.[1][2] Specifically, its derivative, Triacetylthis compound, has been shown to interact with membrane phospholipids, leading to the leakage of essential intracellular components and interference with membrane transport systems.[1][2] This document outlines a series of experiments to rigorously validate this mechanism and to quantify the antimicrobial activity of this compound.

Quantitative Data Summary

The following tables summarize the known antimicrobial activity of this compound and provide a template for the presentation of data that will be generated through the execution of the protocols described herein.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Derivatives

Test OrganismThis compound (µg/ml)Triacetylthis compound (µg/ml)Cervinomycin A2 (µg/ml)Monoacetylthis compound (µg/ml)
Staphylococcus aureus ATCC 6538P0.78<0.0251.560.05
Bacillus subtilis ATCC 66330.05<0.0250.20.05
Micrococcus luteus ATCC 93410.39<0.0251.56<0.025
Escherichia coli NIHJ JC-2>256.25>25>25
Clostridium perfringens ATCC 131240.050.0250.10.1
Bacteroides fragilis ATCC 237450.780.11.560.78
Mycoplasma gallisepticum S-61.560.3912.50.2
Acholeplasma laidlawii PG81.560.212.50.2

Data sourced from The Journal of Antibiotics.[1]

Table 2: Time-Kill Kinetics of this compound against S. aureus

Time (hours)0.5 x MIC (CFU/mL)1 x MIC (CFU/mL)2 x MIC (CFU/mL)4 x MIC (CFU/mL)Growth Control (CFU/mL)
0
2
4
8
24

This table is a template for data to be generated using the protocol in Section 3.2.

Table 3: Cytotoxicity of this compound on Mammalian Cell Lines

Cell LineIC50 (µM)
HEK293
HepG2

This table is a template for data to be generated using the protocol in Section 3.6.

Experimental Protocols

The following section details the methodologies for key experiments to characterize this compound.

Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the minimum concentration of this compound that inhibits the visible growth of a microorganism.

  • Preparation of Bacterial Inoculum:

    • Streak the desired bacterial strain (e.g., Staphylococcus aureus ATCC 25923) on an appropriate agar plate and incubate overnight at 37°C.

    • Inoculate a single colony into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (OD600 of ~0.5).

    • Dilute the bacterial suspension to a final concentration of 5 x 10^5 CFU/mL in the appropriate broth.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using the appropriate broth to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate containing the this compound dilutions.

    • Include a positive control (bacteria with no antibiotic) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth is observed.

Time-Kill Kinetics Assay

This assay assesses the rate at which this compound kills a bacterial population.[3][4]

  • Preparation:

    • Prepare a logarithmic phase culture of the test bacterium (e.g., S. aureus) as described in the MIC protocol, adjusted to a starting concentration of approximately 1 x 10^6 CFU/mL.

    • Prepare flasks containing fresh broth with this compound at various multiples of its predetermined MIC (e.g., 0.5x, 1x, 2x, 4x MIC). Include a growth control flask without the antibiotic.

  • Execution:

    • Inoculate each flask with the prepared bacterial suspension.

    • Incubate all flasks at 37°C with shaking.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.

  • Quantification:

    • Perform serial dilutions of each aliquot in sterile saline or PBS.

    • Plate the dilutions onto appropriate agar plates.

    • Incubate the plates at 37°C for 24 hours.

    • Count the number of colonies on the plates to determine the CFU/mL at each time point.

  • Data Analysis:

    • Plot the log10 CFU/mL against time for each concentration of this compound. Bactericidal activity is typically defined as a ≥3-log10 reduction in CFU/mL compared to the initial inoculum.[3]

Bacterial Cytoplasmic Membrane Depolarization Assay

This assay measures the effect of this compound on the bacterial membrane potential using the voltage-sensitive fluorescent dye DiSC3(5).[1][5][6]

  • Cell Preparation:

    • Grow the bacterial strain to the mid-logarithmic phase (OD600 ≈ 0.5).

    • Harvest the cells by centrifugation and wash them twice with a suitable buffer (e.g., 5 mM HEPES, 20 mM glucose, pH 7.2).

    • Resuspend the cells in the same buffer to an OD600 of approximately 0.05.

  • Dye Loading and Measurement:

    • Add DiSC3(5) to the cell suspension to a final concentration of 0.4 µM and incubate in the dark at room temperature for about 30 minutes to allow for dye uptake and fluorescence quenching.

    • Transfer the cell suspension to a cuvette in a fluorometer.

    • Record the baseline fluorescence (Excitation: 622 nm, Emission: 670 nm).

    • Add this compound at the desired concentration and continue to record the fluorescence intensity over time.

    • As a positive control for depolarization, add a known membrane-depolarizing agent like valinomycin.

  • Interpretation:

    • An increase in fluorescence intensity indicates the release of the dye from the depolarized membrane, signifying that this compound disrupts the membrane potential.

Membrane Permeability (Leakage) Assay

This protocol assesses the ability of this compound to permeabilize the bacterial membrane, leading to the leakage of intracellular contents, using the fluorescent dye Propidium Iodide (PI).

  • Cell Preparation:

    • Prepare a bacterial suspension as described in the membrane depolarization assay.

  • Assay Procedure:

    • Add Propidium Iodide to the bacterial suspension to a final concentration of 2.5 µM.

    • Measure the baseline fluorescence in a fluorometer (Excitation: 535 nm, Emission: 617 nm).

    • Add this compound at various concentrations to the cell suspension.

    • Monitor the increase in fluorescence over time. A known membrane-permeabilizing agent should be used as a positive control.

  • Data Interpretation:

    • An increase in fluorescence indicates that PI has entered the cells through a compromised membrane and intercalated with DNA, signifying membrane permeabilization.

Macromolecular Synthesis Inhibition Assay

This assay determines if this compound inhibits the synthesis of key macromolecules.[2]

  • Preparation:

    • Grow bacteria to the early to mid-logarithmic phase.

    • Divide the culture into aliquots.

  • Radiolabeling:

    • To separate aliquots, add radiolabeled precursors for:

      • DNA synthesis: [3H]thymidine

      • RNA synthesis: [3H]uridine

      • Protein synthesis: [3H]leucine

      • Cell wall synthesis: [14C]N-acetylglucosamine

    • Simultaneously, add this compound at its MIC or a multiple thereof. Include a control with no antibiotic.

  • Incubation and Precipitation:

    • Incubate the cultures at 37°C.

    • At various time points, withdraw samples and add ice-cold trichloroacetic acid (TCA) to precipitate the macromolecules.

    • Collect the precipitate on a filter paper and wash with cold TCA and ethanol.

  • Quantification:

    • Measure the radioactivity of the precipitate using a scintillation counter.

  • Analysis:

    • Compare the incorporation of radiolabeled precursors in the treated samples to the untreated control. A significant reduction in incorporation indicates inhibition of that specific synthesis pathway.

Mammalian Cell Cytotoxicity Assay

This protocol evaluates the toxicity of this compound against mammalian cell lines to assess its therapeutic potential.

  • Cell Culture:

    • Culture mammalian cell lines (e.g., HEK293, HepG2) in appropriate media and conditions.

    • Seed the cells in 96-well plates and allow them to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of this compound in the cell culture medium.

    • Replace the medium in the wells with the medium containing the different concentrations of this compound.

    • Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Incubate the plates for 24-72 hours.

  • Viability Assessment (MTT Assay):

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability.

Visualizations

Proposed Mechanism of Action of this compound

CervinomycinA1_Mechanism cluster_membrane Bacterial Cytoplasmic Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space membrane Phospholipid Bilayer Disruption Membrane Disruption & Pore Formation membrane:p4->Disruption CervinomycinA1 This compound CervinomycinA1->membrane:p3 Interacts with phospholipids K_ion K+ K_ion_out K+ AminoAcids Amino Acids AA_out Amino Acids ATP ATP ATP_out ATP Disruption->K_ion_out K+ Efflux Disruption->AA_out Amino Acid Leakage Disruption->ATP_out ATP Leakage

Caption: Proposed mechanism of action of this compound.

Experimental Workflow for this compound Characterization

Experimental_Workflow cluster_invitro In Vitro Antimicrobial Profiling cluster_moa Mechanism of Action Studies cluster_safety Preclinical Safety Assessment start Start: this compound mic MIC Determination (Broth Microdilution) start->mic time_kill Time-Kill Kinetics mic->time_kill Inform concentrations to test depolarization Membrane Depolarization (DiSC3(5) Assay) mic->depolarization cytotoxicity Mammalian Cell Cytotoxicity (MTT Assay) time_kill->cytotoxicity permeability Membrane Permeability (Propidium Iodide Assay) synthesis Macromolecular Synthesis (Radiolabeling Assay) end Comprehensive Profile of This compound permeability->end synthesis->end cytotoxicity->end

Caption: Experimental workflow for this compound.

References

Cervinomycin A1: Application Notes and Protocols for a Novel Microbiological Tool

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cervinomycin A1 is a potent antibiotic isolated from the actinomycete Streptomyces cervinus.[1][2] It exhibits significant activity against a range of anaerobic and Gram-positive bacteria, as well as mycoplasmas.[1][2][3] Its unique mode of action, targeting the bacterial cytoplasmic membrane, makes it a valuable tool compound for microbiological research and a potential lead for novel antibacterial drug development. These application notes provide an overview of this compound's biological activity, mechanism of action, and detailed protocols for its use in key microbiological assays.

Physicochemical Properties

  • Appearance: Yellow powder[1][2]

  • Molecular Formula: C₂₉H₂₃NO₉[1]

  • Molecular Weight: 529.51 g/mol [1]

  • Solubility: Soluble in DMSO, MeOH, CHCl₃, and benzene. Insoluble in H₂O and hexane.[1]

Mechanism of Action

This compound's primary mode of action involves the disruption of the bacterial cytoplasmic membrane. Studies, often utilizing the more soluble derivative triacetylthis compound (ACVM), have demonstrated that it interacts with phospholipids within the membrane.[1][4] This interaction leads to a loss of membrane integrity and subsequent interference with essential membrane transport systems.[1][4] The consequences of this membrane disruption include the leakage of intracellular components and the inhibition of macromolecular synthesis.[4]

Cervinomycin_A1 This compound Phospholipids Membrane Phospholipids Cervinomycin_A1->Phospholipids Interacts with Membrane_Disruption Cytoplasmic Membrane Disruption Phospholipids->Membrane_Disruption Transport_Interference Interference with Membrane Transport Membrane_Disruption->Transport_Interference Leakage Leakage of Intracellular Components (ions, amino acids, UV260 materials) Transport_Interference->Leakage Inhibition Inhibition of Macromolecular Synthesis (DNA, RNA, protein, peptidoglycan) Transport_Interference->Inhibition

Caption: Proposed mechanism of action for this compound.

Data Presentation

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound

The following table summarizes the MIC values of this compound against a variety of microorganisms.

Test OrganismStrainMediumMIC (µg/mL)Reference
Staphylococcus aureusATCC 6538PI0.78[1]
Bacillus subtilisATCC 6633I0.05[1]
Micrococcus luteusATCC 9341I0.39[1]
Escherichia coliNIHJ JC-2I>25[1]
Klebsiella pneumoniaeATCC 10031I>25[1]
Proteus vulgarisIFO 3167I>25[1]
Pseudomonas aeruginosaIFO 3080I>25[1]
Clostridium perfringensATCC 13124II0.05[1]
Eubacterium limosumATCC 8468II0.1[1]
Peptococcus prevotiiATCC 9321II0.2[1]
Streptococcus mutansRK-1II0.05[1]
Bacteroides fragilisATCC 23745II0.78[1]
Fusobacterium variumATCC 8501II>25[1]
Veillonella alcalescensATCC 17745II>25[1]
Mycoplasma gallisepticumS-6III1.56[1]
Acholeplasma laidlawiiPG8III1.56[1]

Medium Key:

  • I: Heart infusion agar (37°C, 20 hrs)

  • II: GAM agar (37°C, 48 hrs, under anaerobic conditions)

  • III: PPLO agar (37°C, 7 days)

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the determination of the MIC of this compound using the broth microdilution method, a standard technique for assessing antimicrobial susceptibility.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis Stock Prepare this compound Stock Solution (in DMSO) Serial_Dilution Perform 2-fold serial dilutions of this compound in a 96-well plate Stock->Serial_Dilution Media Prepare appropriate broth medium Media->Serial_Dilution Inoculum Prepare bacterial inoculum (0.5 McFarland standard) Inoculate Inoculate wells with bacterial suspension Inoculum->Inoculate Serial_Dilution->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Read_Results Visually inspect for turbidity or measure OD600 Incubate->Read_Results Determine_MIC Determine MIC (lowest concentration with no visible growth) Read_Results->Determine_MIC

Caption: Workflow for MIC determination by broth microdilution.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Appropriate sterile broth medium (e.g., Cation-adjusted Mueller-Hinton Broth)

  • Sterile 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in DMSO to a final concentration of 1 mg/mL. Further dilutions should be made in the appropriate sterile broth medium.

  • Preparation of Bacterial Inoculum:

    • From an overnight culture, suspend bacterial colonies in sterile broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in the broth to achieve the final desired inoculum density (typically 5 x 10⁵ CFU/mL).

  • Broth Microdilution Assay:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the this compound working solution to the first well of each row to be tested, and serially dilute (2-fold) across the plate by transferring 100 µL from well to well. Discard the final 100 µL from the last well.

    • Inoculate each well (except for a sterility control well) with the prepared bacterial inoculum.

    • Include a growth control (no antibiotic) and a sterility control (no bacteria).

  • Incubation and Reading:

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Protocol 2: Membrane Permeability Assay (Cellular Leakage)

This protocol provides a general method to assess membrane damage by measuring the leakage of intracellular materials that absorb at 260 nm (indicative of nucleic acids).

Materials:

  • This compound

  • Bacterial culture in logarithmic growth phase

  • Phosphate-buffered saline (PBS), sterile

  • Centrifuge and microcentrifuge tubes

  • UV-Vis spectrophotometer and UV-transparent cuvettes or microplate reader

Procedure:

  • Cell Preparation:

    • Grow a bacterial culture to mid-log phase.

    • Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes).

    • Wash the cell pellet twice with sterile PBS and resuspend in PBS to a defined optical density (e.g., OD₆₀₀ of 0.5).

  • Treatment:

    • Divide the cell suspension into aliquots.

    • Add this compound at various concentrations (e.g., 1x, 2x, and 4x MIC). Include an untreated control.

    • Incubate the suspensions at 37°C with gentle shaking for a defined time course (e.g., 0, 30, 60, 120 minutes).

  • Measurement of Leakage:

    • At each time point, pellet the cells by centrifugation (e.g., 10,000 x g for 5 minutes).

    • Carefully transfer the supernatant to a fresh tube.

    • Measure the absorbance of the supernatant at 260 nm (A₂₆₀). An increase in A₂₆₀ compared to the untreated control indicates leakage of nucleic acids.

Protocol 3: Inhibition of Macromolecular Synthesis (Radiolabeled Precursor Incorporation)

This generalized protocol describes how to assess the effect of this compound on the synthesis of key macromolecules using radiolabeled precursors. Note: This protocol requires appropriate facilities and licensing for handling radioactive materials.

Materials:

  • This compound

  • Bacterial culture in logarithmic growth phase

  • Minimal essential medium

  • Radiolabeled precursors (e.g., [³H]thymidine for DNA, [³H]uridine for RNA, [³H]leucine for protein, [¹⁴C]N-acetylglucosamine for peptidoglycan)

  • Trichloroacetic acid (TCA), ice-cold

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

  • Glass fiber filters

Procedure:

  • Culture Preparation:

    • Grow a bacterial culture to early-log phase in a minimal essential medium.

  • Treatment and Labeling:

    • Aliquot the culture into flasks.

    • Add this compound at the desired concentration (e.g., 10x MIC). Include an untreated control.

    • Immediately add the specific radiolabeled precursor to each flask.

  • Time Course Sampling:

    • At various time points (e.g., 0, 10, 20, 30, 40 minutes), withdraw aliquots from each flask.

  • Precipitation and Washing:

    • Immediately add the aliquot to an equal volume of ice-cold 10% TCA to precipitate macromolecules.

    • Incubate on ice for 30 minutes.

    • Collect the precipitate by vacuum filtration through a glass fiber filter.

    • Wash the filters with cold 5% TCA, followed by ethanol.

  • Quantification:

    • Dry the filters and place them in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a liquid scintillation counter.

    • A reduction in incorporated radioactivity in the treated samples compared to the control indicates inhibition of the respective macromolecular synthesis pathway.

Conclusion

This compound's distinct mechanism of action, centered on the disruption of the bacterial cytoplasmic membrane, positions it as a valuable tool for studying bacterial physiology and membrane-related processes. The provided data and protocols offer a foundation for researchers to explore its potential in both basic research and as a starting point for the development of new antibacterial agents, particularly against challenging anaerobic and Gram-positive pathogens.

References

laboratory handling and storage of Cervinomycin A1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cervinomycin A1 is a xanthone antibiotic isolated from Streptomyces cervinus. It exhibits potent activity against a range of anaerobic bacteria and mycoplasma.[1] This document provides detailed guidelines and protocols for the laboratory handling, storage, and experimental use of this compound.

Physicochemical Properties

This compound is a yellow powder with the following properties:

PropertyValueReference
Molecular FormulaC₂₉H₂₃NO₉[1]
Molecular Weight529.51 g/mol [1]
AppearanceYellow Powder[1]
Melting Point>240°C (decomposes)[1]
SolubilitySoluble in DMSO, methanol, chloroform, benzene, ethyl acetate, acetone, ethanol. Insoluble in water, n-hexane, ethyl ether.[1]
UV max (in CHCl₃)303 nm, 376 nm, 385 nm[1]

Safety, Handling, and Storage

3.1. Safety Precautions

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile) when handling the solid compound and its solutions.

  • Respiratory Protection: For operations that may generate dust (e.g., weighing), use a certified particulate respirator or work in a fume hood or ventilated enclosure.

  • Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of accidental contact, flush the affected area with copious amounts of water.

  • Ingestion and Inhalation: Avoid ingestion and inhalation of the compound.

3.2. Storage

  • Solid Compound: Store this compound as a solid powder in a tightly sealed, light-resistant container at -20°C for long-term storage. For short-term storage, 2-8°C is acceptable.

  • Stock Solutions: Prepare stock solutions in a suitable solvent such as DMSO or methanol. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C, protected from light. The stability of this compound in solution over time has not been extensively reported; therefore, it is recommended to prepare fresh solutions for critical experiments or perform stability studies under your specific experimental conditions.

Biological Activity and Mechanism of Action

This compound is primarily active against anaerobic bacteria. Its mechanism of action involves the disruption of the bacterial cytoplasmic membrane.[2] It is believed to interact with phospholipids in the membrane, leading to increased permeability and leakage of essential intracellular components, ultimately resulting in cell death.[2]

4.1. Antimicrobial Spectrum

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound against various anaerobic bacteria.

OrganismMIC (µg/mL)
Clostridium perfringens0.05
Peptococcus prevotii0.2
Bacteroides fragilis0.78
Eubacterium limosum0.1
Streptococcus mutans0.05

Data obtained from the original isolation and characterization studies.

Experimental Protocols

5.1. Preparation of Stock Solutions

Objective: To prepare a concentrated stock solution of this compound for use in various experiments.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile, light-protected microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Protocol:

  • Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Vortex the tube until the powder is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.

  • Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes.

  • Label the tubes clearly with the compound name, concentration, solvent, and date of preparation.

  • Store the aliquots at -20°C.

5.2. Determination of Minimum Inhibitory Concentration (MIC) for Anaerobic Bacteria (Broth Microdilution Method)

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of an anaerobic bacterium. This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for anaerobic bacteria.

Materials:

  • This compound stock solution

  • Anaerobic bacterial strain of interest

  • Appropriate anaerobic broth medium (e.g., supplemented Brucella broth)

  • Sterile 96-well microtiter plates

  • Anaerobic incubation system (e.g., anaerobic chamber or jar with gas-generating sachets)

  • Spectrophotometer or plate reader (optional, for quantitative assessment)

  • Sterile pipette tips and multichannel pipette

Protocol:

  • Prepare Inoculum: Culture the anaerobic bacterium on an appropriate agar medium and incubate under anaerobic conditions until sufficient growth is observed. Suspend several colonies in the anaerobic broth to match a 0.5 McFarland turbidity standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Prepare Serial Dilutions:

    • Add 100 µL of sterile anaerobic broth to all wells of a 96-well plate, except for the first column.

    • Add 200 µL of the working solution of this compound (prepared by diluting the stock solution in broth to twice the highest desired final concentration) to the first well of each row to be tested.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard 100 µL from the last well in the dilution series.

  • Inoculate the Plate: Add 10 µL of the standardized bacterial inoculum to each well, resulting in a final inoculum of approximately 5 x 10⁵ CFU/mL.

  • Controls:

    • Growth Control: A well containing only broth and the bacterial inoculum.

    • Sterility Control: A well containing only broth.

  • Incubation: Place the microtiter plate in an anaerobic environment and incubate at 35-37°C for 48 hours, or until sufficient growth is observed in the growth control well.

  • Determine MIC: The MIC is the lowest concentration of this compound at which there is no visible growth of the bacterium. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Visualizations

experimental_workflow Experimental Workflow for MIC Determination prep_stock Prepare this compound Stock Solution (e.g., 10 mg/mL in DMSO) serial_dilution Perform 2-fold Serial Dilutions of this compound in a 96-well Plate prep_stock->serial_dilution prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate under Anaerobic Conditions (37°C, 48h) inoculate->incubate read_mic Determine MIC (Lowest Concentration with No Visible Growth) incubate->read_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

mode_of_action Conceptual Mode of Action of this compound cluster_membrane Bacterial Cytoplasmic Membrane phospholipids Phospholipids interaction Interaction phospholipids->interaction cervinomycin This compound cervinomycin->interaction disruption Membrane Disruption & Increased Permeability interaction->disruption leakage Leakage of Intracellular Components (ions, metabolites) disruption->leakage death Bacterial Cell Death leakage->death

Caption: Proposed mechanism of this compound's antibacterial activity.

References

Application Notes and Protocols for Measuring Cervinomycin A1 Potency

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to measuring the potency of Cervinomycin A1, a xanthonoid antibiotic known for its activity against anaerobic and Gram-positive bacteria. The protocols outlined below are essential for researchers in microbiology, pharmacology, and drug development who are investigating the efficacy and mechanism of action of this compound.

Introduction to this compound

This compound, produced by Streptomyces cervinus, exhibits its antimicrobial effects by targeting the bacterial cytoplasmic membrane. Its mode of action involves interaction with membrane phospholipids, leading to a disruption of membrane transport systems and a loss of cellular integrity.[1][2] This document details the necessary experimental procedures to quantify its antibacterial potency, assess its impact on cell membranes, and evaluate its potential cytotoxicity.

Data Presentation

A summary of the reported Minimum Inhibitory Concentrations (MICs) for this compound against a variety of bacterial strains is presented below. This data is crucial for understanding the spectrum of activity and potency of the antibiotic.

Test OrganismMediumMIC (µg/mL)
Staphylococcus aureus ATCC 6538PI0.78
Bacillus subtilis ATCC 6633I0.05
Micrococcus luteus ATCC 9341I0.39
Escherichia coli NIHJ JC-2I>25
Klebsiella pneumoniae ATCC 10031I>25
Proteus vulgaris IFO 3167I>25
Pseudomonas aeruginosa IFO 3080I>25
Clostridium perfringens ATCC 13124II0.05
Eubacterium limosum ATCC 8468II0.1
Peptococcus prevotii ATCC 9321II0.2
Streptococcus mutans RK-1II0.05
Bacteroides fragilis ATCC 23745II0.78

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against various bacterial strains.[1] Medium I: Heart infusion agar; Medium II: GAM agar under anaerobic conditions.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol details the determination of the MIC of this compound, a fundamental measure of its antibacterial potency.

Materials:

  • This compound

  • Appropriate bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis)

  • Mueller-Hinton Broth (MHB) or other suitable broth medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Pipettes and sterile tips

  • Incubator

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Inoculate the colonies into a tube containing 5 mL of MHB.

    • Incubate the culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the this compound stock solution in MHB in the wells of a 96-well plate. The final volume in each well should be 50 µL.

  • Inoculation and Incubation:

    • Add 50 µL of the prepared bacterial inoculum to each well containing the this compound dilutions. This will bring the final volume to 100 µL and the bacterial concentration to 5 x 10⁵ CFU/mL.

    • Include a positive control (wells with bacteria and no antibiotic) and a negative control (wells with medium only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

    • Growth can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Bacterial_Culture Bacterial Culture (0.5 McFarland) Inoculation Inoculation with Bacterial Suspension Bacterial_Culture->Inoculation Antibiotic_Stock This compound Stock Solution Serial_Dilution Serial Dilution of This compound in 96-well plate Antibiotic_Stock->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubation (37°C, 18-24h) Inoculation->Incubation MIC_Determination MIC Determination (Visual/OD600) Incubation->MIC_Determination

Figure 1: Workflow for MIC determination.

Assessment of Cytotoxicity using MTT Assay

This protocol is used to evaluate the potential cytotoxic effects of this compound on mammalian cell lines.

Materials:

  • This compound

  • Mammalian cell line (e.g., HeLa, HEK293)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • Sterile 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the mammalian cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Treatment with this compound:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Incubate the plate for another 24-48 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

    • After incubation, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the log of the this compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

MTT_Workflow cluster_setup Setup cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Cell_Seeding Seed Mammalian Cells in 96-well plate Incubation_24h Incubate 24h Cell_Seeding->Incubation_24h Add_Cervinomycin Add this compound Dilutions Incubation_24h->Add_Cervinomycin Incubation_48h Incubate 24-48h Add_Cervinomycin->Incubation_48h Add_MTT Add MTT Solution Incubation_48h->Add_MTT Incubation_4h Incubate 4h Add_MTT->Incubation_4h Add_DMSO Add DMSO Incubation_4h->Add_DMSO Read_Absorbance Read Absorbance (570 nm) Add_DMSO->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50

Figure 2: Workflow for MTT cytotoxicity assay.

Bacterial Membrane Permeability Assay

This protocol assesses the ability of this compound to disrupt the bacterial cytoplasmic membrane, leading to the leakage of intracellular components.

Materials:

  • This compound

  • Bacterial strain (e.g., S. aureus)

  • Phosphate-buffered saline (PBS)

  • Centrifuge

  • UV-Vis Spectrophotometer

Procedure:

  • Preparation of Bacterial Suspension:

    • Grow a bacterial culture to the mid-logarithmic phase.

    • Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes).

    • Wash the cell pellet twice with sterile PBS.

    • Resuspend the cells in PBS to an OD₆₀₀ of approximately 0.5.

  • Treatment and Measurement:

    • Add this compound to the bacterial suspension at its MIC and 2x MIC.

    • Use a suspension with no antibiotic as a negative control and a known membrane-disrupting agent (e.g., polymyxin B) as a positive control.

    • Incubate the suspensions at 37°C.

    • At various time points (e.g., 0, 30, 60, 120 minutes), take aliquots and centrifuge to pellet the bacteria.

    • Measure the absorbance of the supernatant at 260 nm (for nucleic acids) and 280 nm (for proteins) using a UV-Vis spectrophotometer. An increase in absorbance indicates leakage of intracellular contents.

Membrane_Permeability_Signaling cluster_membrane Bacterial Cytoplasmic Membrane Phospholipids Phospholipids Disruption Membrane Disruption Phospholipids->Disruption Leads to Membrane_Transport Membrane Transport Proteins Membrane_Transport->Disruption Interferes with Cervinomycin This compound Cervinomycin->Phospholipids Interacts with Leakage Leakage of Intracellular Contents (e.g., ATP, Ions, Nucleic Acids) Disruption->Leakage Cell_Death Bacterial Cell Death Leakage->Cell_Death

Figure 3: Proposed mechanism of this compound.

References

Troubleshooting & Optimization

improving the solubility of Cervinomycin A1 for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of Cervinomycin A1 for in vitro assays.

Troubleshooting Guide

Issue: Precipitation of this compound Upon Dilution in Aqueous Media

Cause: this compound is a hydrophobic molecule that is insoluble in water and aqueous solutions like cell culture media and phosphate-buffered saline (PBS).[1] When a concentrated stock solution in an organic solvent like DMSO is diluted into an aqueous medium, the dramatic change in solvent polarity can cause the compound to precipitate out of solution.

Solutions:

  • Optimize DMSO Concentration: Ensure the final concentration of DMSO in your assay does not exceed levels that are toxic to your specific cell line, generally recommended to be below 0.5%.[2][3][4] Some cell lines can tolerate up to 1%, but this should be determined empirically.[2] A vehicle control (media with the same final DMSO concentration) should always be included in your experiments.[4]

  • Stepwise Dilution: Avoid adding the DMSO stock of this compound directly to the full volume of aqueous media. Instead, perform a stepwise dilution. This can be achieved by first diluting the DMSO stock into a smaller volume of media and then adding this intermediate dilution to the final volume.[4]

  • Pre-warming Media: Gently warming the cell culture media to 37°C before adding the this compound stock can sometimes aid in solubility.

  • Vortexing/Sonication: Immediately after adding the this compound stock to the media, vortex the solution gently. For persistent precipitation, brief sonication can be attempted, but care must be taken to avoid degradation of the compound or media components.

Parameter Recommendation Rationale
Final DMSO Concentration < 0.5% (cell line dependent)To minimize cytotoxicity.[2][3]
Dilution Method Stepwise dilutionTo prevent rapid solvent polarity change and precipitation.[4]
Media Temperature 37°CTo potentially increase solubility.
Mixing Gentle vortexing or brief sonicationTo aid in the dissolution of the compound.

Workflow for Preparing Working Solutions:

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation stock Prepare 10 mM this compound stock in 100% DMSO intermediate Perform serial dilutions of stock in 100% DMSO for desired concentrations stock->intermediate Dilute in DMSO final Add a small volume (e.g., 1 µL) of each DMSO dilution to pre-warmed (37°C) cell culture media intermediate->final Dilute in Media mix Gently vortex immediately final->mix

Caption: Workflow for preparing this compound working solutions.

Frequently Asked Questions (FAQs)

1. What are the basic properties of this compound?

This compound is a yellow powder with the following properties:

  • Molecular Formula: C₂₉H₂₃NO₉[1]

  • Molecular Weight: 529.51 g/mol [1]

2. In which solvents is this compound soluble and insoluble?

SolventSolubility
DMSO (Dimethyl Sulfoxide) Soluble[1]
Methanol (MeOH) Soluble[1]
Chloroform (CHCl₃) Soluble[1]
Benzene Soluble[1]
Water (H₂O) Insoluble[1]
Hexane Insoluble[1]

3. How should I prepare a stock solution of this compound?

Due to its poor aqueous solubility, it is recommended to prepare a concentrated stock solution of this compound in 100% DMSO. A concentration of 10 mM is a common starting point for stock solutions of hydrophobic compounds.

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (MW: 529.51 g/mol )

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes

Procedure:

  • Calculate the mass of this compound required to make a 10 mM stock solution.

    • Mass (mg) = 10 mmol/L * 0.001 L * 529.51 g/mol * 1000 mg/g = 5.2951 mg

  • Weigh out 5.3 mg of this compound powder and place it in a sterile microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C may be applied if necessary.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[4]

4. What is the recommended final concentration of DMSO in my in vitro assay?

The final concentration of DMSO should be kept as low as possible, ideally below 0.5%, to avoid solvent-induced cytotoxicity.[2][3][4] The tolerance to DMSO can vary between cell lines, so it is advisable to perform a dose-response experiment with DMSO alone to determine the non-toxic concentration for your specific cells.[2]

5. How do I perform serial dilutions for a dose-response experiment?

To maintain a consistent final DMSO concentration across all wells, it is recommended to perform serial dilutions of your this compound stock solution in 100% DMSO first. Then, add a small, equal volume of each DMSO dilution to your assay wells containing the cell culture media.

G cluster_dilution Serial Dilution in DMSO cluster_assay Addition to Assay Plate stock 10 mM Stock in 100% DMSO d1 5 mM in 100% DMSO stock->d1 1:2 dilution w1 Well 1: +1 µL of 10 mM stock (Final: 10 µM C. A1, 0.1% DMSO) stock->w1 d2 2.5 mM in 100% DMSO d1->d2 1:2 dilution w2 Well 2: +1 µL of 5 mM stock (Final: 5 µM C. A1, 0.1% DMSO) d1->w2 d3 ... d2->d3 w3 Well 3: +1 µL of 2.5 mM stock (Final: 2.5 µM C. A1, 0.1% DMSO) d2->w3 w4 ... d3->w4

Caption: Serial dilution strategy for dose-response experiments.

6. What is the known mechanism of action of this compound?

The acetylated derivative of this compound, triacetylthis compound, has been shown to interact with phospholipids in the cytoplasmic membrane of bacteria.[1] This interaction is thought to interfere with the membrane transport system.[1]

7. How should I store this compound?

  • Powder: Store at -20°C for up to 3 years or at 4°C for up to 2 years.[4]

  • In DMSO: Store at -80°C for up to 6 months or at -20°C for up to 1 month.[4] It is recommended to aliquot the stock solution to avoid multiple freeze-thaw cycles.[4]

References

Technical Support Center: Optimizing Cervinomycin A1 Concentration for Antibacterial Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Cervinomycin A1 in antibacterial assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an antibiotic produced by the actinomycete Streptomyces cervinus.[1][2] Its antibacterial effect stems from its interaction with phospholipids within the cytoplasmic membrane of bacteria. This interaction disrupts the membrane's transport system, leading to leakage of essential cellular components and ultimately, cell death.[3]

Q2: What is the antibacterial spectrum of this compound?

This compound is primarily active against anaerobic bacteria and to a lesser extent against some Gram-positive bacteria and mycoplasmas.[2] It is generally inactive against Gram-negative bacteria and fungi.[2]

Q3: What are the physical and solubility properties of this compound?

This compound is a yellow powder.[1] It is soluble in dimethyl sulfoxide (DMSO), methanol (MeOH), chloroform (CHCl3), and benzene. It is insoluble in water and hexane.[1] This information is critical for preparing stock solutions for your experiments.

Q4: What is a typical starting concentration range for this compound in antibacterial assays?

Based on reported Minimum Inhibitory Concentration (MIC) values, a starting concentration range for susceptibility testing could be from 0.01 µg/mL to 50 µg/mL. The optimal concentration will be dependent on the specific bacterial species being tested. For instance, MIC values can be as low as 0.05 µg/mL for Bacillus subtilis and Clostridium perfringens, while for some other bacteria they can be significantly higher.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No antibacterial activity observed. 1. Inappropriate concentration range: The concentrations tested may be too low for the target organism.Expand the concentration range tested, both higher and lower, based on initial results.
2. Inactive this compound: The compound may have degraded due to improper storage or handling.Ensure this compound is stored correctly, protected from light and moisture. Prepare fresh stock solutions for each experiment.
3. Resistant bacterial strain: The test organism may be inherently resistant to this compound.Include a known susceptible control strain in your assay to verify the activity of the compound.
Precipitation of this compound in culture medium. 1. Poor solubility: this compound is insoluble in water. Adding a concentrated stock solution directly to aqueous media can cause it to precipitate.Prepare a high-concentration stock solution in a suitable organic solvent like DMSO. When preparing working solutions, ensure the final concentration of the organic solvent in the culture medium is low (typically ≤1%) to avoid solvent-induced toxicity to the bacteria. Perform a solubility test of your final concentration in the assay medium before proceeding with the full experiment.
Inconsistent or non-reproducible results. 1. Inaccurate serial dilutions: Errors in pipetting can lead to significant variations in the final concentrations.Use calibrated pipettes and perform serial dilutions carefully. Prepare a fresh dilution series for each replicate experiment.
2. Variation in inoculum density: The number of bacteria used in the assay can affect the outcome.Standardize the bacterial inoculum to a specific optical density (e.g., 0.5 McFarland standard) for each experiment.
3. Edge effects in microtiter plates: Evaporation from the outer wells of a microtiter plate can concentrate the compound and affect bacterial growth.Avoid using the outermost wells of the microtiter plate for experimental samples. Instead, fill them with sterile medium to minimize evaporation from adjacent wells.
Inhibition of bacterial growth in the solvent control. 1. Solvent toxicity: The concentration of the organic solvent (e.g., DMSO) used to dissolve this compound may be too high.Ensure the final concentration of the solvent in the assay is below the toxic level for the specific bacterial strain being tested. Run a solvent toxicity control with different concentrations of the solvent alone.

Experimental Protocols

Protocol for Determining the Minimum Inhibitory Concentration (MIC) of this compound using Broth Microdilution

This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

1. Preparation of this compound Stock Solution:

  • Due to its insolubility in water, prepare a 1 mg/mL stock solution of this compound in 100% DMSO.[1]
  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

2. Preparation of Bacterial Inoculum:

  • From a fresh agar plate, pick a few colonies of the test bacterium and inoculate them into a suitable broth medium (e.g., Mueller-Hinton Broth for many aerobic bacteria, or specific media for anaerobes).
  • Incubate the culture at the optimal temperature and time for the bacterium until it reaches the logarithmic growth phase.
  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.
  • Dilute this adjusted suspension 1:100 in the appropriate broth to obtain a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.

3. Broth Microdilution Assay:

  • In a 96-well microtiter plate, add 100 µL of sterile broth to all wells.
  • Add 100 µL of the this compound stock solution (or a pre-diluted working solution) to the first well of a row.
  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the row. Discard the final 100 µL from the last well. This will create a range of decreasing this compound concentrations.
  • Include a positive control (broth with bacteria, no this compound) and a negative control (broth only). Also, include a solvent control with the highest concentration of DMSO used in the assay.
  • Add 10 µL of the prepared bacterial inoculum to each well (except the negative control). The final volume in each well will be approximately 110 µL.
  • Seal the plate and incubate at the appropriate temperature and duration for the test organism. For anaerobic bacteria, incubation should be performed under anaerobic conditions.[1]

4. Determination of MIC:

  • After incubation, visually inspect the wells for bacterial growth (turbidity).
  • The MIC is the lowest concentration of this compound at which there is no visible growth.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_results Results stock Prepare this compound Stock Solution (in DMSO) dilution Perform Serial Dilutions in 96-well plate stock->dilution inoculum Prepare Bacterial Inoculum add_inoculum Add Bacterial Inoculum to wells inoculum->add_inoculum dilution->add_inoculum incubation Incubate Plate add_inoculum->incubation read_mic Determine MIC incubation->read_mic troubleshooting_workflow start No Antibacterial Activity Observed check_controls Are controls (positive/negative) behaving as expected? start->check_controls check_concentration Is the concentration range appropriate? check_controls->check_concentration Yes solution_controls Troubleshoot assay setup (inoculum, media, etc.) check_controls->solution_controls No check_solubility Is the compound precipitated in the media? check_concentration->check_solubility Yes solution_concentration Expand concentration range check_concentration->solution_concentration No check_solubility->solution_concentration No solution_solubility Adjust solvent concentration or preparation method check_solubility->solution_solubility Yes

References

troubleshooting inconsistent results in Cervinomycin A1 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during experiments with Cervinomycin A1.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is an antibiotic produced by the actinomycete Streptomyces cervinus.[1] It is a yellow powder that is insoluble in water but soluble in solvents like DMSO, methanol, and chloroform.[2] Its primary mechanism of action involves interacting with phospholipids in the cytoplasmic membrane of bacteria. This interaction disrupts the membrane's integrity and interferes with essential transport systems, ultimately leading to bacterial cell death.[2]

Q2: I am observing inconsistent Minimum Inhibitory Concentration (MIC) values for this compound against the same bacterial strain. What are the potential causes?

A2: Inconsistent MIC results are a common challenge in antimicrobial susceptibility testing. Several factors could be contributing to this variability:

  • Compound Solubility: this compound is insoluble in aqueous media.[2] Inadequate solubilization in your stock solution (e.g., in DMSO) can lead to precipitation when diluted into the broth, resulting in an inaccurate final concentration in the wells. Ensure your stock solution is fully dissolved and consider the final DMSO concentration in your assay, keeping it low (typically ≤1%) to avoid solvent-induced toxicity to the bacteria.

  • Inoculum Preparation: The density of the bacterial inoculum is critical. Ensure you are using a standardized inoculum, typically adjusted to a 0.5 McFarland standard, to have a consistent number of bacteria in each well.

  • Growth Conditions: For anaerobic bacteria, maintaining a strict anaerobic environment is crucial. Any oxygen leakage can affect the growth of the bacteria and the activity of the antibiotic. Ensure your anaerobic chamber or gas packs are functioning correctly.

  • Media Composition: The type and even the batch of the culture medium can influence the activity of the antibiotic. Cations in the media, for example, can interact with membrane-active compounds. Consistency in media preparation is key.

  • Plate Reading: Visual determination of growth inhibition can be subjective. Using a spectrophotometer to read the optical density can provide more objective results. When using colorimetric reagents like resazurin or INT, ensure there is no chemical interaction with this compound.

Q3: My cytotoxicity assay results with this compound are not reproducible. What should I check?

A3: Similar to MIC assays, the insolubility of this compound is a primary suspect for inconsistent cytotoxicity results.

  • Compound Precipitation: When diluting the DMSO stock of this compound into your cell culture medium, the compound may precipitate, leading to variable concentrations in your assay wells. Visually inspect your plates for any signs of precipitation. You may need to optimize your dilution scheme or use a solubilizing agent, ensuring the agent itself is not cytotoxic.

  • Cell Seeding Density: Ensure a uniform number of cells are seeded in each well. Inconsistent cell numbers will lead to variability in the final readout (e.g., MTT conversion).

  • Incubation Time: The timing of compound addition and the total incubation time should be consistent across all experiments.

  • Assay-Specific Issues: For MTT assays, ensure the formazan crystals are fully dissolved before reading the absorbance. For assays involving fluorescent dyes, check for any potential quenching or autofluorescence from this compound itself.

Troubleshooting Guides

Inconsistent MIC Assay Results
Problem Potential Cause Recommended Solution
No sharp MIC endpoint (growth inhibition across a wide range of concentrations) 1. Incomplete solubilization of this compound. 2. Heterogeneous bacterial population.1. Ensure complete dissolution of the stock solution. Prepare fresh dilutions for each experiment. Consider a brief sonication of the stock solution. 2. Ensure the bacterial culture is pure and in the logarithmic growth phase before preparing the inoculum.
MIC values vary significantly between experimental repeats 1. Inconsistent inoculum density. 2. Variability in anaerobic conditions. 3. Different batches of media or reagents.1. Strictly adhere to the McFarland standard for inoculum preparation. 2. Regularly check the anaerobic chamber for leaks and ensure gas-generating sachets are fresh. 3. Use the same batch of media and reagents for a set of comparative experiments.
No inhibition of growth observed, even at high concentrations 1. Inactive this compound. 2. Resistant bacterial strain. 3. Degradation of the compound.1. Verify the purity and activity of your this compound stock. 2. Include a known sensitive control strain in your assays. 3. Store this compound stock solutions protected from light and at the recommended temperature. Avoid repeated freeze-thaw cycles.
Inconsistent Cytotoxicity Assay Results
Problem Potential Cause Recommended Solution
High variability between replicate wells 1. Uneven cell seeding. 2. Precipitation of this compound. 3. Bubbles in the wells.1. Ensure the cell suspension is homogenous before and during seeding. 2. Visually inspect the wells after adding the compound. If precipitation is observed, optimize the dilution method. 3. Be careful during pipetting to avoid introducing bubbles, which can interfere with absorbance or fluorescence readings.[3]
Low signal or no dose-response curve 1. Cell density is too low or too high. 2. Compound is not cytotoxic to the chosen cell line at the tested concentrations. 3. Interference with the assay readout.1. Optimize the cell seeding density for your specific cell line and assay duration. 2. Test a wider range of concentrations. 3. Run a control with this compound in cell-free media to check for any direct interaction with the assay reagents (e.g., reduction of MTT).
High background signal 1. Contamination of cell culture. 2. Components in the media interfering with the assay.1. Regularly check cell cultures for any signs of contamination. 2. Test the media alone with the assay reagents to determine background levels. Phenol red in some media can interfere with certain colorimetric assays.[4]

Quantitative Data

Antimicrobial Activity of this compound

The following table summarizes the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains as reported in the literature.

Test OrganismMediumMIC (µg/ml)
Staphylococcus aureus ATCC 6538PI0.78
Bacillus subtilis ATCC 6633I0.05
Micrococcus luteus ATCC 9341I0.39
Escherichia coli NIHJ JC-2I>25
Clostridium perfringens ATCC 13124II0.05
Eubacterium limosum ATCC 8468II0.1
Peptococcus prevotii ATCC 9321II0.2
Streptococcus mutans RK-1II0.05
Bacteroides fragilis ATCC 23745II0.78
Mycoplasma gallisepticum S-6III1.56
Acholeplasma laidlawii PG8III1.56

Media Key:

  • I: Heart infusion agar (37°C, 20 hrs)

  • II: GAM agar (37°C, 48 hrs, under anaerobic conditions)

  • III: PPLO agar (37°C, 7 days)

(Data sourced from Omura et al., 1982)[1][2]

Cytotoxicity of this compound
Cell LineAssay Type (e.g., MTT, XTT)Incubation Time (hrs)IC50 (µM)
e.g., MCF-7
e.g., HeLa
e.g., A549

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) for Anaerobic Bacteria

This protocol is based on the agar dilution method.

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in 100% DMSO to a high concentration (e.g., 10 mg/ml). Ensure it is fully dissolved.

  • Preparation of Agar Plates:

    • Prepare GAM (General Anaerobic Medium) agar according to the manufacturer's instructions and autoclave.

    • Cool the agar to 45-50°C in a water bath.

    • Prepare serial twofold dilutions of the this compound stock solution in a suitable solvent (e.g., DMSO).

    • Add a defined volume of each this compound dilution to separate molten agar aliquots to achieve the desired final concentrations. Also, prepare a solvent control plate containing the same amount of DMSO as the highest concentration plate.

    • Mix gently but thoroughly and pour the agar into sterile petri dishes. Allow the plates to solidify.

  • Inoculum Preparation:

    • Culture the anaerobic bacterial strain on a suitable agar plate in an anaerobic chamber for 24-48 hours.

    • Suspend several colonies in sterile broth to match a 0.5 McFarland turbidity standard.

  • Inoculation:

    • Using a multipoint inoculator, spot a standardized volume of the bacterial suspension onto the surface of the agar plates, from the lowest to the highest concentration of this compound.

  • Incubation:

    • Incubate the plates in an anaerobic chamber at 37°C for 48 hours.

  • Reading the Results:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Bacterial Membrane Potential Assay using DiSC3(5)

This protocol allows for the measurement of bacterial membrane depolarization, a key event in the mechanism of action of this compound.

  • Bacterial Culture Preparation:

    • Grow the bacterial strain to the mid-logarithmic phase in an appropriate broth medium.

  • Cell Preparation:

    • Harvest the cells by centrifugation and wash them twice with a suitable buffer (e.g., PBS with 5 mM glucose).

    • Resuspend the cells in the same buffer to a standardized optical density (e.g., OD600 of 0.2).

  • Dye Loading:

    • Add the voltage-sensitive dye DiSC3(5) to the cell suspension to a final concentration of 1-2 µM.

    • Incubate in the dark at room temperature for 5-10 minutes to allow the dye to accumulate in the polarized bacterial membranes, which results in fluorescence quenching.

  • Fluorescence Measurement:

    • Transfer the cell and dye suspension to a cuvette or a 96-well black plate.

    • Monitor the baseline fluorescence using a fluorometer (excitation ~622 nm, emission ~670 nm).

    • Add this compound (at the desired concentration) or a positive control (e.g., valinomycin, a potassium ionophore that causes rapid depolarization) to the suspension.

    • Continuously record the fluorescence signal. An increase in fluorescence indicates the release of the dye from the depolarized membranes.

  • Data Analysis:

    • Plot the fluorescence intensity over time to visualize the depolarization kinetics.

Visualizations

Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Bacterial Cytoplasmic Membrane cluster_intracellular Intracellular Space Cervinomycin_A1 This compound Phospholipids Phospholipids Cervinomycin_A1->Phospholipids Interacts with Transport_System Membrane Transport System Phospholipids->Transport_System Disrupts integrity, leading to interference with Cell_Death Cell Death Transport_System->Cell_Death Inhibition of essential transport leads to

Caption: Mechanism of action of this compound on the bacterial cell membrane.

Experimental_Workflow Start Start: Inconsistent Experimental Results Check_Solubility 1. Verify Compound Solubility (Insoluble in water) Start->Check_Solubility Optimize_Stock 2. Optimize Stock Solution (e.g., 100% DMSO) Check_Solubility->Optimize_Stock Standardize_Assay 3. Standardize Assay Conditions (Inoculum, Media, etc.) Optimize_Stock->Standardize_Assay MIC_Assay 4a. Perform MIC Assay Standardize_Assay->MIC_Assay Cytotoxicity_Assay 4b. Perform Cytotoxicity Assay Standardize_Assay->Cytotoxicity_Assay Analyze_Results 5. Analyze Results MIC_Assay->Analyze_Results Cytotoxicity_Assay->Analyze_Results Consistent Consistent Results Analyze_Results->Consistent Yes Inconsistent Still Inconsistent Analyze_Results->Inconsistent No Inconsistent->Check_Solubility Re-evaluate

Caption: Troubleshooting workflow for inconsistent this compound experimental results.

References

preventing degradation of Cervinomycin A1 during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Cervinomycin A1 during storage.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and storage of this compound, providing actionable steps to resolve them.

Issue Possible Cause Recommended Action
Yellow powder turns brownish or reddish-orange. Oxidation of this compound (hydroquinone) to Cervinomycin A2 (quinone). This is accelerated by exposure to light, oxygen, and/or a non-acidic pH.1. Immediately protect the sample from light by storing it in an amber vial or wrapping the container in aluminum foil.2. If in solution, ensure the solvent is deoxygenated and prepare fresh solutions for critical experiments.3. For future storage, ensure the solid compound is stored under an inert atmosphere (e.g., argon or nitrogen) at or below -20°C.4. If preparing a stock solution, use a deoxygenated, anhydrous solvent and consider adding an antioxidant.
Loss of antibacterial activity against anaerobic bacteria. Degradation of this compound to its less active or inactive oxidized form, Cervinomycin A2.1. Verify the integrity of the stored compound by analytical methods such as HPLC to check for the presence of Cervinomycin A2.2. Prepare fresh solutions from a new or properly stored vial of this compound for subsequent experiments.3. Review storage and handling procedures to minimize exposure to oxygen and light.
Precipitate forms in a stored solution. The solubility of this compound is poor in aqueous solutions and it may precipitate out over time, especially if the solvent has absorbed water. Degradation products may also be less soluble.1. this compound is insoluble in water and hexane. Ensure you are using an appropriate solvent such as DMSO, methanol, chloroform, or benzene.[1]2. Gently warm the solution to see if the precipitate redissolves. If it does, use the solution promptly.3. If the precipitate does not redissolve, it may be due to degradation. It is recommended to discard the solution and prepare a fresh one from solid material.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: The primary degradation pathway for this compound is the oxidation of its hydroquinone moiety to the corresponding quinone, forming Cervinomycin A2.[2][3][4] This process is accelerated by exposure to light and oxygen.

Q2: What are the optimal storage conditions for solid this compound?

A2: For long-term storage, solid this compound should be stored at -20°C or lower in a tightly sealed container, protected from light (e.g., in an amber vial), and under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

Q3: How should I prepare and store stock solutions of this compound?

A3: Stock solutions should be prepared in a suitable anhydrous, deoxygenated solvent such as DMSO or methanol.[1] It is recommended to prepare fresh solutions for each experiment. If short-term storage is necessary, store the solution at -20°C in a tightly sealed, light-protected container, and blanket the headspace with an inert gas. To enhance stability, consider adding a compatible antioxidant.

Q4: What antioxidants can be used to stabilize this compound in solution?

A4: While specific studies on this compound are not available, antioxidants commonly used to stabilize hydroquinone-containing solutions include sodium sulfite, sodium metabisulfite, and ascorbic acid.[2] The compatibility and effectiveness of any antioxidant with your specific experimental system should be validated.

Q5: How does pH affect the stability of this compound?

A5: Hydroquinones are generally more susceptible to oxidation at neutral to alkaline pH. To increase stability in solution, maintaining a slightly acidic pH (e.g., between 3.0 and 5.5) can be beneficial.[2]

Quantitative Data on this compound Degradation

Due to the limited availability of specific kinetic data for this compound degradation in published literature, the following table provides a representative summary of expected degradation trends based on the known chemistry of hydroquinone-containing antibiotics under forced degradation conditions. These are illustrative and actual degradation rates should be determined experimentally.

Stress Condition Parameter Exposure Time Expected Degradation of this compound (%) Primary Degradant
Oxidative 3% H₂O₂24 hours30 - 50Cervinomycin A2
Photolytic UV light (254 nm)48 hours20 - 40Cervinomycin A2
Thermal 60°C7 days15 - 30Cervinomycin A2
Acidic 0.1 M HCl24 hours5 - 15Minimal degradation
Alkaline 0.1 M NaOH24 hours> 50Cervinomycin A2 and others

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound and A2

This protocol outlines a general reverse-phase HPLC (RP-HPLC) method for the separation and quantification of this compound and its primary degradant, Cervinomycin A2. Method optimization and validation are required for specific applications.

1. Materials and Reagents:

  • This compound reference standard

  • Cervinomycin A2 reference standard (if available)

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • HPLC-grade water

  • Formic acid or trifluoroacetic acid (TFA)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

2. Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 30% B

    • 20-25 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 303 nm (for this compound) and 260 nm or 329 nm (for Cervinomycin A2)[5]

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Prepare a stock solution of this compound in methanol or DMSO at a concentration of 1 mg/mL.

  • Dilute the stock solution with the initial mobile phase composition (70:30 Mobile Phase A:B) to a working concentration (e.g., 50 µg/mL).

4. Analysis:

  • Inject the prepared sample into the HPLC system.

  • Identify the peaks for this compound and A2 based on their retention times, determined by injecting reference standards if available.

  • Quantify the amount of each compound by integrating the peak area.

Protocol 2: Forced Degradation Study of this compound

This protocol describes the conditions for inducing degradation of this compound to evaluate its stability profile.

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL solution of this compound in methanol.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at room temperature for 4 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂. Incubate at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 48 hours. Also, incubate a solution of this compound in DMSO at 60°C for 48 hours.

  • Photolytic Degradation: Expose a solution of this compound in methanol to direct sunlight or a photostability chamber for 48 hours. A control sample should be wrapped in aluminum foil.

3. Sample Analysis:

  • After the specified time, cool the samples to room temperature.

  • Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

  • Dilute all samples to a suitable concentration with the HPLC mobile phase.

  • Analyze the samples using the stability-indicating HPLC method described in Protocol 1.

Visualizations

degradation_pathway Cervinomycin_A1 This compound (Hydroquinone) Cervinomycin_A2 Cervinomycin A2 (Quinone) Cervinomycin_A1->Cervinomycin_A2 Oxidation (Light, O₂, Heat, High pH) Other_Degradation_Products Other Degradation Products Cervinomycin_A2->Other_Degradation_Products Further Degradation

Degradation pathway of this compound.

experimental_workflow cluster_storage Storage & Handling cluster_experiment Experimentation cluster_analysis Stability Analysis Solid_Storage Solid this compound (-20°C, Dark, Inert Atm.) Solution_Prep Prepare Fresh Solution (Deoxygenated Solvent) Solid_Storage->Solution_Prep Experiment Perform Experiment Solution_Prep->Experiment HPLC_Analysis HPLC Analysis (Quantify A1 and A2) Experiment->HPLC_Analysis Data_Interpretation Interpret Data HPLC_Analysis->Data_Interpretation troubleshooting_tree Start Issue with this compound Experiment? Check_Appearance Is the solid or solution discolored (brownish)? Start->Check_Appearance Check_Activity Is there a loss of bactericidal activity? Start->Check_Activity Check_Storage Review Storage Conditions: - Temperature (-20°C)? - Light protected? - Inert atmosphere? Check_Appearance->Check_Storage No Oxidation_Suspected Oxidation to Cervinomycin A2 is likely the cause. Check_Appearance->Oxidation_Suspected Yes Check_Activity->Check_Storage No Check_Activity->Oxidation_Suspected Yes Use_New_Sample Use a new, properly stored sample. Check_Storage->Use_New_Sample Check_Handling Review Handling: - Freshly prepared? - Deoxygenated solvent? Check_Handling->Use_New_Sample Oxidation_Suspected->Check_Storage Oxidation_Suspected->Check_Handling

References

overcoming challenges in the purification of Cervinomycin A1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of Cervinomycin A1.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound, a polycyclic xanthone antibiotic. The primary challenge in its purification is the co-production of the structurally similar Cervinomycin A2.[1]

Problem 1: Poor Separation of this compound and A2

Symptoms:

  • Overlapping or co-eluting peaks for A1 and A2 in chromatography (TLC, HPLC).

  • Low purity of the isolated this compound fraction, contaminated with A2.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Inadequate Chromatographic Selectivity The initial purification of this compound and A2 was achieved using silica gel chromatography with a chloroform-methanol solvent system.[1] If this is not providing adequate separation, consider modifying the selectivity. This can be achieved by changing the stationary phase (e.g., using alumina or a bonded-phase silica) or altering the mobile phase composition. Introducing a different solvent with a different polarity or hydrogen-bonding capability can alter the retention times of the two compounds differently.
Suboptimal Mobile Phase Composition The reported separation on silica gel TLC uses a chloroform:methanol (40:1, v/v) mixture, with Rf values of 0.39 for A1 and 0.32 for A2.[1] For column chromatography, a 50:1 (v/v) ratio was used for initial fractionation.[1] Fine-tuning this ratio is critical. A shallower gradient or isocratic elution with a slightly less polar solvent system might improve resolution.
Column Overloading Loading too much crude extract onto the column can lead to band broadening and poor separation. Reduce the amount of sample loaded relative to the column size and stationary phase volume.
Sample Solvent Effects Dissolving the sample in a solvent that is too strong (too polar for normal-phase chromatography) can cause the sample to spread on the column before the mobile phase can properly interact with it. Whenever possible, dissolve the crude extract in the initial mobile phase or a weaker solvent.
Problem 2: Low Yield of this compound

Symptoms:

  • The final amount of purified this compound is significantly lower than expected from the initial crude extract.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Degradation of this compound Polycyclic xanthone antibiotics can be sensitive to pH, light, and temperature.[2] Although specific stability data for this compound is not readily available, it is advisable to work at neutral pH, protect the samples from light, and avoid high temperatures during extraction and purification. The stability of some polyene antibiotics is known to be optimal between pH 5 and 7.[2]
Irreversible Adsorption on Silica Gel Some compounds can irreversibly bind to the stationary phase, especially if it is acidic. If degradation on silica is suspected, deactivating the silica gel with a small amount of a base like triethylamine in the mobile phase can be beneficial. Alternatively, switching to a different stationary phase like alumina might prevent this issue.
Incomplete Extraction from Fermentation Broth Ensure efficient extraction from the culture filtrate. The original protocol uses ethyl acetate for extraction.[1] Optimizing the pH of the broth before extraction might improve the partitioning of this compound into the organic solvent.
Loss During Solvent Removal While this compound is a relatively large molecule, care should be taken during solvent evaporation under vacuum to avoid excessive heat, which could lead to degradation.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in purifying this compound?

A1: The main difficulty is the separation of this compound from its co-produced analogue, Cervinomycin A2. These two compounds are structurally very similar, which results in close retention times during chromatographic separation.[1]

Q2: What are the reported yields for this compound purification?

A2: In the initial discovery, from 3 grams of a crude brown powder obtained from a 30-liter culture, 25 mg of this compound and 150 mg of Cervinomycin A2 were isolated after silica gel and preparative thin-layer chromatography.[1] This highlights that this compound is often the minor component. However, a high-producing strain (AM-5344 M-81) was later developed which produces more than 600 µg/ml of this compound as the main component, simplifying its isolation.[1]

Q3: What are the key physicochemical properties of this compound and A2 that are relevant to their purification?

A3: The table below summarizes some important properties.

PropertyThis compoundCervinomycin A2
Appearance Yellow powderReddish orange powder
Solubility Soluble in chloroform, methanol; Insoluble in n-hexaneSoluble in chloroform, methanol; Insoluble in n-hexane
TLC Rf value 0.390.32
On silica gel with chloroform:methanol (40:1, v/v) as the mobile phase.[1]

Q4: Are there alternative chromatographic techniques that could be used to separate this compound and A2?

A4: While the original protocol uses silica gel and preparative TLC, other high-resolution techniques could be employed. Preparative High-Performance Liquid Chromatography (Prep-HPLC) with either normal-phase or reversed-phase columns could offer better resolution. For reversed-phase HPLC, a C18 column with a mobile phase of acetonitrile/water or methanol/water with a suitable modifier (like formic acid or acetic acid to improve peak shape) would be a good starting point.

Q5: How can I monitor the purification process?

A5: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the separation of this compound and A2. The different colors of the two compounds (A1 is yellow, A2 is reddish-orange) can also aid in visual assessment during chromatography.[1] For quantitative analysis of purity, High-Performance Liquid Chromatography (HPLC) with a UV detector is recommended.

Experimental Protocols

Extraction and Initial Fractionation of Cervinomycins

This protocol is adapted from the original literature describing the isolation of this compound and A2.[1]

  • Culture Broth Clarification: Centrifuge the fermentation broth to separate the supernatant from the mycelia.

  • Solvent Extraction: Extract the supernatant with an equal volume of ethyl acetate.

  • Concentration: Concentrate the ethyl acetate layer in vacuo to dryness to obtain an oily material.

  • Precipitation: Treat the oily residue with n-hexane to precipitate the crude Cervinomycins. Collect the resulting brown powder.

  • Silica Gel Column Chromatography:

    • Prepare a silica gel column (e.g., Kieselgel 60) in a suitable solvent like chloroform.

    • Dissolve the crude powder in a minimal amount of chloroform and load it onto the column.

    • Elute the column with a mixture of chloroform and methanol (e.g., 50:1, v/v).

    • Collect fractions and monitor by TLC to identify those containing Cervinomycins A1 and A2.

    • Combine the active fractions and concentrate in vacuo.

Preparative Thin-Layer Chromatography (TLC) for Final Purification

This method is suitable for small-scale purification to obtain pure this compound and A2.[1]

  • Sample Application: Dissolve the enriched powder from the previous step in a small amount of chloroform:methanol and apply it as a band onto a preparative TLC plate (e.g., Merck GF254).

  • Development: Develop the plate in a chromatography tank saturated with a chloroform:methanol (40:1, v/v) solvent system.

  • Visualization and Isolation:

    • After the solvent front has reached the top of the plate, remove the plate and let it dry.

    • The bands corresponding to this compound (yellow, Rf ≈ 0.39) and Cervinomycin A2 (reddish-orange, Rf ≈ 0.32) should be visible.

    • Carefully scrape the silica gel containing the this compound band from the plate.

    • Extract the this compound from the silica gel using a polar solvent like methanol or a mixture of chloroform and methanol.

    • Filter to remove the silica gel and concentrate the solvent to obtain the purified this compound.

Visualizations

General Purification Workflow for this compound

G Fermentation_Broth Fermentation Broth Centrifugation Centrifugation Fermentation_Broth->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Ethyl_Acetate_Extraction Ethyl Acetate Extraction Supernatant->Ethyl_Acetate_Extraction Concentration Concentration Ethyl_Acetate_Extraction->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Silica_Gel_Chromatography Silica Gel Chromatography (Chloroform:Methanol) Crude_Extract->Silica_Gel_Chromatography Enriched_Fraction Enriched A1/A2 Fraction Silica_Gel_Chromatography->Enriched_Fraction Preparative_TLC Preparative TLC (Chloroform:Methanol) Enriched_Fraction->Preparative_TLC Pure_A1 Pure this compound Preparative_TLC->Pure_A1 Pure_A2 Pure Cervinomycin A2 Preparative_TLC->Pure_A2

Caption: A flowchart illustrating the general workflow for the extraction and purification of this compound.

Troubleshooting Logic for Co-eluting this compound and A2

Caption: A decision-making diagram for troubleshooting the co-elution of this compound and A2.

References

Technical Support Center: Enhancing Cervinomycin A1 Production from Streptomyces cervinus

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and enhancing the yield of Cervinomycin A1 from Streptomyces cervinus.

Troubleshooting Guides

This section addresses common issues encountered during the fermentation, extraction, and analysis of this compound.

Problem Potential Cause Suggested Solution
Low or No this compound Production 1. Suboptimal Media Composition: Lack of essential precursors or presence of inhibitory compounds. 2. Incorrect Fermentation Parameters: pH, temperature, or aeration not optimal for secondary metabolite production. 3. Poor Inoculum Quality: Low viability or incorrect developmental stage of the seed culture. 4. Strain Instability: Genetic drift or loss of the biosynthetic gene cluster.1. Media Optimization: Systematically evaluate different carbon and nitrogen sources. See the Media Optimization Protocol below. 2. Parameter Optimization: Perform fermentation runs at varying pH (6.0-8.0), temperatures (28-32°C), and agitation speeds to determine optimal conditions. 3. Inoculum Development: Standardize seed culture age (typically 4-5 days for Streptomyces) and inoculum volume (5-10% v/v).[1] 4. Strain Maintenance: Use cryopreserved stocks and perform regular checks for productivity. Consider re-selection of high-producing colonies.
High Ratio of Cervinomycin A2 to A1 1. Oxidative Stress: this compound is a hydroquinone that can be oxidized to Cervinomycin A2.[2] High aeration or presence of oxidizing agents in the medium can promote this conversion. 2. Extraction/Purification Artifact: Oxidation can occur during downstream processing.1. Control Dissolved Oxygen: Maintain a controlled level of dissolved oxygen during fermentation. Consider adding antioxidants to the production medium. 2. Modified Extraction: Perform extraction under an inert atmosphere (e.g., nitrogen) and use degassed solvents. Add antioxidants like ascorbic acid to the extraction buffer.
Inconsistent Yields Between Batches 1. Variability in Raw Materials: Inconsistent quality of complex media components like soybean meal or yeast extract. 2. Inoculum Inconsistency: Variations in the age, density, or morphology of the seed culture. 3. Fluctuations in Fermentation Parameters: Poor control of pH, temperature, or dissolved oxygen.1. Standardize Media Components: Source high-quality, consistent batches of raw materials. Consider using chemically defined media for greater reproducibility. 2. Standardize Inoculum: Implement a strict protocol for seed culture preparation, including incubation time and cell density measurement. 3. Calibrate Probes: Regularly calibrate pH and dissolved oxygen probes. Ensure consistent temperature control throughout the fermentation.
Foaming in the Bioreactor 1. High Protein Content: Media components like soybean meal can cause foaming. 2. High Agitation/Aeration Rates: Can exacerbate foaming issues.1. Use Antifoaming Agents: Add an appropriate antifoaming agent (e.g., silicone-based) as needed. 2. Optimize Agitation/Aeration: Find a balance that provides sufficient oxygen transfer without excessive foaming.
Difficulty in Extracting this compound 1. Poor Solvent Choice: The selected solvent may not efficiently extract the compound from the fermentation broth. 2. Emulsion Formation: Presence of cell debris and media components can lead to stable emulsions during liquid-liquid extraction.1. Solvent Screening: Test different water-immiscible organic solvents. Ethyl acetate is a commonly used solvent for similar compounds.[3][4] 2. Centrifugation: Centrifuge the fermentation broth at high speed to pellet cells and debris before extraction.

Frequently Asked Questions (FAQs)

Q1: What are the typical fermentation conditions for this compound production?

A1: Based on the initial discovery and general practices for Streptomyces, a good starting point for fermentation conditions is a temperature of 28-30°C, an initial pH of 7.0, and cultivation for 4-5 days.[1][3] The production of this compound typically begins after the initial growth phase (around 40 hours) and reaches a maximum at approximately 89 hours.[3]

Q2: Which carbon and nitrogen sources are best for this compound production?

A2: The original production medium for S. cervinus used glycerol as a carbon source and soybean meal as a nitrogen source.[3] For optimization, it is recommended to test various carbon sources such as glucose, starch, and other complex carbohydrates, and nitrogen sources like yeast extract, peptone, and ammonium salts. The optimal concentrations should be determined empirically.[1]

Q3: How can I improve the yield of this compound through strain improvement?

A3: A classic and effective method is the "random mutation and screening" approach, using mutagens like UV irradiation or chemical agents to generate mutants, followed by screening for high-producing strains. The original high-yield strain AM-5344 M-81 was developed using a monospore-culture method, which can also be employed to select for more productive lineages.[3]

Q4: Is precursor feeding a viable strategy to enhance this compound yield?

A4: Yes, precursor feeding can be a powerful strategy for increasing the yield of polyketide antibiotics. Since this compound is a polycyclic xanthone derived from a polyketide pathway, feeding precursors like acetate, propionate, or specific amino acids that might be involved in the biosynthesis could enhance the yield. The specific precursors for this compound are not yet identified, so empirical testing of various short-chain fatty acids and amino acids is recommended.

Q5: What is a suitable method for the quantification of this compound?

A5: High-Performance Liquid Chromatography (HPLC) is the recommended method for accurate quantification. A reversed-phase C18 column with a UV detector is suitable. Given the chromophore of the xanthone structure, detection in the UV range (around 303 nm and 376 nm) should be effective.[3] A gradient elution with a mobile phase consisting of acetonitrile and water (with a modifier like formic acid or trifluoroacetic acid) is a good starting point for method development.

Experimental Protocols

Protocol 1: Media Optimization for Enhanced this compound Production

This protocol outlines a systematic approach to optimizing the fermentation medium using the one-factor-at-a-time (OFAT) method.

  • Baseline Medium: Prepare the baseline production medium as described in the original discovery: 2.0% glycerol, 2.0% soybean meal, 0.3% NaCl, with an initial pH of 7.0.[3]

  • Carbon Source Optimization:

    • Prepare flasks with the baseline medium, but replace glycerol with equivalent concentrations of other carbon sources (e.g., glucose, soluble starch, fructose).

    • Inoculate with a standardized seed culture of S. cervinus.

    • Ferment under standard conditions (e.g., 30°C, 220 rpm, 5 days).

    • Extract and quantify this compound from each culture.

  • Nitrogen Source Optimization:

    • Using the best carbon source identified in the previous step, prepare flasks where soybean meal is replaced with other nitrogen sources (e.g., yeast extract, peptone, tryptone, (NH₄)₂SO₄).

    • Repeat the fermentation and analysis as described above.

  • Trace Element Supplementation:

    • Prepare the optimized medium from the previous steps and supplement with various trace metal solutions (e.g., MgSO₄, FeSO₄, ZnSO₄) at different concentrations.

    • Repeat the fermentation and analysis.

  • Data Analysis: Compare the yields from each condition to determine the optimal media components.

Protocol 2: Extraction and Quantification of this compound
  • Harvesting: Centrifuge the fermentation broth (e.g., 5000 rpm for 15 minutes) to separate the mycelium from the supernatant.

  • Extraction:

    • Adjust the pH of the supernatant to acidic (e.g., pH 4.0) with HCl.

    • Extract the supernatant three times with an equal volume of ethyl acetate.[3]

    • Pool the organic layers and evaporate to dryness under reduced pressure.

  • Sample Preparation for HPLC:

    • Dissolve the dried extract in a known volume of methanol.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Analysis (Example Conditions):

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with a high concentration of A, and gradually increase the concentration of B over 20-30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 303 nm or 376 nm.[3]

    • Quantification: Use a standard curve prepared with purified this compound.

Data Presentation

Table 1: Effect of Carbon Source on this compound Yield (Hypothetical Data)

Carbon Source (20 g/L)Biomass (g/L)This compound Titer (mg/L)
Glycerol4.5150
Glucose5.2120
Soluble Starch4.8180
Fructose4.9135

Table 2: Effect of Nitrogen Source on this compound Yield (Hypothetical Data)

Nitrogen Source (20 g/L)Biomass (g/L)This compound Titer (mg/L)
Soybean Meal4.8180
Yeast Extract5.5210
Peptone5.1195
(NH₄)₂SO₄3.990

Visualizations

Below are diagrams illustrating key pathways and workflows relevant to this compound production.

experimental_workflow cluster_fermentation Fermentation Stage cluster_downstream Downstream Processing cluster_analysis Analysis Inoculum Inoculum Preparation Fermentation Production Fermentation Inoculum->Fermentation Harvest Harvest & Centrifugation Fermentation->Harvest Optimization Parameter Optimization (pH, Temp, DO) Optimization->Fermentation Extraction Solvent Extraction Harvest->Extraction Purification Chromatography Extraction->Purification HPLC HPLC Quantification Purification->HPLC Bioassay Bioactivity Assay Purification->Bioassay

Caption: Experimental workflow for this compound production.

hypothetical_biosynthesis Primary_Metabolism Primary Metabolism (Acetyl-CoA, Malonyl-CoA) PKS Type II Polyketide Synthase (PKS) Primary_Metabolism->PKS Precursors Polyketide_Chain Aromatic Polyketide Intermediate PKS->Polyketide_Chain Cyclases Cyclases / Aromatases Polyketide_Chain->Cyclases Anthraquinone Anthraquinone-like Intermediate Cyclases->Anthraquinone BVMO Baeyer-Villiger Monooxygenase (BVMO) Anthraquinone->BVMO Xanthone_Core Xanthone Core Structure BVMO->Xanthone_Core Tailoring Tailoring Enzymes (Methylation, etc.) Xanthone_Core->Tailoring Cervinomycin_A1 This compound Tailoring->Cervinomycin_A1

Caption: Hypothetical biosynthesis pathway for this compound.

troubleshooting_logic Start Low this compound Yield Check_Growth Is cell growth (biomass) also low? Start->Check_Growth Check_Ratio Is the A2/A1 ratio high? Start->Check_Ratio Check_Growth->Check_Ratio No Optimize_Media Optimize Media Components (Carbon/Nitrogen Sources) Check_Growth->Optimize_Media Yes Control_DO Control Dissolved Oxygen (DO) Check_Ratio->Control_DO Yes Optimize_Conditions Optimize Physical Conditions (pH, Temp, Aeration) Optimize_Media->Optimize_Conditions Modify_Extraction Modify Extraction Protocol (Inert atmosphere, antioxidants) Control_DO->Modify_Extraction

Caption: Troubleshooting logic for low this compound yield.

References

Technical Support Center: Minimizing Experimental Variability with Cervinomycin A1

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Cervinomycin A1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing experimental variability and troubleshooting common issues encountered when working with this potent polycyclic xanthone antibiotic.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a polycyclic xanthone antibiotic isolated from Streptomyces cervinus.[1][2] Its primary established mechanism of action, particularly in bacteria, is the interaction with phospholipids in the cytoplasmic membrane. This interaction disrupts membrane transport systems, leading to antibacterial effects against a range of anaerobic and Gram-positive bacteria.[1][2]

Q2: What are the known biological activities of this compound beyond its antibacterial effects?

As a member of the polycyclic xanthone class of natural products, this compound is recognized for its potential as an antineoplastic (anticancer) agent.[2] While specific studies on this compound are limited, related xanthone compounds have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in various cancer cell lines at nanomolar to low micromolar concentrations.

Q3: What are the solubility and stability properties of this compound?

This compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO), methanol, chloroform, and benzene. It is insoluble in water and hexane. For cell-based assays, it is recommended to prepare a concentrated stock solution in a suitable organic solvent like DMSO and then dilute it to the final working concentration in the cell culture medium. The stability of this compound in aqueous cell culture media over long incubation periods should be empirically determined for your specific experimental conditions.

Q4: Are there any known off-target effects or cytotoxicity concerns with this compound in mammalian cells?

While the primary target of this compound is the bacterial cell membrane, its membrane-active nature suggests the potential for interactions with eukaryotic cell membranes at higher concentrations. The acute toxicity (LD50) of this compound in mice has been reported as 50 mg/kg by intraperitoneal injection.[3] As with any experimental compound, it is crucial to determine the cytotoxic concentration range in your specific cell line of interest using a dose-response curve.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound.

Issue 1: High Variability in Cell Viability/Cytotoxicity Assays

Question: I am observing significant well-to-well and experiment-to-experiment variability in my cell viability assays (e.g., MTT, XTT, CellTiter-Glo®). What could be the cause?

Answer: High variability in cell-based assays with a membrane-active compound like this compound can stem from several factors.

  • Compound Precipitation: Due to its low aqueous solubility, this compound may precipitate out of the cell culture medium, especially at higher concentrations or during long incubation times. This leads to inconsistent dosing.

    • Recommendation: Visually inspect your culture plates for any signs of precipitation after adding this compound. Prepare fresh dilutions from your stock solution for each experiment. Consider using a lower percentage of serum in your medium during treatment, as serum proteins can sometimes interact with and reduce the effective concentration of small molecules.

  • Inconsistent Cell Seeding: Uneven cell numbers across wells is a common source of variability in any cell-based assay.

    • Recommendation: Ensure you have a single-cell suspension before seeding. Mix the cell suspension thoroughly before and during plating. Allow the plates to sit at room temperature for 15-20 minutes before placing them in the incubator to allow for even cell settling.

  • Edge Effects: Wells on the outer edges of a microplate are prone to evaporation, which can concentrate the compound and affect cell growth.

    • Recommendation: Avoid using the outer wells of the plate for experimental conditions. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity barrier.

  • Interaction with Assay Reagents: The colorimetric or fluorometric readout of your viability assay could be affected by the chemical properties of this compound.

    • Recommendation: Run a control plate with this compound in cell-free medium to check for any direct interaction with your assay reagents that might lead to a false positive or negative signal.

Issue 2: Inconsistent Results in Apoptosis or Cell Cycle Assays

Question: I am trying to measure apoptosis (e.g., via Annexin V/PI staining) or cell cycle arrest (e.g., via propidium iodide staining and flow cytometry) induced by this compound, but my results are not reproducible. Why might this be happening?

Answer: Inconsistent results in assays measuring specific cellular events can be due to subtle variations in experimental timing and conditions.

  • Timing of Assay: The induction of apoptosis and cell cycle arrest are dynamic processes. The time point at which you harvest your cells for analysis is critical.

    • Recommendation: Perform a time-course experiment to identify the optimal incubation time for observing the desired effect. For example, you might analyze cells at 12, 24, and 48 hours post-treatment.

  • Cell Density: The confluency of your cell culture can influence their susceptibility to drug treatment. Overly confluent or sparse cultures may respond differently.

    • Recommendation: Standardize your cell seeding density and aim for a consistent confluency (e.g., 70-80%) at the time of treatment.

  • Mechanism of Action: As a membrane-active agent, this compound might induce necrosis at higher concentrations, which can confound apoptosis measurements.

    • Recommendation: Perform a dose-response experiment and select a concentration that induces apoptosis without causing significant necrosis. Co-staining with a viability dye like propidium iodide or 7-AAD is essential to distinguish between apoptotic and necrotic cells.

Quantitative Data Summary

Parameter Value Organism/Cell Line Reference
LD50 (intraperitoneal) 50 mg/kgMice[3]
IC50 (Albofungin) 0.003 - 0.9 µMMCF-7, HeLa, HepG2[4]
IC50 (Novel Prenylated Xanthone) 3.35 - 8.09 µMU-87, SGC-7901, PC-3, H490, A549, CNE-1, CNE-2[5]
IC50 (α-mangostin, β-mangostin, γ-mangostin) 5 - 20 µMDLD-1 (human colon cancer)[6]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Stock Solution Preparation (e.g., 10 mM):

    • Accurately weigh out the required amount of this compound powder.

    • Dissolve the powder in sterile, anhydrous DMSO to a final concentration of 10 mM.

    • Gently vortex until the compound is completely dissolved.

    • Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

  • Working Solution Preparation:

    • On the day of the experiment, thaw a single aliquot of the stock solution at room temperature.

    • Dilute the stock solution in pre-warmed, complete cell culture medium to the desired final concentrations.

    • It is recommended to perform serial dilutions. For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution.

    • Ensure the final concentration of DMSO in the cell culture medium is consistent across all conditions (including the vehicle control) and is non-toxic to the cells (typically ≤ 0.1%).

    • Mix the working solution thoroughly by gentle inversion before adding it to the cells.

Protocol 2: General Cell Viability Assay (e.g., MTT Assay)
  • Cell Seeding:

    • Seed your cells in a 96-well plate at a predetermined optimal density.

    • Incubate the plate overnight to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare a series of working solutions of this compound at various concentrations (e.g., 2x the final desired concentration).

    • Remove the old medium from the wells and add an equal volume of the 2x working solutions.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control.

  • Incubation:

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.

    • Plot the percentage of viability against the log of the this compound concentration to generate a dose-response curve and calculate the IC50 value.

Visualizations

experimental_workflow_variability cluster_pre_experiment Pre-Experiment cluster_experiment Experiment cluster_post_experiment Post-Experiment stock Prepare this compound Stock (DMSO, single-use aliquots) prepare_working Prepare Fresh Working Solutions stock->prepare_working cell_culture Maintain Healthy, Low-Passage Cell Culture optimize_seeding Optimize Cell Seeding Density cell_culture->optimize_seeding seed_plate Seed Plate Uniformly (Avoid Edge Wells) optimize_seeding->seed_plate add_compound Add Compound and Vehicle Control prepare_working->add_compound seed_plate->add_compound incubate Incubate for Optimized Duration add_compound->incubate assay Perform Assay (e.g., Viability, Apoptosis) incubate->assay data_analysis Data Analysis (Normalization, IC50 Calculation) assay->data_analysis troubleshoot Troubleshoot Variability data_analysis->troubleshoot If high variability

Experimental Workflow for Minimizing Variability.

potential_signaling_pathway cluster_apoptosis Apoptosis Induction cluster_cell_cycle Cell Cycle Regulation cervinomycin This compound membrane Cell Membrane Interaction cervinomycin->membrane stress Membrane Stress / Altered Fluidity membrane->stress apoptosis Apoptosis stress->apoptosis Hypothesized Link cell_cycle_arrest Cell Cycle Arrest stress->cell_cycle_arrest Hypothesized Link caspase_activation Caspase Activation (e.g., Caspase-3, -9) apoptosis->caspase_activation cyclin_cdk Modulation of Cyclin/CDK Activity cell_cycle_arrest->cyclin_cdk dna_fragmentation DNA Fragmentation caspase_activation->dna_fragmentation g1_s_arrest G1/S or G2/M Arrest cyclin_cdk->g1_s_arrest

Hypothesized Signaling Pathways for this compound.

troubleshooting_logic start High Experimental Variability Observed check_precipitation Check for Compound Precipitation in Media start->check_precipitation check_seeding Review Cell Seeding Protocol start->check_seeding check_edge_effects Evaluate for Edge Effects start->check_edge_effects check_assay_interference Test for Assay Interference start->check_assay_interference solution_precipitation Solution: Prepare fresh dilutions, consider lower serum check_precipitation->solution_precipitation Yes solution_seeding Solution: Ensure single-cell suspension, mix well check_seeding->solution_seeding Inconsistent solution_edge_effects Solution: Avoid outer wells, use PBS buffer check_edge_effects->solution_edge_effects Present solution_assay_interference Solution: Run cell-free controls check_assay_interference->solution_assay_interference Suspected

Troubleshooting Logic for High Variability.

References

dealing with poor diffusion of Cervinomycin A1 in agar-based assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering poor diffusion of Cervinomycin A1 in agar-based assays. This compound is a potent antibiotic with known poor solubility in aqueous solutions, which can lead to challenges in standard microbiological testing procedures.

Frequently Asked Questions (FAQs)

Q1: Why am I observing small or no zones of inhibition with this compound in my agar diffusion assay?

A1: The primary reason for poor results in agar diffusion assays with this compound is its low aqueous solubility.[1] this compound is a hydrophobic molecule, and as such, it does not readily diffuse through the aqueous environment of the agar gel.[2][3] This can result in the compound precipitating at the application site (e.g., on the paper disk or in the well) and failing to reach the surrounding microorganisms in a sufficient concentration to inhibit their growth.

Q2: What are the known solubility properties of this compound?

A2: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), methanol, chloroform, and benzene. It is insoluble in water and hexane.[1]

Q3: What is the mechanism of action of this compound?

A3: The derivative Triacetylthis compound has been shown to interact with phospholipids in the cytoplasmic membrane, interfering with membrane transport.[1]

Q4: Are there alternative methods to agar diffusion for testing the antimicrobial activity of this compound?

A4: Yes, several alternative methods are better suited for hydrophobic compounds like this compound. These include:

  • Broth Dilution Assays: To determine the Minimum Inhibitory Concentration (MIC), this method is considered the 'gold standard' for antimicrobial susceptibility testing and is not dependent on diffusion through agar.[4][5][6]

  • Agar Dilution Assays: In this method, the antibiotic is incorporated directly into the agar medium at various concentrations before it solidifies. This bypasses the need for diffusion from a single point.[6]

  • Thin-Layer Chromatography (TLC)-Bioautography: This technique is particularly useful for separating and identifying active components from a mixture and can be used to assess the antimicrobial activity of compounds regardless of their polarity.[7][8]

Troubleshooting Guide

This guide addresses specific issues you may encounter when working with this compound in agar-based assays.

Issue 1: No Zone of Inhibition or Very Small Zone
  • Potential Cause: Poor diffusion due to the hydrophobicity of this compound.

  • Troubleshooting Steps:

    • Solvent Selection: Dissolve this compound in a minimal amount of a suitable organic solvent like DMSO before application to the paper disk or well. Be aware that high concentrations of DMSO can be toxic to some microorganisms, so a solvent-only control is crucial.

    • Use of Surfactants: Consider the addition of a non-ionic surfactant (e.g., Tween 80) at a low concentration (e.g., 0.1-0.5%) to the agar medium. This can help to increase the solubility and diffusion of hydrophobic compounds. A control plate with the surfactant alone should be included to ensure it does not affect microbial growth.

    • Alternative Assay Format: Switch to a more appropriate assay for hydrophobic compounds, such as a broth microdilution assay to determine the MIC.

Issue 2: Precipitate Formation at the Application Site
  • Potential Cause: The solvent carrying this compound evaporates, leaving the insoluble compound behind.

  • Troubleshooting Steps:

    • Solvent Choice and Concentration: Ensure you are using a solvent in which this compound is highly soluble. Prepare a stock solution at a higher concentration in the chosen solvent and then dilute it further in the culture medium for broth-based assays. For agar-based assays, apply a small volume of the concentrated stock solution to the disk or well to minimize the amount of solvent.

    • Pre-diffusion: After applying the this compound solution to the agar, allow it to pre-diffuse into the agar at a lower temperature (e.g., 4°C) for a few hours before incubating at the optimal growth temperature for the microorganism. This may help to improve the initial diffusion before significant solvent evaporation occurs.

Issue 3: Inconsistent Zone Sizes
  • Potential Cause: Uneven application of the compound, variations in agar depth, or inconsistent inoculum density.

  • Troubleshooting Steps:

    • Standardize Application: Ensure a consistent volume of the this compound solution is applied to each disk or well.

    • Uniform Agar Depth: Pour agar plates on a level surface to ensure a uniform depth. Variations in depth can affect the rate of diffusion.

    • Standardized Inoculum: Prepare the microbial inoculum to a standardized turbidity (e.g., 0.5 McFarland standard) to ensure a consistent lawn of growth.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC29H23NO9[1]
Molecular Weight529.51[1]
AppearanceYellow powder[1]
SolubilitySoluble in DMSO, MeOH, CHCl3, benzene. Insoluble in H2O, hexane.[1]

Table 2: Antimicrobial Activity of this compound (MIC in µg/ml by Agar Dilution Method)

Test OrganismMediumMIC (µg/ml)
Staphylococcus aureus ATCC 6538PHeart infusion agar0.78
Bacillus subtilis ATCC 6633Heart infusion agar0.05
Micrococcus luteus ATCC 9341Heart infusion agar0.39
Escherichia coli NIHJ JC-2Heart infusion agar>25
Clostridium perfringens ATCC 13124GAM agar0.05
Bacteroides fragilis ATCC 23745GAM agar0.78
Mycoplasma gallisepticum S-6PPLO agar1.56
Acholeplasma laidlawii PG8PPLO agar1.56
Data sourced from a study by S. Ōmura et al.[1]

Experimental Protocols

Protocol 1: Agar Well Diffusion Assay for this compound

Objective: To qualitatively assess the antimicrobial activity of this compound.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO)

  • Sterile Petri dishes

  • Appropriate agar medium (e.g., Mueller-Hinton Agar)

  • Test microorganism

  • Sterile swabs

  • Sterile cork borer (6-8 mm diameter)

  • Micropipette and sterile tips

  • Incubator

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 1 mg/mL).

  • Prepare and pour the appropriate agar medium into sterile Petri dishes and allow it to solidify.

  • Prepare an inoculum of the test microorganism equivalent to a 0.5 McFarland standard.

  • Using a sterile swab, evenly inoculate the entire surface of the agar plates to create a lawn of bacteria.

  • Using a sterile cork borer, create wells in the agar.

  • Carefully pipette a fixed volume (e.g., 50 µL) of the this compound solution into each well.

  • As a negative control, pipette the same volume of DMSO into a separate well.

  • Include a positive control with a known antibiotic.

  • Allow the plates to stand for 1-2 hours at room temperature to allow for some diffusion.

  • Incubate the plates at the optimal temperature and duration for the test microorganism.

  • Measure the diameter of the zones of inhibition.

Protocol 2: Broth Microdilution Assay for MIC Determination of this compound

Objective: To quantitatively determine the Minimum Inhibitory Concentration (MIC) of this compound.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO)

  • Sterile 96-well microtiter plates

  • Appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth)

  • Test microorganism

  • Multichannel micropipette and sterile tips

  • Incubator

  • Plate reader (optional)

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 1 mg/mL).

  • Dispense 100 µL of sterile broth into all wells of a 96-well plate.

  • Add 100 µL of the this compound stock solution to the first well of each row to be tested.

  • Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard the final 100 µL from the last well.

  • Prepare an inoculum of the test microorganism and dilute it in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.

  • Add 100 µL of the standardized inoculum to each well.

  • Include a growth control well (broth and inoculum only) and a sterility control well (broth only). Also, include a control for the effect of the highest concentration of DMSO used.

  • Incubate the plate at the optimal temperature and duration for the test microorganism.

  • Determine the MIC by visually inspecting for the lowest concentration of this compound that completely inhibits visible growth. This can also be assessed using a plate reader to measure optical density.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation & Analysis prep_cerv Prepare this compound stock solution in DMSO add_cerv Add this compound solution and controls to wells prep_cerv->add_cerv prep_agar Prepare and pour agar plates inoculate Inoculate agar plates with microorganism prep_agar->inoculate prep_inoculum Prepare standardized microbial inoculum prep_inoculum->inoculate create_wells Create wells in agar inoculate->create_wells create_wells->add_cerv incubate Incubate plates add_cerv->incubate measure Measure zones of inhibition incubate->measure

Caption: Workflow for the Agar Well Diffusion Assay of this compound.

troubleshooting_logic start Poor/No Zone of Inhibition cause1 Poor Diffusion (Hydrophobicity) start->cause1 cause2 Precipitation at Application Site start->cause2 solution1a Use Co-solvent (e.g., DMSO) cause1->solution1a solution1b Add Surfactant to Agar cause1->solution1b solution1c Switch to Alternative Assay (e.g., Broth Dilution) cause1->solution1c solution2a Optimize Solvent & Concentration cause2->solution2a solution2b Allow for Pre-diffusion cause2->solution2b

Caption: Troubleshooting logic for poor results with this compound.

References

strategies to reduce non-specific binding of Cervinomycin A1

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Cervinomycin A1. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to the non-specific binding of this compound in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is a polycyclic xanthone antibiotic produced by Streptomyces cervinus.[1][2][3] It is active against anaerobic bacteria and mycoplasma.[1][3] Its mechanism of action involves interacting with phospholipids in the cytoplasmic membrane, which disrupts membrane transport systems.[1][4]

Key Properties of this compound:

  • Molecular Formula: C29H23NO9[1][5][6]

  • Molecular Weight: 529.51 g/mol [1][5]

  • Appearance: Yellow powder[1][3]

  • Solubility: Soluble in DMSO, methanol, chloroform, and benzene. Insoluble in water and hexane.[1]

Q2: What is non-specific binding and why is it a concern for a molecule like this compound?

Non-specific binding refers to the interaction of a compound with surfaces or molecules other than its intended biological target. This can lead to inaccurate experimental results, such as false positives or an overestimation of binding affinity.[7][8] Given this compound's insolubility in water, it is likely hydrophobic, a property that can contribute to non-specific binding to plasticware, proteins, and cell membranes.

Q3: What are the common causes of non-specific binding?

Non-specific binding can be caused by several factors, including:

  • Hydrophobic interactions: The compound adheres to hydrophobic surfaces of microplates, pipette tips, or tubing.[8]

  • Electrostatic interactions: The compound interacts with charged surfaces on proteins or sensor chips.[9][10]

  • Aggregation: The compound forms aggregates that can bind non-specifically to various surfaces.

Q4: How can I detect non-specific binding of this compound in my assay?

Control experiments are crucial for identifying non-specific binding.[7] For example, in a binding assay, you can include a control with a bare sensor surface or beads without the target molecule to measure the binding of this compound to the assay apparatus itself.[8] In cell-based assays, a control cell line that does not express the target can be used.

Troubleshooting Guides

Issue 1: High background signal in plate-based assays (e.g., ELISA, fluorescence polarization)

High background signal is often a direct consequence of non-specific binding of this compound to the surfaces of the microplate wells.

Troubleshooting Workflow

start High Background Signal step1 Add Non-ionic Surfactant (e.g., 0.01-0.1% Tween-20 or Triton X-100) to wash and assay buffers start->step1 step2 Incorporate a Blocking Agent (e.g., 0.1-1% BSA or casein) in the assay buffer step1->step2 If issue persists end_success Background Signal Reduced step1->end_success Success step3 Increase Salt Concentration (e.g., add 50-150 mM NaCl) to the assay buffer step2->step3 If issue persists step2->end_success Success step4 Optimize Buffer pH to match the isoelectric point of interfering proteins step3->step4 If issue persists step3->end_success Success step5 Use Low-Binding Microplates step4->step5 If issue persists step4->end_success Success step5->end_success Success end_fail Issue Persists: Consider assay redesign step5->end_fail If issue persists

Caption: Workflow for troubleshooting high background signal.

Recommended Solutions
StrategyRationaleTypical Concentration Range
Add Non-ionic Surfactant Surfactants like Tween-20 or Triton X-100 disrupt hydrophobic interactions, preventing this compound from sticking to plastic surfaces.[8][9]0.01% - 0.1% (v/v)
Use a Blocking Agent Proteins like Bovine Serum Albumin (BSA) or casein coat the surfaces of the well, reducing available sites for non-specific binding.[7][8][9]0.1% - 1% (w/v)
Increase Salt Concentration Increasing the ionic strength of the buffer can shield electrostatic interactions that may contribute to non-specific binding.[9][10]50 mM - 150 mM NaCl
Use Low-Binding Plates Commercially available low-binding microplates have surfaces that are modified to resist the adsorption of molecules.[11]N/A
Issue 2: Poor reproducibility in cell-based assays

Inconsistent results in cell-based assays can arise from the non-specific interaction of this compound with cell membranes and serum proteins in the culture medium.

Troubleshooting Signaling Pathway

start Poor Reproducibility in Cell-Based Assays step1 Reduce Serum Concentration in media during treatment start->step1 check1 Does reproducibility improve? step1->check1 step2 Incorporate BSA in serum-free media check1->step2 No end_success Reproducibility Improved check1->end_success Yes step3 Wash cells thoroughly with PBS containing a low concentration of non-ionic surfactant (e.g., 0.05% Tween-20) prior to lysis or analysis step2->step3 step2->end_success If reproducibility improves step4 Optimize Incubation Time and Temperature step3->step4 step3->end_success If reproducibility improves step4->end_success If reproducibility improves end_fail Issue Persists: Evaluate compound stability and solubility step4->end_fail If issue persists

Caption: Logic for improving cell-based assay reproducibility.

Recommended Solutions
StrategyRationaleExperimental Consideration
Reduce Serum Concentration Serum contains abundant proteins (like albumin) that can bind non-specifically to this compound, reducing its effective concentration.Reduce serum to 0.5-2% during the compound treatment period. Ensure cell viability is not compromised.
Incorporate BSA If using serum-free media, adding BSA can act as a carrier protein and prevent the compound from adhering to cell culture plasticware.[8]Use 0.1-1% BSA in the treatment media.
Thorough Washing Washing cells after treatment removes unbound and non-specifically bound compound, reducing background signal in downstream applications.Wash 2-3 times with PBS. A low concentration of a non-ionic surfactant (e.g., 0.05% Tween-20) can be included in the wash buffer.
Optimize Incubation Conditions Non-specific binding can be time and temperature-dependent.[11]Test shorter incubation times and lower temperatures to see if the specific interaction is maintained while non-specific binding is reduced.

Experimental Protocols

Protocol 1: General Assay Buffer Optimization to Reduce Non-Specific Binding

This protocol provides a systematic approach to optimizing your assay buffer to minimize non-specific binding of this compound.

Workflow Diagram

start Prepare Baseline Assay Buffer step1 Test Tween-20 Gradient (0.01%, 0.05%, 0.1%) start->step1 step2 Test BSA Gradient (0.1%, 0.5%, 1.0%) in optimal Tween-20 buffer step1->step2 step3 Test NaCl Gradient (50, 100, 150 mM) in optimal Tween-20/BSA buffer step2->step3 end Optimized Assay Buffer step3->end

Caption: Systematic workflow for assay buffer optimization.

Methodology
  • Establish a Baseline: Run your assay using your standard buffer. Include a negative control (e.g., wells with no target protein) to measure the baseline non-specific binding of this compound.

  • Optimize Surfactant Concentration:

    • Prepare your assay buffer with increasing concentrations of Tween-20 (e.g., 0.01%, 0.05%, 0.1%).

    • Run the assay with each buffer composition, including the negative control.

    • Select the lowest concentration of Tween-20 that significantly reduces non-specific binding without affecting your specific signal.

  • Optimize Blocking Agent Concentration:

    • Using the optimal Tween-20 concentration from the previous step, prepare buffers with increasing concentrations of BSA (e.g., 0.1%, 0.5%, 1.0%).

    • Repeat the assay and select the lowest BSA concentration that provides a further reduction in non-specific binding.

  • Optimize Salt Concentration:

    • Using the optimal Tween-20 and BSA concentrations, prepare buffers with increasing concentrations of NaCl (e.g., 50 mM, 100 mM, 150 mM).

    • Run the assay and determine if increased ionic strength further reduces non-specific binding. Be cautious, as high salt concentrations can also disrupt specific protein-protein or protein-compound interactions.

  • Final Buffer Formulation: Combine the optimal concentrations of the surfactant, blocking agent, and salt to create your final optimized assay buffer.

Illustrative Data Summary

The following table illustrates the expected trend in signal-to-noise ratio as buffer components are optimized.

Buffer AdditiveConcentrationSignal (Specific)Signal (Non-Specific)Signal-to-Noise Ratio
None-10,0005,0002.0
Tween-200.05%9,8002,0004.9
Tween-20 + BSA0.05% + 0.5%9,5001,0009.5
Tween-20 + BSA + NaCl0.05% + 0.5% + 100 mM9,40080011.75

Note: These are hypothetical values for illustrative purposes.

References

modifying assay conditions for optimal Cervinomycin A1 activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing assay conditions for Cervinomycin A1 activity.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is an antibiotic that exhibits activity primarily against anaerobic bacteria. Its mode of action involves the disruption of the cytoplasmic membrane's integrity. It is believed to interact with phospholipids within the bacterial membrane, leading to increased permeability and subsequent leakage of essential intracellular components. This disruption of the membrane potential and integrity ultimately results in bacterial cell death.

Q2: What are the general recommendations for preparing a this compound stock solution?

Due to its hydrophobic nature and insolubility in water, this compound should be dissolved in an appropriate organic solvent to prepare a stock solution. Dimethyl sulfoxide (DMSO) is a commonly used solvent for this purpose. It is recommended to prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO. To ensure complete dissolution, gentle warming and vortexing may be necessary. The stock solution should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q3: How can I determine the Minimum Inhibitory Concentration (MIC) of this compound?

The broth microdilution method is a standard and recommended procedure for determining the MIC of this compound. A detailed protocol is provided in the "Experimental Protocols" section below. This method involves preparing serial dilutions of this compound in a 96-well microtiter plate and inoculating each well with a standardized bacterial suspension. The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth after a specified incubation period.

Q4: How does the choice of solvent affect the activity of this compound in an assay?

The solvent used to dissolve and dilute this compound can significantly impact its observed activity. While a small percentage of DMSO (typically ≤1%) in the final assay medium is generally well-tolerated by most bacteria, higher concentrations can exhibit antimicrobial activity on their own and may also affect the physical state of the compound in the aqueous assay medium. It is crucial to include a solvent control (medium with the same concentration of DMSO as the highest concentration used for the antibiotic) in every experiment to account for any effects of the solvent on bacterial growth.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Precipitation of this compound in the assay medium. This compound is hydrophobic and can precipitate when diluted into aqueous culture media.- Ensure the final concentration of the organic solvent (e.g., DMSO) is kept as low as possible (ideally ≤1%). - Consider using a broth medium supplemented with a non-ionic surfactant like Tween 80 (e.g., 0.05%) to improve the solubility of the compound.[1][2] - Prepare fresh dilutions of this compound from the stock solution for each experiment.
High variability in MIC results between experiments. - Inconsistent bacterial inoculum size. - Non-specific binding of this compound to plasticware. - Degradation of the compound.- Standardize the bacterial inoculum using a McFarland standard or by measuring the optical density (OD) at 600 nm. - Use low-binding microtiter plates to minimize the loss of the hydrophobic compound to the plastic surface.[1][3] - Prepare fresh working solutions of this compound for each assay and avoid repeated freeze-thaw cycles of the stock solution.
No observed activity of this compound against susceptible strains. - Inactivation of the compound due to inappropriate pH or temperature. - Use of an inappropriate assay medium.- Verify the pH of the assay medium is within the optimal range for this compound activity (typically neutral to slightly acidic for similar compounds). - Ensure the incubation temperature is optimal for the growth of the target microorganism and does not lead to the degradation of the antibiotic. - Some media components can antagonize the activity of certain antibiotics. Test activity in different standard broth media (e.g., Mueller-Hinton Broth, Tryptic Soy Broth).
Inconsistent results in membrane integrity assays (e.g., NPN or DiSC3(5) assays). - Interference of this compound with the fluorescent dye. - Incorrect dye concentration or bacterial cell density.- Run a control experiment to check if this compound quenches the fluorescence of the dye in the absence of bacteria. - Optimize the concentrations of the fluorescent dye and the bacterial suspension to ensure a stable baseline and a robust signal-to-noise ratio.[4][5][6]

Experimental Protocols

Protocol 1: Broth Microdilution Assay for MIC Determination

This protocol is adapted from standard CLSI guidelines for antimicrobial susceptibility testing.

Materials:

  • This compound stock solution (in 100% DMSO)

  • Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Sterile 96-well, low-binding, U-bottom microtiter plates

  • Bacterial culture in logarithmic growth phase

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator

Procedure:

  • Prepare Bacterial Inoculum:

    • Aseptically pick several colonies of the test bacterium from a fresh agar plate and suspend them in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the adjusted bacterial suspension 1:100 in sterile MHB to achieve a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.

  • Prepare Serial Dilutions of this compound:

    • Add 100 µL of sterile MHB to all wells of the microtiter plate except for the first column.

    • Prepare a working solution of this compound by diluting the stock solution in MHB. For example, to achieve a final starting concentration of 128 µg/mL, prepare a 256 µg/mL working solution.

    • Add 200 µL of the working solution to the first well of each row.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second well, mixing, and continuing this process across the plate. Discard 100 µL from the last well containing the antibiotic.

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL. This will further dilute the antibiotic concentration by half, achieving the desired final concentrations.

    • Include a growth control well (containing MHB and bacteria but no antibiotic) and a sterility control well (containing only MHB).

  • Incubation:

    • Seal the plate and incubate at the optimal temperature for the test bacterium (e.g., 37°C) for 16-20 hours.

  • Reading the MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.

Protocol 2: Membrane Permeabilization Assay using N-Phenyl-1-naphthylamine (NPN)

This assay measures the ability of a compound to disrupt the outer membrane of Gram-negative bacteria.

Materials:

  • This compound

  • N-Phenyl-1-naphthylamine (NPN) stock solution (e.g., 1 mM in acetone)

  • HEPES buffer (5 mM, pH 7.2)

  • Bacterial culture in logarithmic growth phase

  • Polymyxin B (positive control)

  • 96-well black, clear-bottom microtiter plate

  • Fluorometer

Procedure:

  • Prepare Bacterial Suspension:

    • Grow the bacterial culture to mid-log phase.

    • Harvest the cells by centrifugation and wash twice with HEPES buffer.

    • Resuspend the cells in HEPES buffer to an OD₆₀₀ of 0.5.

  • Assay Setup:

    • In the microtiter plate, add 50 µL of the bacterial suspension to each well.

    • Add 50 µL of varying concentrations of this compound (or Polymyxin B as a positive control) to the wells. Include a buffer-only control.

  • NPN Addition and Measurement:

    • Add 100 µL of NPN solution (diluted in HEPES buffer to a final concentration of 10 µM) to each well.

    • Immediately measure the fluorescence intensity using a fluorometer with an excitation wavelength of 350 nm and an emission wavelength of 420 nm.[7][8][9][10][11]

    • Monitor the fluorescence over time (e.g., every 5 minutes for 30 minutes). An increase in fluorescence indicates membrane permeabilization.

Quantitative Data Summary

Table 1: Solubility of this compound

SolventSolubilityReference
WaterInsoluble
HexaneInsoluble
DMSOSoluble
MethanolSoluble
ChloroformSoluble
BenzeneSoluble

Table 2: Example MICs of a Hydrophobic Antibiotic Under Different Assay Conditions

ConditionMIC (µg/mL)
Standard MHB16
MHB + 0.05% Tween 804
Standard 96-well plate8
Low-binding 96-well plate2

Note: These are hypothetical values to illustrate the potential impact of assay modifications and should be determined experimentally for this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Analysis A Prepare this compound Stock Solution (in DMSO) C Serial Dilution of this compound in 96-well plate A->C B Prepare Bacterial Inoculum (0.5 McFarland) D Inoculate with Bacterial Suspension B->D C->D E Incubate at 37°C for 16-20 hours D->E F Read MIC (Lowest concentration with no visible growth) E->F signaling_pathway CervinomycinA1 This compound OuterMembrane Bacterial Outer Membrane (Gram-negative) CervinomycinA1->OuterMembrane Passage CytoplasmicMembrane Cytoplasmic Membrane CervinomycinA1->CytoplasmicMembrane Interaction Phospholipids Phospholipids CervinomycinA1->Phospholipids Binds to OuterMembrane->CytoplasmicMembrane MembraneDisruption Membrane Disruption & Increased Permeability Phospholipids->MembraneDisruption Leakage Leakage of Intracellular Components (Ions, ATP, etc.) MembraneDisruption->Leakage CellDeath Bacterial Cell Death Leakage->CellDeath

References

Validation & Comparative

Comparative Analysis of the Antibacterial Spectrum of Cervinomycin A1 Against Clinical Isolates

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antibacterial spectrum of Cervinomycin A1, with a focus on its activity against clinically significant Gram-positive pathogens. The performance of this compound is contextualized by comparing its available in vitro activity data with that of standard-of-care antibiotics used to treat infections caused by Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococcus (VRE).

Executive Summary

This compound is an antibiotic with demonstrated in vitro activity against a range of Gram-positive bacteria, including anaerobic species. While comprehensive data on its activity against a broad panel of contemporary clinical isolates is limited in publicly accessible literature, existing information suggests it may be a subject of interest for further investigation, particularly in the context of multidrug-resistant organisms. This guide synthesizes the available data and provides a framework for its comparison against established therapeutic agents.

In Vitro Antibacterial Activity: A Comparative Overview

The following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound against standard reference strains and compares it with the typical MIC ranges for vancomycin, linezolid, and daptomycin against clinical isolates of MRSA and VRE. It is critical to note that the data for this compound is not from a head-to-head comparative study against these specific clinical isolates; therefore, this comparison is indirect and should be interpreted with caution.

Table 1: MIC of this compound against Reference Gram-Positive Bacteria

MicroorganismStrainMIC (µg/mL)
Staphylococcus aureusATCC 6538P0.78
Bacillus subtilisATCC 66330.05
Micrococcus luteusATCC 93410.39
Clostridium perfringensATCC 131240.05
Peptococcus prevotiiATCC 93210.2
Bacteroides fragilisATCC 237450.78

Data sourced from a study by Omura et al.[1][2]

Table 2: Comparative MIC Data for Antibiotics against Methicillin-Resistant Staphylococcus aureus (MRSA) Clinical Isolates

AntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
This compound Data not availableData not available
Vancomycin 11.5 - 2
Linezolid < 4< 4
Daptomycin 0.5 - 0.750.75 - 1

Note: The MIC values for vancomycin, linezolid, and daptomycin are compiled from various surveillance studies and clinical trials.[3][4] The absence of data for this compound against a large panel of clinical MRSA isolates is a significant gap in the current literature.

Table 3: Comparative MIC Data for Antibiotics against Vancomycin-Resistant Enterococcus (VRE) Clinical Isolates

AntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
This compound Data not availableData not available
Linezolid 1 - 22
Daptomycin 2 - 44

Note: The MIC values for linezolid and daptomycin are compiled from multiple sources reporting on clinical VRE isolates.[5][6][7] Data for this compound against clinical VRE isolates is not currently available in the public domain.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to determining the antibacterial spectrum of a compound like this compound. These protocols are based on established standards from the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a standardized and widely used technique for determining the in vitro susceptibility of bacteria to antimicrobial agents.

  • Preparation of Antimicrobial Agent Stock Solution:

    • A stock solution of this compound (or comparator antibiotic) is prepared in a suitable solvent (e.g., DMSO) at a high concentration.

    • Serial two-fold dilutions are then made in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired final concentration range for testing.

  • Inoculum Preparation:

    • Bacterial isolates are grown on an appropriate agar medium (e.g., Tryptic Soy Agar with 5% sheep blood for staphylococci and enterococci) for 18-24 hours.

    • Several colonies are used to prepare a bacterial suspension in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • This suspension is further diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Aliquots of the standardized bacterial inoculum are added to the wells of a 96-well microtiter plate, each containing the serially diluted antimicrobial agent.

    • A growth control well (bacteria without antibiotic) and a sterility control well (broth only) are included.

    • The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.

Agar Dilution Method for MIC Determination

This method is an alternative to broth microdilution and is particularly useful for testing a large number of isolates.

  • Preparation of Antibiotic-Containing Agar Plates:

    • A stock solution of the antimicrobial agent is prepared as described for the broth microdilution method.

    • Serial two-fold dilutions of the antibiotic are incorporated into molten Mueller-Hinton Agar.

    • The agar is then poured into petri dishes and allowed to solidify. A control plate with no antibiotic is also prepared.

  • Inoculum Preparation:

    • The bacterial inoculum is prepared to a 0.5 McFarland standard as described previously.

  • Inoculation and Incubation:

    • A multipoint inoculator is used to spot a standardized volume of each bacterial suspension onto the surface of the antibiotic-containing agar plates.

    • The plates are allowed to dry and then incubated at 35°C ± 2°C for 16-20 hours.

  • Interpretation of Results:

    • The MIC is the lowest concentration of the antibiotic that inhibits the growth of the bacteria, defined as no growth, a faint haze, or one or two colonies.

Visualizations

Experimental Workflow for MIC Determination

experimental_workflow cluster_prep Preparation cluster_inoculum Inoculum Standardization cluster_testing MIC Testing cluster_results Results start Start bacterial_culture Bacterial Isolate Culture (18-24h) start->bacterial_culture antibiotic_dilution Serial Dilution of This compound start->antibiotic_dilution mcfarland Prepare 0.5 McFarland Standard Suspension bacterial_culture->mcfarland inoculate_plate Inoculate Microtiter Plate antibiotic_dilution->inoculate_plate final_inoculum Dilute to Final Inoculum (5x10^5 CFU/mL) mcfarland->final_inoculum final_inoculum->inoculate_plate incubate Incubate at 35°C (16-20h) inoculate_plate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Proposed Mechanism of Action of this compound

mechanism_of_action cluster_membrane Bacterial Cytoplasmic Membrane phospholipids Phospholipids disruption Membrane Disruption phospholipids->disruption transport_proteins Membrane Transport Proteins inhibition Inhibition of Transport transport_proteins->inhibition cervinomycin This compound cervinomycin->phospholipids Interacts with cervinomycin->transport_proteins Interferes with leakage Leakage of Intracellular Components (Ions, Metabolites) disruption->leakage cell_death Bacterial Cell Death leakage->cell_death inhibition->cell_death

References

Navigating Resistance: A Comparative Guide to Cervinomycin A1 and Other Membrane-Targeting Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of antibiotic resistance is a critical global health challenge, necessitating a deeper understanding of the mechanisms of action and potential for cross-resistance among novel and existing antimicrobial agents. This guide provides a comparative analysis of Cervinomycin A1, an antibiotic that targets the bacterial cell membrane, with other antibiotics sharing a similar mechanism. Due to the limited availability of direct cross-resistance studies involving this compound, this guide leverages its known mechanism of action to infer potential cross-resistance profiles, supported by general principles of antibiotic resistance.

Mechanism of Action: A Shared Battlefield

This compound exerts its antibacterial effect by interacting with phospholipids in the cytoplasmic membrane of susceptible bacteria, primarily Gram-positive organisms like Staphylococcus aureus.[1][2] This interaction disrupts the membrane's integrity and interferes with essential transport systems, ultimately leading to cell death. This mode of action is shared by a class of antibiotics that target the bacterial cell membrane, a promising approach to combat resistance as the membrane is a highly conserved and essential structure.

Inferred Cross-Resistance Profile of this compound

Cross-resistance occurs when a bacterium develops resistance to one antibiotic and, as a consequence, becomes resistant to other antibiotics to which it has not been exposed. For membrane-targeting agents like this compound, resistance mechanisms often involve modifications to the cell membrane's composition. Therefore, cross-resistance is plausible with other antibiotics whose efficacy is dependent on the physical and chemical properties of the bacterial membrane.

The following table summarizes the inferred cross-resistance potential between this compound and other selected antibiotics based on their mechanisms of action and known resistance patterns. It is crucial to note that this data is predictive and requires experimental validation.

Antibiotic ClassExample AntibioticMechanism of ActionInferred Cross-Resistance with this compoundRationale for Inference
Lipopeptides DaptomycinBinds to the bacterial cell membrane in a calcium-dependent manner, causing membrane depolarization and potassium efflux.High Potential Both target the cell membrane. Resistance to daptomycin in S. aureus is associated with alterations in membrane phospholipid composition and surface charge, which would likely also affect this compound's activity.
Antimicrobial Peptides (AMPs) NisinForms pores in the cell membrane after binding to Lipid II.Moderate Potential While both target the membrane, the initial binding target for Nisin (Lipid II) is different. However, downstream membrane disruption is a shared feature, and changes in membrane fluidity could affect both.
Polymyxins Polymyxin BInteracts with the lipopolysaccharide (LPS) of Gram-negative bacteria and the phospholipids of the outer and inner membranes, leading to membrane disruption.Low Potential (in Gram-positives) Polymyxins are primarily active against Gram-negative bacteria due to their interaction with LPS. This compound is active against Gram-positives. However, in principle, membrane alterations could confer some level of cross-resistance if they are fundamental changes to the phospholipid bilayer.
Glycopeptides VancomycinInhibits cell wall synthesis by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors.Low Potential The primary target is different (cell wall vs. cell membrane). However, some vancomycin-intermediate S. aureus (VISA) strains exhibit thickened cell walls and altered membrane properties, which could indirectly affect this compound's access to its target.
Beta-lactams PenicillinInhibit penicillin-binding proteins (PBPs) involved in peptidoglycan synthesis.Very Low Potential The mechanism of action is entirely different, targeting cell wall synthesis rather than the cell membrane.

Experimental Protocols for Determining Cross-Resistance

To validate the inferred cross-resistance profiles, standardized antimicrobial susceptibility testing methods should be employed. The following are detailed methodologies for key experiments.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

Objective: To determine the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strains of interest (e.g., reference strains and clinical isolates of S. aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Antibiotic stock solutions (this compound and comparator agents)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare serial twofold dilutions of each antibiotic in CAMHB in the wells of a 96-well plate. The final volume in each well should be 50 µL.

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

  • Add 50 µL of the standardized bacterial suspension to each well, resulting in a final volume of 100 µL.

  • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is read as the lowest concentration of the antibiotic at which there is no visible turbidity.

Checkerboard Assay for Synergy and Antagonism

Objective: To assess the interaction between two antibiotics (e.g., this compound and another antibiotic) to determine if their combined effect is synergistic, additive, indifferent, or antagonistic.

Procedure:

  • In a 96-well plate, prepare serial dilutions of Antibiotic A along the x-axis and serial dilutions of Antibiotic B along the y-axis.

  • The final plate will contain various combinations of concentrations of the two antibiotics.

  • Inoculate the wells with a standardized bacterial suspension as described for the MIC determination.

  • After incubation, determine the MIC of each antibiotic alone and in combination.

  • Calculate the Fractional Inhibitory Concentration (FIC) index: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

    • FIC ≤ 0.5: Synergy

    • 0.5 < FIC ≤ 4.0: Additive or Indifference

    • FIC > 4.0: Antagonism

Visualizing the Pathways

To better understand the mechanisms at play, the following diagrams illustrate the mode of action of this compound and a potential pathway for resistance leading to cross-resistance with other membrane-targeting agents.

Cervinomycin_A1_Mechanism cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane cluster_cytoplasm Cytoplasm Cervinomycin_A1 This compound Phospholipids Phospholipids Cervinomycin_A1->Phospholipids Interacts with Membrane_Disruption Membrane Disruption & Impaired Transport Phospholipids->Membrane_Disruption Leads to Membrane_Proteins Membrane Transport Proteins Cellular_Contents Cellular Contents Membrane_Disruption->Cellular_Contents Leakage of Cell_Death Cell Death Membrane_Disruption->Cell_Death Results in

Caption: Mechanism of action of this compound.

Cross_Resistance_Pathway cluster_changes Phenotypic Changes Antibiotic_Exposure Exposure to Membrane- Targeting Antibiotic (e.g., this compound) Selective_Pressure Selective Pressure Antibiotic_Exposure->Selective_Pressure Genetic_Mutation Genetic Mutations in Membrane-Related Genes (e.g., mprF, dlt) Selective_Pressure->Genetic_Mutation Altered_Membrane Altered Membrane Composition Genetic_Mutation->Altered_Membrane Leads to Resistance Resistance to This compound Altered_Membrane->Resistance Confers Cross_Resistance Cross-Resistance to other Membrane-Targeting Antibiotics (e.g., Daptomycin) Altered_Membrane->Cross_Resistance Confers Charge_Alteration Altered Surface Charge Altered_Membrane->Charge_Alteration Fluidity_Change Changes in Membrane Fluidity Altered_Membrane->Fluidity_Change

Caption: Inferred pathway for cross-resistance development.

Conclusion

While direct experimental data on cross-resistance between this compound and other antibiotics is not yet widely available, its mechanism of action provides a strong basis for predicting potential cross-resistance with other membrane-targeting agents. The experimental protocols outlined in this guide provide a framework for researchers to investigate these interactions further. Understanding these potential resistance overlaps is paramount for the strategic development and clinical application of new and existing antibiotics, ensuring their long-term efficacy in the fight against multidrug-resistant pathogens.

References

Pioneering Pathways in Antimicrobial Research: A Guide to Investigating the Synergistic Potential of Cervinomycin A1

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide for researchers, scientists, and drug development professionals on methodologies to evaluate the synergistic effects of Cervinomycin A1 with other antimicrobial agents. This document provides a framework for experimental design and data interpretation in the absence of currently available specific studies on this compound combinations.

While this compound, a potent antibiotic isolated from Streptomyces cervinus, has demonstrated significant inhibitory activity against anaerobic bacteria and certain Gram-positive organisms, to date, published research has not specifically detailed its synergistic effects when combined with other antimicrobial agents.[1][2] The primary mechanism of action for this compound involves interaction with phospholipids in the cytoplasmic membrane, leading to interference with the membrane transport system.[3][4] This unique mode of action presents a compelling case for investigating its potential in combination therapies, which could offer a promising strategy against multidrug-resistant pathogens.[5][6]

This guide outlines the standardized experimental protocols that can be employed to systematically evaluate the synergistic potential of this compound. By following these established methodologies, researchers can generate robust and comparable data to elucidate novel combination therapies.

Quantifying Synergy: The Checkerboard Assay

The checkerboard assay is a widely used in vitro method to quantify the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents when used in combination.[7][8][9][10] The outcome is typically expressed as the Fractional Inhibitory Concentration (FIC) index.

Hypothetical Synergistic Data of this compound with Antibiotic X against Staphylococcus aureus

The table below illustrates how data from a checkerboard assay could be presented. These hypothetical results suggest a synergistic interaction between this compound and a theoretical "Antibiotic X" against Staphylococcus aureus.

OrganismAntimicrobial AgentMIC Alone (µg/mL)MIC in Combination (µg/mL)FIC Index (ΣFIC)Interpretation
S. aureus ATCC 29213This compound20.50.5Synergy
Antibiotic X41

Note: The Fractional Inhibitory Concentration (FIC) index is calculated as follows: FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone); FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone). The ΣFIC is the sum of the individual FIC values. An ΣFIC of ≤ 0.5 is generally considered synergistic.[7][10][11]

Experimental Protocol: Checkerboard Synergy Assay

This protocol provides a detailed methodology for performing a checkerboard assay to assess the synergy between this compound and another antimicrobial agent.

  • Preparation of Antimicrobial Agents:

    • Prepare stock solutions of this compound and the second antimicrobial agent in a suitable solvent (e.g., DMSO).

    • Perform serial twofold dilutions of each antimicrobial agent in a 96-well microtiter plate. This compound dilutions are typically made along the rows, and the second agent's dilutions are made along the columns.

  • Inoculum Preparation:

    • Culture the test organism (e.g., Staphylococcus aureus) overnight on an appropriate agar medium.

    • Prepare a bacterial suspension in Mueller-Hinton broth (MHB) and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Incubation:

    • Inoculate each well of the microtiter plate containing the antimicrobial dilutions with the prepared bacterial suspension.

    • Include appropriate controls: wells with no antimicrobials (growth control), wells with each antimicrobial alone to determine the Minimum Inhibitory Concentration (MIC) of each drug individually, and wells with no bacteria (sterility control).

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis:

    • After incubation, visually inspect the plates for turbidity to determine the MICs. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

    • The MIC of each drug in combination is determined from the wells showing no growth.

    • Calculate the FIC index for each combination to determine the nature of the interaction.[9][11]

G cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A1 This compound Stock Dilute Serial Dilutions in 96-well Plate A1->Dilute A2 Antibiotic X Stock A2->Dilute Bac Bacterial Culture Inoc Inoculation Bac->Inoc Dilute->Inoc Incubate Incubation (18-24h) Inoc->Incubate Read Read MICs Incubate->Read Calc Calculate FIC Index Read->Calc Interpret Interpret Results Calc->Interpret Syn Synergy (FIC <= 0.5) Add Additive (0.5 < FIC <= 1) Ind Indifference (1 < FIC <= 4) Ant Antagonism (FIC > 4) Interpret->Syn Interpret->Add Interpret->Ind Interpret->Ant

Caption: Workflow for a checkerboard synergy assay.

Assessing Bactericidal Activity: Time-Kill Curve Assay

While the checkerboard assay measures the inhibition of growth (bacteriostatic synergy), the time-kill curve assay provides information on the rate of bacterial killing (bactericidal synergy).[12][13][14]

Experimental Protocol: Time-Kill Curve Assay

  • Preparation:

    • Prepare flasks containing Mueller-Hinton broth with this compound alone, the second antimicrobial alone, and the combination of both at concentrations determined from the checkerboard assay (e.g., sub-inhibitory concentrations that demonstrated synergy).

    • Include a growth control flask without any antimicrobials.

  • Inoculation:

    • Prepare a mid-logarithmic phase bacterial culture and inoculate each flask to a starting density of approximately 10⁵ - 10⁶ CFU/mL.

  • Sampling and Plating:

    • Incubate the flasks in a shaking incubator at 37°C.

    • At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw aliquots from each flask.

    • Perform serial dilutions of the aliquots and plate them onto appropriate agar plates to determine the viable bacterial count (CFU/mL).

  • Data Analysis:

    • Plot the log₁₀ CFU/mL against time for each condition.

    • Synergy is typically defined as a ≥ 2-log₁₀ decrease in CFU/mL at 24 hours by the combination compared to the most active single agent.[14][15]

G cluster_legend Time-Kill Curve Interpretations cluster_plot key Log10 CFU/mL vs. Time Synergy Synergy: ≥ 2-log10 decrease vs. most active agent Additive Additive: < 2-log10 decrease vs. most active agent Indifference Indifference: Similar to most active agent Antagonism Antagonism: ≥ 2-log10 increase vs. most active agent start end_x start->end_x Time (hours) end_y start->end_y Log10 CFU/mL Control Growth Control AgentA Agent A Control->AgentA AgentB Agent B AgentA->AgentB Combination Combination AgentB->Combination

Caption: Conceptual representation of time-kill curve results.

By employing these standardized methodologies, the scientific community can begin to explore the synergistic potential of this compound, paving the way for novel and effective combination therapies to combat the growing threat of antimicrobial resistance.

References

A Head-to-Head Comparison of Cervinomycin A1 and A2 Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the antimicrobial activities of Cervinomycin A1 and A2. The information presented is intended to assist researchers and professionals in drug development in understanding the subtle but important differences between these two closely related antibiotics.

Quantitative Data Summary: Antimicrobial Activity

The antimicrobial activities of this compound and A2 have been evaluated against a panel of aerobic and anaerobic bacteria, as well as mycoplasmas. The minimum inhibitory concentration (MIC) values, summarized in the table below, indicate the lowest concentration of the antibiotic that prevents visible growth of a microorganism. Lower MIC values are indicative of higher potency.

MicroorganismThis compound (μg/mL)Cervinomycin A2 (μg/mL)
Aerobic Bacteria
Staphylococcus aureus ATCC 6538P0.781.56
Bacillus subtilis ATCC 66330.050.2
Micrococcus luteus ATCC 93410.391.56
Escherichia coli NIHJ JC-2>25>25
Klebsiella pneumoniae ATCC 10031>25>25
Proteus vulgaris IFO 3167>25>25
Pseudomonas aeruginosa IFO 3080>25>25
Anaerobic Bacteria
Clostridium perfringens ATCC 131240.050.1
Eubacterium limosum ATCC 84680.10.1
Peptococcus prevotii ATCC 93210.20.2
Streptococcus mutans RK-10.050.39
Bacteroides fragilis ATCC 237450.781.56
Fusobacterium varium ATCC 8501>25>25
Veillonella alcalescens ATCC 17745>25>25
Mycoplasma
Mycoplasma gallisepticum S-61.5612.5
Acholeplasma laidlawii PG81.5612.5

Data sourced from "this compound and A2, new antibiotics active against anaerobes, produced by Streptomyces cervinus sp. nov."[1][2]

Experimental Protocols

The following is a detailed methodology for the determination of the Minimum Inhibitory Concentration (MIC) values, as is standard in the field.

Agar Dilution Method for MIC Determination

This method is a standard procedure for determining the MIC of an antimicrobial agent against bacteria.

  • Preparation of Antibiotic Stock Solutions: Stock solutions of this compound and A2 are prepared by dissolving the compounds in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a high concentration (e.g., 1 mg/mL).

  • Preparation of Agar Plates with Antibiotics:

    • A series of twofold dilutions of the antibiotic stock solutions are prepared in sterile molten agar medium appropriate for the test organism (e.g., Heart Infusion Agar for aerobic bacteria, GAM agar for anaerobic bacteria).

    • The final concentrations of the antibiotics in the agar plates should cover a range that is expected to include the MIC of the test organisms.

    • Control plates containing only the agar medium with no antibiotic are also prepared.

  • Inoculum Preparation:

    • The bacterial strains to be tested are grown overnight in a suitable broth medium.

    • The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

    • The standardized bacterial suspension is then diluted to achieve a final inoculum of approximately 10⁴ CFU per spot on the agar plate.

  • Inoculation of Agar Plates:

    • A multipoint inoculator is used to spot a standardized volume of each bacterial suspension onto the surface of the antibiotic-containing and control agar plates.

  • Incubation:

    • The inoculated plates are incubated under appropriate conditions for the test organisms. Aerobic bacteria are typically incubated at 37°C for 18-24 hours. Anaerobic bacteria are incubated in an anaerobic environment (e.g., an anaerobic jar with a gas-generating system) at 37°C for 48 hours.

  • Determination of MIC:

    • Following incubation, the plates are examined for bacterial growth.

    • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits the visible growth of the organism.

Proposed Mechanism of Action

Studies on a derivative of this compound, triacetylthis compound, suggest that the mode of action involves interaction with the bacterial cell membrane.[3] The proposed signaling pathway illustrates this mechanism.

cluster_extracellular Extracellular Space cluster_membrane Bacterial Cytoplasmic Membrane cluster_intracellular Intracellular Space Cervinomycin This compound/A2 Phospholipids Phospholipids Cervinomycin->Phospholipids Interaction Transport Membrane Transport System Phospholipids->Transport Disruption Leakage Leakage of Intracellular Components (Ions, Metabolites) Transport->Leakage Leads to Inhibition Inhibition of Macromolecular Synthesis (DNA, RNA, Protein, Cell Wall) Transport->Inhibition Leads to

Caption: Proposed mechanism of action for Cervinomycin.

In-Depth Analysis and Comparison

Based on the provided data, both this compound and A2 exhibit potent activity against a range of anaerobic bacteria and some Gram-positive aerobic bacteria.[1] Notably, both compounds are largely inactive against Gram-negative bacteria.[1]

A direct comparison of their MIC values reveals that This compound is generally more potent than Cervinomycin A2 against most of the susceptible strains tested. For instance, against Staphylococcus aureus, Bacillus subtilis, and Micrococcus luteus, the MIC of this compound is two- to four-fold lower than that of Cervinomycin A2.[2] A similar trend is observed against the anaerobic bacteria Clostridium perfringens and Bacteroides fragilis.[2]

The most significant difference in activity is seen against the tested Mycoplasma species, where this compound is substantially more active than Cervinomycin A2, with an eight-fold lower MIC.[2]

The proposed mechanism of action, involving the disruption of the cell membrane's integrity and function, provides a plausible explanation for the broad-spectrum activity against Gram-positive and anaerobic bacteria, which lack the protective outer membrane found in Gram-negative bacteria. The structural differences between this compound and A2, though minor, likely influence their interaction with the bacterial membrane, leading to the observed differences in potency.

References

Evaluating the In Vitro Toxicity of Cervinomycin A1 on Mammalian Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Cervinomycin A1, an antibiotic produced by Streptomyces cervinus, has demonstrated potent activity against anaerobic bacteria.[1][2][3] However, a comprehensive understanding of its in vitro toxicity profile in mammalian cells is crucial for its potential therapeutic development. This guide provides a comparative analysis of the available toxicity data for this compound and other commonly used antibiotics, outlines standard experimental protocols for assessing cytotoxicity, and illustrates key experimental workflows.

Comparative Toxicity Analysis

To provide a basis for comparison, this guide summarizes the in vitro cytotoxicity of three widely used antibiotics: Doxorubicin, a chemotherapy agent known for its cytotoxicity, and the bactericidal antibiotics Gentamicin and Ciprofloxacin.

CompoundCell LineAssayExposure TimeIC50 / Cytotoxicity ConcentrationReference
This compound ---In vivo LD50 (mice): 50 mg/kg (intraperitoneal)[1]
Doxorubicin MCF7 (human breast cancer)MTT Assay24 hoursIC50: 1.20 µM[4]
NIH3T3 (mouse fibroblast)MTT Assay24 hoursIC50: Not specified, but higher than MCF7[4]
AC16 (human cardiac cells)MTT Assay24 hours~57% viability at 5 µM[5]
Gentamicin Vero (monkey kidney)MTT Assay24 hoursSignificant decrease in viability at 2000 µg/mL[6]
Rabbit Corneal Epithelial CellsCell Viability48 hoursSignificant toxicity at ≥ 250 µg/mL[7]
LLC-PK1 (porcine kidney)TUNEL AssayUp to 4 daysDose-dependent increase in apoptosis up to 3 mM[8]
Ciprofloxacin Human FibroblastNeutral Red Uptake48 hoursSignificant cytotoxicity at 0.129 and 0.194 mM[9]
A549 (human lung cancer)Trypan Blue96 hours~30% viability at 100 µg/mL[10]

Experimental Protocols for In Vitro Cytotoxicity Assessment

A variety of well-established assays are utilized to evaluate the in vitro toxicity of a compound on mammalian cells. The choice of assay depends on the specific cellular function being investigated.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of mitochondria.

  • Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

  • Methodology:

    • Seed mammalian cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the test compound (e.g., this compound) and control compounds for a specified duration (e.g., 24, 48, 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

    • Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO, isopropanol).

    • Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

    • Calculate cell viability as a percentage relative to untreated control cells.

Lactate Dehydrogenase (LDH) Assay

This assay measures the release of the cytosolic enzyme lactate dehydrogenase from damaged cells into the culture medium, indicating a loss of membrane integrity.

  • Principle: LDH released from compromised cells catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product. The amount of formazan is proportional to the number of lysed cells.

  • Methodology:

    • Culture and treat cells with the test compound as described for the MTT assay.

    • Collect the cell culture supernatant.

    • Add the supernatant to a reaction mixture containing the LDH substrate and cofactor.

    • Incubate to allow for the enzymatic reaction to occur.

    • Measure the absorbance of the resulting colored product.

    • Determine cytotoxicity by comparing the LDH activity in the supernatant of treated cells to that of control cells (spontaneous release) and cells lysed with a detergent (maximum release).

Apoptosis Assays (e.g., TUNEL Assay)

These assays detect the biochemical hallmarks of apoptosis, or programmed cell death.

  • Principle (TUNEL Assay): The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay detects DNA fragmentation, a characteristic of late-stage apoptosis. The enzyme terminal deoxynucleotidyl transferase (TdT) adds labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.

  • Methodology:

    • Culture and treat cells with the test compound.

    • Fix and permeabilize the cells.

    • Incubate the cells with the TUNEL reaction mixture containing TdT and labeled dUTPs.

    • Wash the cells to remove unincorporated nucleotides.

    • Analyze the cells for the presence of the label using fluorescence microscopy or flow cytometry.

Experimental Workflow and Signaling Pathway Visualization

The following diagrams illustrate a typical workflow for evaluating in vitro toxicity and a conceptual representation of how a compound might interfere with cellular signaling.

G cluster_0 Phase 1: Cell Culture and Treatment cluster_1 Phase 2: Cytotoxicity Assays cluster_2 Phase 3: Data Analysis A Seed Mammalian Cells B Compound Treatment (e.g., this compound) A->B C MTT Assay (Metabolic Activity) B->C D LDH Assay (Membrane Integrity) B->D E Apoptosis Assay (e.g., TUNEL) B->E F Quantify Viability/ Cytotoxicity C->F D->F E->F G Determine IC50 Value F->G

Fig. 1: Experimental workflow for in vitro cytotoxicity evaluation.

G A This compound B Cell Membrane A->B Interaction C Signaling Cascade B->C Signal Transduction D Mitochondrial Function C->D Regulation E Nuclear Events (DNA Damage) C->E Regulation F Cell Death (Apoptosis/Necrosis) D->F Induction E->F Induction

Fig. 2: Conceptual signaling pathway for compound-induced cytotoxicity.

Conclusion

While the antibacterial properties of this compound are established, its effects on mammalian cells remain largely uncharacterized in the public domain. The provided in vivo LD50 value in mice suggests a degree of systemic toxicity, but dedicated in vitro studies are essential to determine its direct cellular toxicity and to elucidate its mechanism of action. By employing the standardized experimental protocols outlined in this guide, researchers can systematically evaluate the cytotoxic potential of this compound, enabling a more comprehensive risk-benefit assessment for its future development as a therapeutic agent. Further investigation into its impact on specific cellular signaling pathways will be crucial for a complete understanding of its pharmacological profile.

References

Confirming the Mechanism of Action of Cervinomycin A1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Cervinomycin A1, a potent antibiotic, with other membrane-targeting antimicrobial agents. By presenting key performance data, detailed experimental protocols, and visual representations of its mechanism, this document aims to elucidate the action of this compound and facilitate further research and development.

Executive Summary

This compound is a xanthone antibiotic that exhibits significant activity against a range of Gram-positive and anaerobic bacteria. Its primary mechanism of action involves the disruption of the bacterial cytoplasmic membrane. This guide compares this compound with three other well-characterized membrane-targeting antibiotics: Daptomycin, Gramicidin S, and Polymyxin B. Through a side-by-side analysis of their antimicrobial activity and a detailed presentation of experimental methodologies to probe membrane integrity, we provide a comprehensive resource for understanding and further investigating the therapeutic potential of this compound.

Comparative Performance Analysis

The antimicrobial efficacy of this compound and its comparators was evaluated against key bacterial strains, including the Gram-positive aerobe Staphylococcus aureus, and the anaerobes Clostridium perfringens and Bacteroides fragilis. The Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium, is a critical measure of antibiotic potency.

AntibioticStaphylococcus aureus MIC (µg/mL)Clostridium perfringens MIC (µg/mL)Bacteroides fragilis MIC (µg/mL)
This compound 0.780.05[1]0.78[1]
Daptomycin 0.125 - 1.0[2][3]≤1[4][5]>256
Gramicidin S 1.5 - 8[6][7][8]Data not availableData not available
Polymyxin B >128 (intrinsically resistant)[9][10]Data not availableResistant[11]

Key Observations:

  • This compound demonstrates potent activity against both aerobic and anaerobic Gram-positive bacteria.

  • Daptomycin is also highly effective against Gram-positive aerobes and some anaerobes but shows limited activity against Bacteroides fragilis.

  • Gramicidin S is active against Staphylococcus aureus, but comprehensive data against key anaerobes is lacking.

  • Polymyxin B is largely ineffective against Gram-positive bacteria and Bacteroides fragilis, highlighting its primary utility against Gram-negative organisms.

Mechanism of Action: Membrane Disruption

This compound, along with the selected comparators, exerts its bactericidal effect by targeting the integrity of the bacterial cell membrane. This action disrupts essential cellular processes, leading to cell death.

  • This compound: Interacts with phospholipids in the cytoplasmic membrane, leading to a loss of membrane integrity and subsequent leakage of intracellular components. This disruption also interferes with the synthesis of key macromolecules like peptidoglycan, RNA, DNA, and proteins.

  • Daptomycin: A cyclic lipopeptide that, in a calcium-dependent manner, inserts into the bacterial cell membrane. This insertion leads to membrane depolarization, potassium ion efflux, and ultimately, the cessation of DNA, RNA, and protein synthesis.[12]

  • Gramicidin S: A cyclic peptide that disrupts the lipid bilayer of the cell membrane, increasing its permeability. This leads to the leakage of intracellular contents and dissipation of the membrane potential.[4]

  • Polymyxin B: A cationic polypeptide that binds to the lipid A portion of lipopolysaccharides (LPS) in the outer membrane of Gram-negative bacteria. It also interacts with the cytoplasmic membrane, disrupting its integrity and causing leakage of cellular contents. Its activity is significantly lower against Gram-positive bacteria due to the absence of an outer membrane and the presence of a thick peptidoglycan layer.[9][13]

The following diagram illustrates the proposed mechanism of action of this compound, leading to bacterial cell death.

Proposed Mechanism of Action of this compound Cervinomycin This compound Membrane Bacterial Cytoplasmic Membrane (Phospholipids) Cervinomycin->Membrane Interacts with Disruption Membrane Disruption & Increased Permeability Membrane->Disruption Leads to Leakage Leakage of Intracellular Components (Ions, ATP, etc.) Disruption->Leakage Inhibition Inhibition of Macromolecule Synthesis (DNA, RNA, Protein) Disruption->Inhibition Death Bacterial Cell Death Leakage->Death Inhibition->Death

Caption: Logical flow of this compound's antibacterial action.

Experimental Protocols

To experimentally validate the membrane-disrupting mechanism of this compound, a series of key assays can be employed. Below are detailed protocols for these essential experiments.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antibiotic required to inhibit the visible growth of a microorganism.[14][15][16]

Materials:

  • Bacterial culture in logarithmic growth phase

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Sterile 96-well microtiter plates

  • This compound and comparator antibiotics

  • Spectrophotometer or microplate reader

Protocol:

  • Prepare serial two-fold dilutions of each antibiotic in the growth medium in the wells of a 96-well plate.

  • Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Dilute the standardized bacterial suspension and inoculate each well of the microtiter plate to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include a positive control (bacteria without antibiotic) and a negative control (medium without bacteria).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity).

Experimental Workflow for MIC Assay cluster_prep Preparation Antibiotic_Dilution Serial Dilution of Antibiotics in 96-well plate Inoculation Inoculate wells with Bacterial Suspension Antibiotic_Dilution->Inoculation Bacterial_Culture Standardize Bacterial Culture (0.5 McFarland) Bacterial_Culture->Inoculation Incubation Incubate at 37°C for 18-24 hours Inoculation->Incubation Reading Determine MIC (Lowest concentration with no visible growth) Incubation->Reading

Caption: Workflow for determining Minimum Inhibitory Concentration.

Membrane Potential Assay

This assay measures changes in the bacterial membrane potential, a key indicator of membrane integrity. Depolarization of the membrane is a hallmark of many membrane-active antibiotics.[17][18][19]

Materials:

  • Bacterial culture in logarithmic growth phase

  • HEPES buffer with glucose

  • Voltage-sensitive fluorescent dye (e.g., DiSC₃(5))

  • Fluorometer or fluorescence plate reader

  • This compound and comparator antibiotics

Protocol:

  • Harvest bacterial cells from a mid-log phase culture by centrifugation.

  • Wash the cells and resuspend them in HEPES buffer containing glucose to a specific optical density (e.g., OD₆₀₀ of 0.05).

  • Add the voltage-sensitive dye (e.g., DiSC₃(5) to a final concentration of 0.8 µM) to the cell suspension and incubate in the dark to allow the dye to accumulate in polarized membranes, leading to fluorescence quenching.

  • Transfer the cell suspension to a cuvette or a 96-well black plate.

  • Record the baseline fluorescence for a short period.

  • Add the antibiotic at the desired concentration and continue to monitor the fluorescence.

  • An increase in fluorescence indicates membrane depolarization as the dye is released from the damaged membrane.

Membrane Potential Assay Workflow cluster_cell_prep Cell Preparation Harvest Harvest Log-phase Bacterial Cells Resuspend Wash and Resuspend in Buffer Harvest->Resuspend Dye_Incubation Incubate with Voltage- Sensitive Dye (e.g., DiSC3(5)) Resuspend->Dye_Incubation Baseline_Fluorescence Measure Baseline Fluorescence Dye_Incubation->Baseline_Fluorescence Add_Antibiotic Add this compound or Comparator Antibiotic Baseline_Fluorescence->Add_Antibiotic Measure_Depolarization Monitor Fluorescence Increase (Indicates Depolarization) Add_Antibiotic->Measure_Depolarization

Caption: Workflow for assessing bacterial membrane potential.

ATP Leakage Assay

This assay quantifies the release of intracellular ATP into the extracellular medium, which is a direct consequence of membrane damage.[20][21][22]

Materials:

  • Bacterial culture

  • Phosphate Buffered Saline (PBS)

  • ATP bioluminescence assay kit (containing luciferase and luciferin)

  • Luminometer

  • This compound and comparator antibiotics

Protocol:

  • Harvest and wash bacterial cells, then resuspend them in PBS.

  • Treat the bacterial suspension with the antibiotic at various concentrations and time points.

  • Centrifuge the samples to pellet the bacteria.

  • Collect the supernatant, which contains any leaked extracellular ATP.

  • Mix the supernatant with the ATP assay reagent (luciferase and luciferin).

  • Measure the luminescence using a luminometer. The light output is proportional to the ATP concentration.

Potassium Ion Efflux Assay

This assay measures the leakage of intracellular potassium ions (K⁺), another indicator of compromised membrane integrity.[23][24]

Materials:

  • Bacterial culture

  • Buffer (e.g., PBS)

  • Potassium-ion selective electrode or Inductively Coupled Plasma Atomic Emission Spectrometry (ICP-AES)

  • This compound and comparator antibiotics

Protocol:

  • Prepare a dense suspension of washed bacterial cells in a low-potassium buffer.

  • Treat the cells with the antibiotic.

  • At various time intervals, take aliquots of the cell suspension and centrifuge to separate the cells from the supernatant.

  • Measure the concentration of potassium ions in the supernatant using a potassium-ion selective electrode or by ICP-AES.

  • An increase in the extracellular potassium concentration over time indicates membrane damage.

Conclusion

The available data strongly support the mechanism of action of this compound as a potent antibacterial agent that targets the cytoplasmic membrane of susceptible bacteria. Its broad-spectrum activity against clinically relevant Gram-positive and anaerobic bacteria, comparable or superior to existing antibiotics like Daptomycin in certain cases, underscores its therapeutic potential. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and characterization of this compound and other novel membrane-active compounds. Further studies employing these methodologies will be crucial in advancing our understanding of its precise molecular interactions and in optimizing its development as a future therapeutic agent.

References

Independent Verification of Cervinomycin A1's Minimum Inhibitory Concentration (MIC) Values: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reported Minimum Inhibitory Concentration (MIC) values of the antibiotic Cervinomycin A1 against a panel of bacterial strains. Due to the absence of recent independent verification, this report contrasts the original findings with contemporary MIC data for commonly used antibiotics against the same bacterial species. This objective comparison, supported by detailed experimental protocols, aims to offer a valuable resource for researchers in microbiology and drug discovery.

Comparative Analysis of MIC Values

The following table summarizes the reported MIC values for this compound and compares them with the MIC ranges for well-established antibiotics against the same bacterial species. It is important to note that the data for this compound originates from its initial discovery and has not been independently verified in subsequent published studies.

OrganismThis compound MIC (μg/mL)Comparator AntibioticComparator MIC (μg/mL)
Staphylococcus aureus0.78Vancomycin0.5 - 2
Linezolid0.5 - 4
Clostridium perfringens0.05Metronidazole≤0.12 - 16
Penicillin≤0.06 - 8
Bacteroides fragilis0.78Metronidazole≤0.12 - 32
Meropenem≤0.06 - 8
Micrococcus luteus0.39Penicillin≤0.06 - 0.5
Erythromycin≤0.06 - 1
Bacillus subtilis0.05Ciprofloxacin≤0.12 - 1
Gentamicin0.12 - 4

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a cornerstone of antimicrobial susceptibility testing. The following are detailed methodologies for the two most common techniques, which were utilized in the initial characterization of this compound.

Broth Microdilution Method

This method is a widely used technique for determining the MIC of an antimicrobial agent in a liquid medium.

1. Preparation of Materials:

  • Antimicrobial Agent: Prepare a stock solution of the antimicrobial agent in a suitable solvent. A series of twofold dilutions are then prepared in sterile Mueller-Hinton Broth (MHB) or another appropriate broth medium.
  • Inoculum: From a pure culture of the test organism grown on an agar plate for 18-24 hours, select several colonies and suspend them in a sterile saline solution. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
  • Microtiter Plates: Use sterile 96-well microtiter plates.

2. Procedure:

  • Dispense 100 µL of the appropriate broth into each well of the microtiter plate.
  • Add 100 µL of the highest concentration of the antimicrobial agent to the first well of a row and perform serial twofold dilutions across the plate.
  • The final volume in each well should be 100 µL after the addition of the inoculum.
  • Inoculate each well with 100 µL of the standardized bacterial suspension.
  • Include a growth control well (broth and inoculum without antimicrobial agent) and a sterility control well (broth only).

3. Incubation:

  • Incubate the microtiter plates at 35-37°C for 16-20 hours in ambient air. For anaerobic bacteria, incubate in an anaerobic environment.

4. Interpretation:

  • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.

Agar Dilution Method

This method involves incorporating the antimicrobial agent directly into an agar medium.

1. Preparation of Materials:

  • Antimicrobial Agent: Prepare a stock solution of the antimicrobial agent. A series of twofold dilutions are then prepared.
  • Agar Medium: Prepare molten and cooled (to approximately 45-50°C) Mueller-Hinton Agar (MHA) or another suitable agar.
  • Inoculum: Prepare the inoculum as described for the broth microdilution method.

2. Procedure:

  • Add a defined volume of each antimicrobial dilution to a specific volume of molten agar to achieve the desired final concentrations.
  • Pour the agar-antimicrobial mixture into sterile Petri dishes and allow them to solidify.
  • Prepare a series of plates with varying concentrations of the antimicrobial agent.
  • Include a control plate with no antimicrobial agent.
  • Using an inoculum replicator, spot-inoculate the surface of each agar plate with the standardized bacterial suspension.

3. Incubation:

  • Incubate the plates at 35-37°C for 16-20 hours. For anaerobic bacteria, incubate in an anaerobic environment.

4. Interpretation:

  • The MIC is the lowest concentration of the antimicrobial agent that inhibits the visible growth of the test organism.

Visualizing the MIC Determination Workflow

The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration of an antibiotic using either the broth or agar dilution method.

MIC_Workflow cluster_prep Preparation cluster_dilution Dilution & Inoculation cluster_incubation Incubation cluster_analysis Analysis start Start prep_antibiotic Prepare Antibiotic Stock Solution start->prep_antibiotic prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum serial_dilution Perform Serial Dilutions of Antibiotic prep_antibiotic->serial_dilution inoculation Inoculate Test Wells/Plates prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate at 35-37°C inoculation->incubation read_results Observe for Bacterial Growth incubation->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Workflow for MIC Determination.

This guide highlights the reported antimicrobial activity of this compound while underscoring the critical need for independent verification to substantiate its potential as a therapeutic agent. The provided protocols and comparative data serve as a foundational resource for researchers interested in further exploring this and other novel antimicrobial compounds.

A Comparative Analysis of the Stability of Cervinomycin A1 and Other Xanthone Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the stability of Cervinomycin A1, a polycyclic xanthone antibiotic, with other notable members of the xanthone family: α-mangostin, gambogic acid, and lichexanthone. While direct comparative stability studies are scarce in the current literature, this document synthesizes available data to offer insights into their relative stabilities under various conditions. Furthermore, it furnishes detailed, generalized experimental protocols for conducting forced degradation studies and for the development of a stability-indicating High-Performance Liquid Chromatography (HPLC) method, enabling researchers to perform their own comparative assessments.

Comparative Stability Profile of Xanthone Antibiotics

The stability of an antibiotic is a critical factor in its development, affecting its shelf-life, formulation, and ultimately, its therapeutic efficacy. The following table summarizes the known stability characteristics of this compound and other selected xanthone antibiotics based on available literature.

Xanthone Antibiotic Chemical Structure Known Stability Characteristics Inferred Instabilities
This compound Polycyclic XanthoneCervinomycin A2 is the oxidized form of this compound[1][2].Susceptible to oxidation.
α-Mangostin Prenylated XanthoneStable for up to 6 months at 30°C/60% RH and 40°C/75% RH[3][4]. Stable at various temperatures (4°C, 30°C, 40°C, and room temperature) for 180 days in a throat spray formulation[5]. Generally stable under normal temperatures and pressures[6].Susceptible to degradation under acidic hydrolytic conditions[7].
Gambogic Acid Prenylated Caged XanthoneStable in acetone, acetonitrile, and chloroform, even with the addition of acids.[8]Poor thermal stability and unstable in methanol, with degradation accelerated by alkalis[8][9]. Can undergo thermal isomerization[10].
Lichexanthone Simple XanthonePossesses strong UV-absorbing properties, suggesting potential photostability[11].Specific data on degradation under hydrolytic, oxidative, or thermal stress is limited.

Experimental Protocols

To facilitate direct comparative stability analysis, the following generalized protocols for forced degradation studies and a stability-indicating HPLC method are provided. These protocols are based on established methodologies for antibiotic stability testing and can be adapted for the specific xanthone antibiotics of interest.

Forced Degradation Study Protocol

Forced degradation studies, or stress testing, are essential for identifying potential degradation products and understanding the intrinsic stability of a drug substance.

Objective: To generate potential degradation products of this compound and other xanthone antibiotics under various stress conditions to assess their relative stability.

Materials:

  • This compound, α-mangostin, gambogic acid, lichexanthone

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Methanol, Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solutions: Prepare stock solutions of each xanthone antibiotic in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of approximately 1 mg/mL[12].

  • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Incubate the mixture at 60°C for up to 48 hours. Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), neutralize with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Incubate the mixture at room temperature for up to 48 hours. Withdraw samples at specified time points, neutralize with 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep the solution at room temperature for up to 48 hours, protected from light. Withdraw samples at various intervals and dilute for HPLC analysis.

  • Thermal Degradation: Place the powdered drug substance in an oven at 80°C for up to 7 days. Also, heat the stock solution at 60°C for up to 48 hours. Withdraw samples at different time points for HPLC analysis[12].

  • Photolytic Degradation: Expose the stock solution to a combination of UV and visible light in a photostability chamber for a period sufficient to evaluate the potential for photodegradation (e.g., according to ICH Q1B guidelines, an exposure of not less than 1.2 million lux hours and 200 watt hours per square meter)[12]. A control sample should be kept in the dark at the same temperature.

  • Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 2.2) to determine the extent of degradation and to profile the degradation products.

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis stock_solution Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1M HCl, 60°C) stock_solution->acid Expose to base Base Hydrolysis (0.1M NaOH, RT) stock_solution->base Expose to oxidation Oxidation (3% H₂O₂, RT) stock_solution->oxidation Expose to thermal Thermal Degradation (Solid & Solution, 60-80°C) stock_solution->thermal Expose to photo Photolytic Degradation (UV/Vis Light) stock_solution->photo Expose to sampling Sample at Time Intervals acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc Stability-Indicating HPLC Analysis sampling->hplc data Data Interpretation (Degradation %, Impurity Profile) hplc->data

Forced Degradation Experimental Workflow
Stability-Indicating HPLC Method Protocol

A stability-indicating HPLC method is crucial for separating the parent drug from its degradation products, allowing for accurate quantification of stability.

Objective: To develop and validate an HPLC method capable of separating and quantifying this compound and other xanthone antibiotics from their potential degradation products.

Instrumentation and Conditions (Example):

  • HPLC System: Agilent 1260 Infinity II or equivalent with a photodiode array (PDA) detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile). The gradient program should be optimized to achieve good separation. A starting point could be a linear gradient from 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Monitor at the λmax of each xanthone (e.g., around 245, 320, and 350 nm for many xanthones).

  • Injection Volume: 10 µL.

Method Development and Validation:

  • Specificity: Inject solutions of the parent drug, placebo (if in a formulation), and stressed samples to demonstrate that the method can resolve the parent drug peak from any degradation products and excipients. Peak purity analysis using the PDA detector should be performed.

  • Linearity: Prepare a series of at least five concentrations of the parent drug and inject them in triplicate. Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a known amount of the parent drug into a placebo mixture at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze at least six replicate samples of the same concentration on the same day. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision (Inter-day precision): Analyze the same sample on different days by different analysts. The RSD should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Hypothetical Signaling Pathway for this compound

While the precise signaling pathway of this compound's antibacterial action is not fully elucidated, it is known to interact with the bacterial cytoplasmic membrane. The following diagram illustrates a hypothetical pathway based on this information.

Cervinomycin_A1_Pathway cluster_interaction Membrane Interaction cluster_disruption Membrane Disruption & Consequence cluster_inhibition Inhibition of Cellular Processes cervinomycin This compound membrane Bacterial Cytoplasmic Membrane cervinomycin->membrane Interacts with permeability Increased Membrane Permeability membrane->permeability ion_leakage Ion Leakage (e.g., K+) permeability->ion_leakage atp_depletion ATP Depletion ion_leakage->atp_depletion macromolecule Inhibition of Macromolecule Synthesis atp_depletion->macromolecule cell_death Bacterial Cell Death macromolecule->cell_death

Hypothetical Signaling Pathway of this compound

Conclusion

The stability of xanthone antibiotics is a multifaceted area requiring further dedicated research. Based on the available data, this compound's primary instability appears to be its susceptibility to oxidation. In contrast, α-mangostin demonstrates reasonable thermal and shelf-life stability but may be compromised by acidic conditions. Gambogic acid is notably the most sensitive of the compared xanthones to both heat and specific solvents. Lichexanthone's UV-absorbing properties suggest a degree of photostability that warrants further investigation.

The provided experimental protocols offer a framework for researchers to conduct direct, head-to-head stability comparisons, which will be invaluable for the future development and formulation of these promising antibiotic candidates. Such studies are crucial for identifying the optimal storage conditions, compatible excipients, and ultimately, for ensuring the delivery of a safe and effective therapeutic agent.

References

Assessing the Post-Antibiotic Effect of Cervinomycin A1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for assessing the post-antibiotic effect (PAE) of Cervinomycin A1, a potent antibiotic with significant activity against anaerobic and certain Gram-positive bacteria. Due to the current lack of publicly available data on the PAE of this compound, this document outlines the necessary experimental protocols and offers a comparative analysis with other relevant antibiotics to guide future research and drug development efforts.

Understanding the Post-Antibiotic Effect (PAE)

The post-antibiotic effect refers to the suppression of bacterial growth that persists after a brief exposure of an organism to an antimicrobial agent, even when the concentration of the drug falls below the minimum inhibitory concentration (MIC).[1][2] A longer PAE can be a desirable pharmacokinetic property, as it may allow for less frequent dosing intervals, potentially improving patient compliance and reducing the risk of resistance development.[2] The duration of the PAE can be influenced by the type of antibiotic, the bacterial species, and the duration of antibiotic exposure.[2]

Mechanism of Action of this compound

This compound, and its derivative triacetylthis compound, exert their antimicrobial effect by interacting with phospholipids in the cytoplasmic membrane of bacteria. This interaction disrupts the membrane's integrity and interferes with essential transport systems, ultimately leading to bacterial cell death. This mechanism is distinct from many other classes of antibiotics that target cell wall synthesis, protein synthesis, or DNA replication.

Comparative Analysis of Post-Antibiotic Effects

While specific data for this compound is unavailable, the following table provides a comparative summary of the PAE of other antibiotics with activity against anaerobic bacteria. This serves as a benchmark for potential future studies on this compound.

AntibioticMechanism of ActionTarget Organism(s)PAE Duration (hours)Reference
This compound Disrupts cytoplasmic membrane function Anaerobic bacteria, Gram-positive bacteria Data not available
LevofloxacinInhibits DNA gyrase and topoisomerase IVVarious anaerobic bacteria0.04 - 2.88[3]
CeftizoximeInhibits cell wall synthesisBacteroides fragilis, B. thetaiotaomicron2 - 11.6[4]
CefoxitinInhibits cell wall synthesisBacteroides fragilis, B. thetaiotaomicron1.2 - 3.4[4]
Ampicillin-SulbactamInhibits cell wall synthesisBacteroides fragilis, B. thetaiotaomicronVaries with concentration[4]
Ticarcillin-ClavulanateInhibits cell wall synthesisBacteroides fragilis, B. thetaiotaomicronGenerally shorter PAE[4]

Experimental Protocols for PAE Determination

The following are detailed methodologies for determining the in vitro PAE of this compound against a target anaerobic bacterium, such as Clostridium perfringens or Bacteroides fragilis.

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of the target anaerobic bacterium.

Materials:

  • This compound stock solution

  • Target anaerobic bacterium culture

  • Appropriate anaerobic broth medium (e.g., supplemented Brucella broth)

  • Anaerobic incubation system (e.g., anaerobic chamber or jar with gas-generating sachets)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a serial two-fold dilution of this compound in the anaerobic broth medium in a 96-well plate.

  • Inoculate each well with a standardized suspension of the target bacterium to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include a growth control (no antibiotic) and a sterility control (no bacteria).

  • Incubate the plate under anaerobic conditions at 37°C for 24-48 hours.

  • The MIC is the lowest concentration of this compound at which no visible growth is observed.

In Vitro Post-Antibiotic Effect (PAE) Assay

Objective: To measure the time it takes for a bacterial culture to recover and resume logarithmic growth after a short exposure to this compound.

Materials:

  • This compound solution (at a concentration of 10x MIC)

  • Log-phase culture of the target anaerobic bacterium

  • Pre-warmed anaerobic broth medium

  • Centrifuge

  • Spectrophotometer or automated microbial growth analyzer

Procedure:

  • Grow the target anaerobic bacterium in broth to the mid-logarithmic phase.

  • Divide the culture into two tubes: a test tube and a control tube.

  • Add this compound to the test tube to a final concentration of 10x MIC. Add an equal volume of sterile broth to the control tube.

  • Incubate both tubes under anaerobic conditions for a defined period (e.g., 1 or 2 hours).

  • Remove the antibiotic from the test culture by centrifugation, washing the pellet with fresh, pre-warmed broth, and resuspending the pellet in fresh broth. Perform the same procedure on the control culture.

  • Monitor the growth of both cultures by measuring the optical density (e.g., at 600 nm) at regular intervals until the turbidity in both cultures has increased by a factor of 10 (1 log10 increase).

  • Calculate the PAE using the following formula: PAE = T - C , where:

    • T is the time required for the antibiotic-exposed culture to increase by 1 log10 CFU/mL.

    • C is the time required for the control culture to increase by 1 log10 CFU/mL.

Visualizing the Experimental Workflow

The following diagrams illustrate the key experimental workflows for assessing the post-antibiotic effect of this compound.

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare this compound Stock C Serial Dilution in 96-well Plate A->C B Culture Anaerobic Bacterium D Inoculate with Bacteria B->D C->D E Anaerobic Incubation (37°C, 24-48h) D->E F Observe for Visible Growth E->F G Determine MIC F->G

Caption: Workflow for MIC Determination.

PAE_Assay_Workflow cluster_exposure Antibiotic Exposure cluster_removal Antibiotic Removal cluster_monitoring Growth Monitoring & Analysis A Log-phase Bacterial Culture B Expose to 10x MIC this compound (1-2h) A->B C Control Culture (No Antibiotic) A->C D Centrifuge and Wash B->D C->D E Resuspend in Fresh Broth D->E F Monitor Optical Density Over Time E->F G Calculate Time for 1 log10 Increase F->G H Calculate PAE (T-C) G->H

Caption: Workflow for In Vitro PAE Assay.

Conclusion and Future Directions

While direct experimental data on the post-antibiotic effect of this compound is currently lacking, its unique mechanism of action targeting the bacterial cell membrane suggests that it may exhibit a significant PAE. The experimental protocols detailed in this guide provide a robust framework for researchers to systematically evaluate this important pharmacodynamic parameter. Future studies should focus on determining the PAE of this compound against a panel of clinically relevant anaerobic and Gram-positive bacteria. This data will be crucial for optimizing dosing regimens and fully assessing the therapeutic potential of this promising antibiotic.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Cervinomycin A1

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals handling Cervinomycin A1, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. Due to its hazardous nature, strict adherence to established protocols is essential to mitigate risks to personnel and the ecosystem.

This compound is classified as a hazardous substance, characterized by high acute oral toxicity and significant environmental hazards. It is fatal if swallowed and very toxic to aquatic life, with long-lasting effects. Therefore, the primary principle for the disposal of this compound is that it must be managed as hazardous waste and disposed of through an approved waste disposal plant. Under no circumstances should it be released into the environment, such as through drains or regular trash.

Summary of Hazard Information

Hazard StatementGHS ClassificationPrecautionary Statement Codes
Fatal if swallowedAcute toxicity, Oral (Category 2)P301 + P310 + P330
Very toxic to aquatic life with long lasting effectsShort-term (acute) aquatic hazard (Category 1), Long-term (chronic) aquatic hazard (Category 1)P273, P391, P501

This data is based on the Safety Data Sheet for a comparable hazardous compound and should be treated as a guideline. Always refer to the specific SDS for the product in use.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound and associated contaminated materials.

  • Segregation and Labeling:

    • Immediately segregate all waste contaminated with this compound, including unused product, solutions, contaminated personal protective equipment (PPE), and labware (e.g., pipette tips, vials).

    • Place all contaminated materials into a dedicated, leak-proof, and clearly labeled hazardous waste container. The label should prominently display "Hazardous Waste," "Toxic," and the chemical name "this compound."

  • Container Management:

    • Use only containers approved for hazardous chemical waste.

    • Keep the waste container securely closed when not in use.

    • Store the container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.

  • Collection and Removal:

    • Arrange for the collection of the hazardous waste by a licensed environmental waste management contractor. Your institution's Environmental Health and Safety (EHS) department will have established procedures and approved vendors for this service.

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department.

  • Decontamination of Work Surfaces:

    • Thoroughly decontaminate all work surfaces and equipment that may have come into contact with this compound. Use a suitable deactivating agent if one is known, or a strong detergent and water, followed by a solvent rinse (e.g., ethanol or isopropanol), if appropriate for the surface.

    • All materials used for decontamination (e.g., wipes, absorbent pads) must also be disposed of as hazardous waste.

  • Emergency Spill Procedures:

    • In the event of a spill, evacuate the immediate area and prevent unprotected personnel from entering.

    • Wear appropriate PPE, including a respirator, chemical-resistant gloves, and eye protection.

    • Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial spill kits).

    • Carefully collect the absorbent material and spilled substance into the designated hazardous waste container.

    • Decontaminate the spill area as described above.

Experimental Workflow for Disposal

The logical flow for handling and disposing of this compound is illustrated in the diagram below. This workflow ensures that all safety and regulatory requirements are met at each stage.

CervinomycinA1_Disposal_Workflow cluster_handling Laboratory Handling cluster_disposal Disposal Protocol start This compound in Use gen_waste Generate Contaminated Waste (e.g., PPE, labware, unused product) start->gen_waste spill Accidental Spill start->spill segregate Segregate and Label Hazardous Waste Container gen_waste->segregate spill->segregate store Store in Secure Secondary Containment segregate->store collect Arrange for Collection by Licensed Waste Contractor store->collect dispose Final Disposal at an Approved Waste Facility collect->dispose

This compound Disposal Workflow

Disclaimer: The information provided here is for guidance purposes only. Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer and your institution's Environmental Health and Safety (EHS) guidelines before handling or disposing of any hazardous chemical.

Personal protective equipment for handling Cervinomycin A1

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Cervinomycin A1. The following procedures are designed to ensure a safe laboratory environment and proper management of this compound.

Hazard Identification and GHS Classification

This compound is classified with the following hazards according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS):

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral2H300: Fatal if swallowed
Short-term (acute) aquatic hazard1H400: Very toxic to aquatic life
Long-term (chronic) aquatic hazard1H410: Very toxic to aquatic life with long lasting effects

Signal Word: Danger

Personal Protective Equipment (PPE)

To minimize exposure and ensure personal safety, the following personal protective equipment must be worn when handling this compound.

Protection TypeRecommended Equipment
Eye/Face Protection Chemical safety goggles or face shield.
Skin Protection - Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber). - Body Protection: Laboratory coat. In case of potential for significant exposure, wear chemically impervious overalls.
Respiratory Protection For operations where dust may be generated, a NIOSH-approved particulate respirator is recommended. If working in a poorly ventilated area, a self-contained breathing apparatus should be used.

Safe Handling Procedures

Adherence to the following operational steps is mandatory to prevent contamination and accidental exposure.

  • Engineering Controls:

    • Work in a well-ventilated area. A chemical fume hood is required for all procedures involving the handling of solid this compound or preparation of solutions.

  • Procedural Steps:

    • Avoid contact with skin and eyes.

    • Avoid the formation of dust and aerosols.

    • Do not eat, drink, or smoke in areas where this compound is handled or stored.

    • Wash hands thoroughly after handling.

  • Storage:

    • Store in a tightly closed container in a dry and well-ventilated place.

    • Store locked up.

Emergency Procedures

Immediate and appropriate response is crucial in the event of an emergency.

Emergency SituationFirst Aid and Response Measures
If Swallowed Immediately call a POISON CENTER or doctor/physician. Rinse mouth.
In Case of Skin Contact Take off immediately all contaminated clothing. Rinse skin with water/shower.
In Case of Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
If Inhaled Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.
Spill Evacuate the danger area. Avoid dust formation. Do not let product enter drains. Cover drains. Collect, bind, and pump off spills. Observe possible material restrictions. Wear a self-contained breathing apparatus. Wear suitable protective clothing to prevent skin contact.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination.

  • Waste Material: Dispose of waste material in accordance with national and local regulations. Do not mix with other waste.

  • Contaminated Packaging: Handle uncleaned containers like the product itself. Dispose of contents and container to an approved waste disposal plant.

Physicochemical Properties

PropertyValue
Appearance Yellow powder[1]
Molecular Formula C₂₉H₂₃NO₉[1]
Molecular Weight 529.51 g/mol [1]
CAS Number 82658-23-9[2][3]
Solubility Soluble in DMSO, MeOH, CHCl₃, benzene. Insoluble in H₂O, hexane.[1]

To the best of our knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated.

Cervinomycin_A1_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don_PPE Don Appropriate PPE Work_in_Hood Work in Fume Hood Don_PPE->Work_in_Hood Weigh_Solid Weigh Solid Work_in_Hood->Weigh_Solid Prepare_Solution Prepare Solution Weigh_Solid->Prepare_Solution Decontaminate_Surfaces Decontaminate Surfaces Prepare_Solution->Decontaminate_Surfaces Dispose_Waste Dispose of Waste Decontaminate_Surfaces->Dispose_Waste Doff_PPE Doff PPE Dispose_Waste->Doff_PPE End End Doff_PPE->End Start Start Start->Don_PPE

Caption: Standard workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cervinomycin A1
Reactant of Route 2
Cervinomycin A1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.